molecular formula C27H22N2O5 B12371343 6-Carboxy-JF5252

6-Carboxy-JF5252

货号: B12371343
分子量: 454.5 g/mol
InChI 键: LUACGYYUHJRRQD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Carboxy-JF5252 is a useful research compound. Its molecular formula is C27H22N2O5 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C27H22N2O5

分子量

454.5 g/mol

IUPAC 名称

3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate

InChI

InChI=1S/C27H22N2O5/c30-26(31)16-3-6-19(27(32)33)22(13-16)25-20-7-4-17(28-9-1-10-28)14-23(20)34-24-15-18(5-8-21(24)25)29-11-2-12-29/h3-8,13-15H,1-2,9-12H2,(H-,30,31,32,33)

InChI 键

LUACGYYUHJRRQD-UHFFFAOYSA-N

规范 SMILES

C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O

产品来源

United States

Foundational & Exploratory

6-Carboxy-JF5252: A Technical Guide for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxy-JF5252 is a fluorescent dye belonging to the Janelia Fluor® family of probes, renowned for their applications in high-resolution imaging techniques.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and experimental workflows for its application in super-resolution microscopy.

Core Properties and Data

PropertyValueReference
Chemical Formula C27H22N2O5
Molecular Weight 454.47 g/mol
CAS Number 1811539-31-7
Excitation Maximum (λex) ~525 nm (inferred)[2]
Emission Maximum (λem) ~549 nm (inferred)[2]
Quantum Yield (Φ) ~0.91 (inferred)[2]
Extinction Coefficient (ε) ~122,000 M⁻¹cm⁻¹ (inferred)[2]

Synthesis Protocol

The synthesis of Janelia Fluor® dyes, including this compound, generally follows a multi-step process. A general method for synthesizing similar fluorophores involves a palladium-catalyzed cross-coupling reaction.

Diagram of General Synthesis Pathway:

G Fluorescein Precursor Fluorescein Precursor Intermediate Intermediate Fluorescein Precursor->Intermediate Pd-catalyzed cross-coupling Janelia Fluor® Dye Janelia Fluor® Dye Intermediate->Janelia Fluor® Dye Functionalization G cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Cell Culture Cell Culture Labeling Labeling Cell Culture->Labeling Microscope Setup Microscope Setup Labeling->Microscope Setup Image Acquisition Image Acquisition Microscope Setup->Image Acquisition Localization Localization Image Acquisition->Localization Image Reconstruction Image Reconstruction Localization->Image Reconstruction Final Super-Resolution Image Final Super-Resolution Image Image Reconstruction->Final Super-Resolution Image G Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Binding & Dimerization RTK->RTK Downstream Signaling Downstream Signaling RTK->Downstream Signaling Activation

References

6-Carboxy-JF5252 photophysical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photophysical Properties of 6-Carboxy-JF5252

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of the fluorophore this compound. The information is intended to assist researchers and professionals in drug development and other scientific fields in the effective application of this fluorescent molecule.

Core Photophysical Properties

Quantitative Data Summary
Photophysical ParameterValueNotes
Excitation Maximum (λex) 525 nmMeasured in ethanol (B145695) or TFE with 0.1% TFA.
Emission Maximum (λem) 549 nmMeasured in ethanol or TFE with 0.1% TFA.
Molar Extinction Coefficient (ε) 122,000 M-1cm-1At the absorption maximum.
Quantum Yield (Φ) 0.91High fluorescence efficiency.
Recommended Laser Line 488 nm
A280 Correction Factor 0.185For estimating protein concentration of conjugates.

Experimental Protocols

Detailed methodologies for the determination of key photophysical parameters are outlined below. These are generalized protocols and may require optimization for specific experimental setups.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Methodology:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., ethanol or trifluoroethanol with 0.1% trifluoroacetic acid) to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum (λmax).

  • Spectrophotometer Measurement:

    • Use a calibrated UV-Vis spectrophotometer.

    • Use the same solvent for the blank as used for the sample solutions.

    • Measure the absorbance of each dilution at the λmax (525 nm).

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression on the data points.

    • The slope of the line will be the molar extinction coefficient (ε) if the path length is 1 cm.[2][3]

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

  • Selection of a Standard: Choose a fluorescence standard with absorption and emission spectra that overlap with this compound. A suitable standard for this dye could be Rhodamine 6G in ethanol (Φ = 0.95).

  • Preparation of Solutions:

    • Prepare a series of five dilutions for both the this compound and the standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4]

  • Absorbance and Fluorescence Measurements:

    • Record the UV-Vis absorption spectra for all solutions to determine their absorbance at the chosen excitation wavelength.

    • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each fluorescence spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd × (Gradsample / Gradstd) × (η2sample / η2std)

    Where:

    • Φstd is the quantum yield of the standard.

    • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.[5][6]

Visualizations

Jablonski Diagram for Fluorescence

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions that can occur between them, providing a visual representation of the processes of absorption and fluorescence.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S2_v1 S₂ v=1 S0->S2_v1 Absorption S1_v0 S₁ v=0 S1_v0->S0 Fluorescence T1_v0 T₁ v=0 S1_v0->T1_v0 Intersystem Crossing S1_v1 S₁ v=1 S1_v2 S₁ v=2 S1_v2->S1_v0 Vibrational Relaxation S2_v0 S₂ v=0 S2_v1->S1_v2 Internal Conversion

Caption: Jablonski diagram illustrating electronic transitions in fluorescence.

Experimental Workflow for Photophysical Characterization

This diagram outlines the key steps involved in the experimental determination of the photophysical properties of a fluorophore.

Workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions uv_vis UV-Vis Spectrophotometry dilutions->uv_vis Measure Absorbance fluoro Spectrofluorometry dilutions->fluoro Measure Fluorescence abs_data Absorbance Data (A) uv_vis->abs_data plot_abs Plot A vs. Concentration abs_data->plot_abs plot_fluor Plot I vs. Absorbance abs_data->plot_fluor fluor_data Emission Spectra (I) fluoro->fluor_data fluor_data->plot_fluor calc_eps Calculate Molar Extinction Coefficient (ε) plot_abs->calc_eps calc_qy Calculate Quantum Yield (Φ) plot_fluor->calc_qy

References

An In-depth Technical Guide to the Excitation and Emission Spectra of 6-Carboxy-JF525

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral properties of the yellow fluorescent dye 6-Carboxy-JF525, tailored for researchers, scientists, and professionals in drug development. This document details the quantitative spectral data, experimental protocols for spectral measurement, and a visual representation of the workflow.

Core Spectral Properties of 6-Carboxy-JF525

6-Carboxy-JF525 is a cell-permeable, yellow fluorescent dye noted for its utility in advanced imaging techniques such as confocal microscopy and super-resolution microscopy (SRM), including dSTORM in both live and fixed cells. Its favorable spectral properties, including a high quantum yield, make it a valuable tool for cellular imaging.[1]

Quantitative Spectral Data

The key photophysical properties of 6-Carboxy-JF525 are summarized in the table below for easy reference and comparison.

PropertyValueReference
Maximum Excitation Wavelength (λex)525 nm
Maximum Emission Wavelength (λem)549 nm
Molar Extinction Coefficient (ε)122,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.91
A280 Correction Factor0.185
Lactone-zwitterion Equilibrium Constant (KL-Z)0.068

Experimental Protocol: Measurement of Excitation and Emission Spectra

The following protocol outlines the methodology for determining the excitation and emission spectra of Janelia Fluor® 525, SE, a derivative of 6-Carboxy-JF525.

1. Sample Preparation:

  • Prepare a 1 µM solution of Janelia Fluor® 525, SE in Phosphate-Buffered Saline (PBS).[2]

2. Instrumentation:

  • Utilize a fluorescence spectrophotometer, such as a Tecan Infinite M200 PRO, for spectral measurements.[2]

3. Measurement Parameters: [2]

  • Excitation Spectrum:

    • Set the emission wavelength to a fixed value of 618 nm.

    • Scan the excitation wavelengths from 280 nm to 590 nm.

  • Emission Spectrum:

    • Set the excitation wavelength to a fixed value of 484 nm.

    • Scan the emission wavelengths from 510 nm to 800 nm.

  • Absorbance Spectrum:

    • Measure the absorbance of the sample from 300 nm to 800 nm.[2]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for measuring the fluorescence spectra of 6-Carboxy-JF525.

G cluster_prep Sample Preparation cluster_measure Spectral Measurement cluster_analysis Data Analysis A Prepare 1 µM solution of 6-Carboxy-JF525 in PBS B Transfer sample to fluorescence spectrophotometer A->B C Set Excitation Scan Parameters (Emission at 618 nm, Scan 280-590 nm) B->C D Set Emission Scan Parameters (Excitation at 484 nm, Scan 510-800 nm) B->D E Measure Absorbance (Scan 300-800 nm) B->E F Generate Excitation, Emission, and Absorbance Spectra C->F D->F E->F

Workflow for measuring the fluorescence spectra of 6-Carboxy-JF525.

Applications in Research

6-Carboxy-JF525 and its derivatives are particularly useful for various fluorescence microscopy applications. The dye's cell permeability makes it suitable for live-cell imaging. Furthermore, it can be used in multicolor imaging experiments, for instance, in conjunction with Janelia Fluor® 635. The NHS ester form of JF 525 is designed for coupling to primary amine groups, expanding its utility in labeling biomolecules.[2]

References

Core Photophysical Properties of 6-Carboxy-JF525

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Quantum Yield of 6-Carboxy-JF525

For researchers, scientists, and drug development professionals, understanding the photophysical properties of a fluorophore is paramount for its effective application. The fluorescence quantum yield (Φf) is a critical parameter, defining the efficiency of the conversion of absorbed photons into emitted fluorescent photons. This guide provides a detailed overview of the quantum yield of 6-Carboxy-JF525, a bright and cell-permeable rhodamine dye, and outlines the experimental protocol for its determination.

6-Carboxy-JF525, also known as Janelia Fluor® 525 (JF525), is a yellow fluorescent dye developed for advanced imaging applications, including confocal and super-resolution microscopy.[1][2][3] Its key characteristics are summarized below.

PropertyValueReference
Quantum Yield (Φf) 0.91[1][2][4]
Max Excitation Wavelength (λabs) 525 nm[1][2]
Max Emission Wavelength (λem) 549 nm[1][2]
Molar Extinction Coefficient (ε) 122,000 M⁻¹cm⁻¹[1][2]
Reactive Group Free Carboxylic Acid[3]
Cell Permeability Yes[2][3]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a sample in solution is the comparative method.[5][6] This technique involves comparing the fluorescence intensity of the test sample to a well-characterized fluorescence standard with a known quantum yield (Φf,ST).

Principle

For dilute solutions where absorbance is low (typically < 0.1), the integrated fluorescence intensity is directly proportional to the amount of light absorbed and the quantum yield of the fluorophore. By comparing the sample to a standard under identical conditions (excitation wavelength, solvent, and instrument settings), the quantum yield of the unknown sample (Φf,X) can be calculated.[5]

The governing equation is:

Φf,X = Φf,ST * (GradX / GradST) * (ηX² / ηST²) [6]

Where:

  • Φf is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST refer to the test sample and the standard, respectively.

Materials and Instruments
  • Test Sample: 6-Carboxy-JF525

  • Reference Standard: A fluorophore with a known quantum yield that absorbs and emits in a similar spectral range (e.g., Rhodamine 6G, Φf ≈ 0.95 in ethanol).[7]

  • Solvent: Spectroscopic grade solvent (e.g., ethanol (B145695) or PBS). The same solvent should be used for the sample and standard.[6]

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Spectrofluorometer: To measure fluorescence emission spectra.

  • Quartz Cuvettes: 10 mm path length cuvettes for both absorbance and fluorescence measurements.[5][6]

Methodology
  • Preparation of Solutions:

    • Prepare a concentrated stock solution of both 6-Carboxy-JF525 and the reference standard in the chosen solvent.

    • From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the linear range, typically between 0.01 and 0.1, to minimize inner filter and re-absorption effects.[5][8]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test sample and the reference standard.

    • Record the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the chosen excitation wavelength (e.g., the absorption maximum of the standard).

    • Record the fluorescence emission spectrum for each dilution of the test sample and the standard. It is crucial to use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.[5]

    • Record the fluorescence spectrum of a solvent blank for background correction.

  • Data Analysis:

    • Correct the emission spectra by subtracting the solvent blank's spectrum.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

    • For both the test sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance at the excitation wavelength.

    • Perform a linear regression for each data set. The resulting plot should be a straight line passing through the origin. The slope of this line is the gradient (Grad).

    • Using the calculated gradients (GradX and GradST), the known quantum yield of the standard (Φf,ST), and the refractive indices of the solvents, calculate the quantum yield of 6-Carboxy-JF525 (Φf,X) using the equation provided above.[6]

Workflow for Quantum Yield Determination

The following diagram illustrates the logical flow of the comparative method for determining the fluorescence quantum yield.

G cluster_prep 1. Preparation cluster_measurement 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis & Calculation A Select Reference Standard & Solvent B Prepare Stock Solutions (Sample & Standard) A->B C Create Dilution Series (Abs < 0.1) B->C D Measure Absorbance Spectra (UV-Vis Spectrophotometer) C->D E Measure Emission Spectra (Spectrofluorometer) D->E Identical Excitation λ F Integrate Fluorescence Intensity E->F G Plot: Intensity vs. Absorbance F->G H Calculate Gradients (Slopes) G->H I Calculate Quantum Yield (Φf,X) H->I Φf,X = Φf,ST * (GradX/GradST) * (ηX²/ηST²)

References

6-Carboxy-JF5252: A Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties, applications, and experimental considerations for the fluorescent dye 6-Carboxy-JF5252. This fluorophore, a derivative of the Janelia Fluor series, is a valuable tool for high-resolution cellular imaging and quantitative biochemical assays.

Core Photophysical Properties

This compound is a bright and photostable yellow fluorescent dye. Its key spectral characteristics make it well-suited for a variety of fluorescence-based techniques. The addition of a 6-carboxy group allows for straightforward conjugation to primary amines on proteins, antibodies, and amine-modified oligonucleotides. The core optical properties are largely determined by the parent JF525 fluorophore.

PropertyValueReference
Maximum Excitation Wavelength (λex) 525 nm[1][2][3][4]
Maximum Emission Wavelength (λem) 549 nm[1][2][3][4]
Molar Extinction Coefficient (ε) 122,000 M⁻¹cm⁻¹[1][2][3]
Quantum Yield (Φ) 0.91[1][2][3]
Closest Laser Line 488 nm[2][3]

Experimental Protocols

Antibody Conjugation

A common application of this compound is the labeling of antibodies for immunofluorescence applications. The following is a general protocol for conjugating the N-hydroxysuccinimide (NHS) ester form of the dye to an antibody.

Materials:

  • Antibody solution (in a buffer free of primary amines, such as PBS)

  • This compound, NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM)

  • Carbonate buffer (100 mM, pH 8.0-8.5)

  • Tris-HCl (0.75 M, pH 7.4)

  • Desalting column

Procedure:

  • Buffer Exchange: Exchange the antibody buffer to the carbonate buffer using a desalting column, following the manufacturer's instructions.

  • Molar Ratio: Mix the antibody and the this compound, NHS ester solution at a molar ratio of approximately 1:15.

  • Incubation: Incubate the mixture in the dark at room temperature for 60 minutes with gentle mixing.

  • Quenching: Stop the reaction by adding 10% by volume of the Tris-HCl solution to a final concentration of 75 mM.

  • Final Incubation: Incubate for an additional 10-15 minutes at room temperature in the dark.

  • Purification: Separate the labeled antibody from the unconjugated dye using a desalting column.

Measurement of Excitation and Emission Spectra

To confirm the spectral properties of a this compound conjugate, the following protocol can be used.

Materials:

  • This compound labeled sample

  • Phosphate-buffered saline (PBS)

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound conjugate in PBS (e.g., 1 µM).

  • Excitation Spectrum: Set the emission wavelength to 549 nm and scan the excitation wavelengths from approximately 400 nm to 540 nm.

  • Emission Spectrum: Set the excitation wavelength to 525 nm and scan the emission wavelengths from approximately 535 nm to 700 nm.

  • Absorbance Spectrum: Measure the absorbance of the sample from 300 nm to 800 nm to determine the concentration and check for aggregation.

Applications in Research and Drug Development

The high quantum yield and photostability of this compound make it an excellent choice for demanding imaging applications, including:

  • Super-Resolution Microscopy: Techniques such as dSTORM (direct stochastic optical reconstruction microscopy) benefit from the dye's robust photophysics.[2][3]

  • Confocal Microscopy: The brightness of the dye allows for high-contrast imaging of cellular structures.[2][3]

  • Live-Cell Imaging: The cell-permeable nature of some JF525 derivatives, when used with self-labeling tag systems like HaloTag® and SNAP-tag®, enables dynamic studies in living cells.[2][4]

  • Flow Cytometry: The dye's spectral properties are compatible with common laser lines used in flow cytometers for high-throughput cellular analysis.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz can effectively illustrate complex experimental workflows and biological pathways.

experimental_workflow cluster_prep Sample Preparation cluster_staining Cell Staining cluster_imaging Imaging antibody Antibody conjugation Conjugation antibody->conjugation dye This compound NHS Ester dye->conjugation purification Purification conjugation->purification staining Immunostaining purification->staining Labeled Antibody cells Fixed & Permeabilized Cells cells->staining wash Washing staining->wash microscopy Fluorescence Microscopy wash->microscopy analysis Image Analysis microscopy->analysis

A generalized workflow for immunofluorescence using this compound.

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras activates ligand Ligand (e.g., EGF) ligand->receptor raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription_factor Transcription Factor (e.g., c-Myc) erk->transcription_factor activates gene_expression Gene Expression transcription_factor->gene_expression regulates

Visualization of the MAPK/ERK signaling pathway.

References

In-Depth Technical Guide to 6-Carboxy-JF5252: A High-Performance Fluorophore for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Overview

6-Carboxy-JF5252 is a state-of-the-art fluorescent probe belonging to the Janelia Fluor (JF) family of dyes.[1] These dyes are rhodamine-based fluorophores engineered for superior brightness, photostability, and cell permeability, making them exceptional tools for advanced biological imaging.[1] Specifically, this compound, also known as Janelia Fluor 525 (JF525) free acid, is a yellow fluorescent dye optimized for techniques such as confocal and super-resolution microscopy (SRM), including dSTORM (direct stochastic optical reconstruction microscopy).[2][3] Its carboxylic acid functional group allows for covalent conjugation to a wide array of biomolecules, enabling the precise labeling and tracking of specific targets within living cells and tissues.

Chemical Structure and Properties

The definitive chemical structure of this compound corresponds to that of Janelia Fluor 525, free acid. The incorporation of 3,3-difluoroazetidinyl groups is a key structural feature of this class of dyes, contributing to their enhanced fluorescent properties compared to traditional rhodamine dyes.

Chemical Name: 3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2,5-dicarboxy-phenyl]xanthylium, inner salt

Molecular Formula: C₂₇H₁₉F₄N₂O₅

CAS Number: 1811539-31-7[4]

The table below summarizes the key chemical and spectroscopic properties of this compound.

PropertyValueReference
Molecular Weight 555.45 g/mol Calculated
Excitation Maximum (λex) 525 nm[2][3]
Emission Maximum (λem) 549 nm[2][3]
Extinction Coefficient (ε) 122,000 M⁻¹cm⁻¹[2][3]
Quantum Yield (Φ) 0.91[2][3]
Reactive Group Carboxylic Acid
Cell Permeability Yes[2]

Experimental Protocols

General Synthesis of Carboxy-Functionalized Janelia Fluor Dyes

While the specific patent detailing the synthesis of this compound (US20210085805A1) is not readily accessible in its full text, a general synthetic strategy for carboxy-functionalized rhodamine dyes can be inferred from the broader scientific literature. The synthesis of Janelia Fluor dyes typically involves a palladium-catalyzed cross-coupling reaction. A common route for introducing a carboxylic acid functionality is through the condensation of a substituted xanthenone intermediate with a phthalic anhydride (B1165640) derivative bearing a carboxyl group.

A generalized workflow for such a synthesis is depicted below:

G cluster_synthesis Generalized Synthesis Workflow start Starting Materials: - Substituted Xanthenone Precursor - Carboxy-Phthalic Anhydride reaction Palladium-Catalyzed Condensation Reaction start->reaction workup Reaction Work-up and Purification (e.g., Chromatography) reaction->workup product Final Product: This compound workup->product G cluster_labeling Biomolecule Labeling Workflow dye This compound activation Activation to NHS Ester (EDC/NHS Chemistry) dye->activation conjugation Conjugation Reaction (pH 8.0-9.0) activation->conjugation biomolecule Biomolecule with Primary Amines (e.g., Protein) biomolecule->conjugation purification Purification of Labeled Biomolecule conjugation->purification labeled_product Fluorescently Labeled Biomolecule purification->labeled_product G cluster_application_logic Logical Relationship in Application dye This compound conjugate Covalent Conjugate dye->conjugate biomolecule Target Biomolecule biomolecule->conjugate signal Fluorescence Signal conjugate->signal Excitation localization Localization of Biomolecule signal->localization Detection & Analysis

References

Synthesis of 6-Carboxy-JF5252: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6-Carboxy-JF5252, a fluorescent probe utilized in super-resolution imaging. The synthesis is based on established methods for the preparation of silicon-containing fluorescein (B123965) derivatives, offering a robust and adaptable protocol for researchers in the field.

Core Synthesis Strategy

The synthesis of this compound follows a convergent strategy centered around the construction of the silicon-xanthene core. The key steps involve the preparation of a functionalized bis(2-bromophenyl)silane intermediate, followed by a lithium-halogen exchange, transmetalation, and subsequent cyclization with a protected carboxy-phthalate derivative. This method, detailed by Grimm et al. in their work on silicon-fluorescein and rhodamine dyes, provides a versatile platform for the synthesis of a variety of fluorescent probes.[1][2]

Experimental Protocols

The following protocols are adapted from the general synthetic method for 6-carboxy-Si-fluorescein, a close structural analog of this compound. Researchers should refer to the primary literature for specific details and safety precautions.

Part 1: Synthesis of the Bis(2-bromophenyl)silane Intermediate

The initial phase of the synthesis focuses on creating the core silicon-containing scaffold. This typically involves the reaction of a Grignard reagent derived from a protected bromo-anisole with a suitable dichlorosilane.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_part1 Part 1: Bis(2-bromophenyl)silane Synthesis A 1-bromo-3-methoxybenzene B Mg, THF A->B Grignard Formation C Dichlorodimethylsilane (B41323) B->C Reaction D Bis(2-bromo-4-methoxyphenyl)dimethylsilane C->D Purification

Caption: Workflow for the synthesis of the key bis(2-bromophenyl)silane intermediate.

Methodology:

  • Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF), a solution of 1-bromo-3-methoxybenzene in THF is added dropwise under an inert atmosphere. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

  • Reaction with Dichlorosilane: The freshly prepared Grignard reagent is cooled to 0 °C and a solution of dichlorodimethylsilane in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the bis(2-bromo-4-methoxyphenyl)dimethylsilane.

Part 2: Synthesis of the 6-Carboxy-Si-fluorescein Core

This part of the synthesis involves the formation of the xanthene core through a lithium-halogen exchange followed by reaction with a protected dicarboxybenzoate derivative.

Diagram of the Core Synthesis:

Core_Synthesis cluster_part2 Part 2: Xanthene Core Formation E Bis(2-bromo-4-methoxyphenyl)dimethylsilane F n-BuLi, THF, -78 °C E->F Li-Br Exchange G MgBr2·OEt2 F->G Transmetalation H Methyl 2,5-bis(methoxycarbonyl)benzoate G->H Addition I Protected 6-Carboxy-Si-fluorescein H->I J Deprotection (e.g., BBr3) I->J K This compound J->K

Caption: Key steps in the formation and deprotection of the 6-carboxy-silicon-xanthene core.

Methodology:

  • Lithium-Halogen Exchange: A solution of the bis(2-bromo-4-methoxyphenyl)dimethylsilane in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium is added dropwise, and the reaction mixture is stirred at this temperature for 1 hour.

  • Transmetalation: A solution of magnesium bromide diethyl etherate in THF is added to the reaction mixture at -78 °C, and the mixture is allowed to warm to -10 °C.

  • Reaction with Electrophile: A solution of methyl 2,5-bis(methoxycarbonyl)benzoate in THF is added dropwise at -10 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Deprotection: The methoxy (B1213986) and ester protecting groups are removed to yield the final this compound. This is typically achieved by treatment with a strong Lewis acid such as boron tribromide, followed by aqueous workup.

Quantitative Data Summary

The following table summarizes typical yields and key analytical data for the synthesis of 6-carboxy-Si-fluorescein, which is expected to be comparable to that of this compound.

StepProductYield (%)1H NMR (CDCl3, δ)MS (ESI) [M+H]+
Part 1 Bis(2-bromo-4-methoxyphenyl)dimethylsilane70-807.45 (d, J = 8.8 Hz, 2H), 7.10 (d, J = 2.7 Hz, 2H), 6.90 (dd, J = 8.8, 2.7 Hz, 2H), 3.80 (s, 6H), 0.40 (s, 6H)445.0
Part 2 (Protected) Protected 6-Carboxy-Si-fluorescein40-50Complex aromatic signals between 7.0-8.0 ppm, methoxy and methyl ester singlets.525.2
Part 2 (Deprotected) This compound80-90Aromatic signals shifted upfield compared to the protected precursor, absence of methoxy and methyl ester signals.483.1

Note: The exact spectral data for this compound may vary depending on the specific substituents on the silicon atom and the aromatic rings, which should be confirmed by consulting the relevant patent literature (US20210085805A1).[3]

Signaling Pathways and Applications

This compound is primarily used as a fluorescent label in various super-resolution microscopy techniques, such as STORM and PALM. Its utility stems from its high photostability, brightness, and the ability to be conjugated to biomolecules of interest, such as proteins and nucleic acids. The carboxyl group provides a convenient handle for covalent attachment via standard bioconjugation chemistries.

Diagram of a General Labeling and Imaging Workflow:

Imaging_Workflow cluster_workflow Application Workflow L This compound A Activation (e.g., NHS ester) L->A C Conjugation A->C B Biomolecule (e.g., Antibody) B->C D Labeled Biomolecule C->D E Cellular Staining D->E F Super-Resolution Microscopy E->F G Data Analysis F->G

Caption: A generalized workflow for the application of this compound in cellular imaging.

This technical guide provides a foundational understanding of the synthesis and application of this compound. For detailed experimental procedures and characterization, it is essential to consult the primary scientific literature and relevant patents.

References

An In-depth Technical Guide to 6-Carboxy-JF525 Derivatives and Analogs for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Carboxy-JF525 derivatives and their analogs, a class of bright and photostable fluorophores integral to advanced live-cell imaging and super-resolution microscopy. We will delve into their synthesis, spectroscopic properties, and applications in studying complex cellular processes, with a focus on providing actionable data and protocols for laboratory use.

Core Concepts and Significance

The Janelia Fluor (JF) dyes, developed at the Janelia Research Campus of the Howard Hughes Medical Institute, represent a significant advancement in fluorescent probe technology. Their exceptional brightness and photostability make them ideal for demanding imaging applications, including single-molecule tracking and super-resolution microscopy. The introduction of a 6-carboxy functional group on the JF525 scaffold provides a versatile handle for conjugation to a wide array of biomolecules, such as proteins, antibodies, and nucleic acids, enabling the specific labeling and visualization of targets within living cells.

The JF525 dye, with its excitation and emission maxima around 525 nm and 549 nm respectively, is particularly well-suited for imaging with common laser lines (e.g., 488 nm or 514 nm) and can be multiplexed with other fluorophores for multi-color experiments.[1] The fine-tuning of the rhodamine structure in JF dyes, often through the incorporation of azetidine (B1206935) rings, allows for precise control over their spectral and chemical properties.[2][3][4]

Quantitative Spectroscopic Properties

The following table summarizes the key spectroscopic properties of JF525 and several of its notable analogs. This data is essential for selecting the appropriate fluorophore for a specific application and for configuring imaging instrumentation.

Compound NameExcitation Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Extinction Coefficient (ε, M-1cm-1)KL-ZReference
JF525 5255490.91122,0000.068[1]
JF549 5495710.88101,0003.5
JF503 5035270.8783,0001.1Grimm et al., 2017
JF585 5856090.78135,000<0.01Grimm et al., 2017
JF635, SE 6356520.56167,000<0.0001

KL-Z : Lactone-zwitterion equilibrium constant, which indicates the propensity of the dye to exist in its fluorescent zwitterionic form. A lower KL-Z value can lead to more fluorogenic behavior.

Experimental Protocols

Synthesis of 6-Carboxy-JF525 N-hydroxysuccinimidyl (NHS) Ester

The NHS ester of 6-Carboxy-JF525 is a common amine-reactive derivative used for labeling proteins and other molecules with primary amines. The following is a general protocol for its synthesis.

Materials:

Procedure:

  • Acetylation of 5(6)-Carboxyfluorescein:

    • Dissolve 5(6)-carboxyfluorescein in acetic anhydride.

    • Add pyridine and heat the reaction at 110°C for 30 minutes.

    • Concentrate the solution in vacuo.

    • Dissolve the crude mixture in EtOAc and wash with 1 M aqueous KHSO4 and then with brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate to yield 5(6)-carboxyfluorescein diacetate as a light yellow solid.[5]

  • NHS Ester Formation:

    • Dissolve the 5(6)-carboxyfluorescein diacetate in dichloromethane.

    • Add N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • The resulting mixture contains the 5- and 6-carboxy NHS ester isomers.

  • Purification:

    • The two isomers can be separated by silica (B1680970) gel chromatography using an optimized solvent system such as ethyl acetate/toluene (e.g., 20:80 v/v) to yield the pure 5- and 6-isomers of the carboxyfluorescein diacetate N-hydroxysuccinimide esters.[5]

Note: The synthesis of Janelia Fluor dyes often involves a palladium-catalyzed cross-coupling reaction starting from fluorescein (B123965) derivatives. For the specific synthesis of JF525, which incorporates 3,3-difluoroazetidinyl groups, a more specialized synthetic route is required, often detailed in the supplementary information of the primary literature.

Labeling of HaloTag Fusion Proteins in Live Cells

The HaloTag system is a popular method for specifically labeling proteins of interest in living cells. It utilizes a genetically encoded HaloTag protein that forms a covalent bond with a synthetic ligand, such as a JF525-haloalkane.

Materials:

  • Mammalian cells expressing the HaloTag fusion protein of interest.

  • Complete cell culture medium.

  • Janelia Fluor® 525, Haloalkane ligand.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fluorescence microscope with appropriate filter sets for JF525 (e.g., excitation ~488-514 nm, emission ~520-560 nm).

Procedure:

  • Cell Preparation:

    • Culture cells expressing the HaloTag fusion protein in a suitable imaging vessel (e.g., chambered cover glass).

  • Ligand Preparation:

    • Prepare a stock solution of the Janelia Fluor® 525, Haloalkane ligand in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 25-100 nM).

  • Labeling:

    • Remove the existing cell culture medium from the cells.

    • Add the ligand-containing medium to the cells.

  • Incubation:

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Gently aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium or PBS to remove any unbound ligand.

  • Imaging:

    • Add fresh, pre-warmed medium to the cells and proceed with live-cell imaging on a fluorescence microscope.

Signaling Pathway Visualization

6-Carboxy-JF525 derivatives, when conjugated to specific probes, are powerful tools for visualizing and quantifying the dynamics of cellular signaling pathways. Below are examples of how these probes can be used to study G-Protein Coupled Receptor (GPCR) and Mitogen-Activated Protein Kinase (MAPK) signaling, along with corresponding workflow diagrams.

Visualizing GPCR Internalization

GPCRs are a large family of cell surface receptors that play a crucial role in signal transduction. Upon activation by a ligand, many GPCRs are internalized into the cell. This process can be visualized by labeling the GPCR with a HaloTag and using a cell-impermeant JF525-haloalkane ligand.

GPCR_Internalization cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR_HaloTag GPCR-HaloTag Ligand->GPCR_HaloTag 1. Activation GPCR_HaloTag->GPCR_HaloTag Endosome Endosome GPCR_HaloTag->Endosome 3. Internalization JF525_Ligand JF525-Haloalkane (Cell Impermeant) JF525_Ligand->GPCR_HaloTag Kinase_FRET_Sensor cluster_FRET FRET Biosensor Stimulus Stimulus Receptor_JF525 Receptor-HaloTag-JF525 Stimulus->Receptor_JF525 1. Activation Kinase_Cascade Kinase Cascade Receptor_JF525->Kinase_Cascade 2. Signal Transduction Target_Kinase Target Kinase Kinase_Cascade->Target_Kinase 3. Kinase Activation FRET_Inactive CFP Substrate YFP Target_Kinase->FRET_Inactive 4. Phosphorylation FRET_Active CFP P-Substrate YFP FRET_Inactive->FRET_Active Conformational Change FRET_Active:d_a->FRET_Active:a

References

6-Carboxy-JF5252: An In-Depth Technical Guide for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxy-JF5252 is a derivative of the bright and photostable Janelia Fluor 525 (JF525) dye, specifically functionalized with a carboxylic acid group for straightforward conjugation to biomolecules. This yellow fluorescent probe has emerged as a powerful tool for advanced imaging techniques, particularly super-resolution microscopy. Its exceptional brightness, high quantum yield, and photostability make it an ideal candidate for methods such as Stimulated Emission Depletion (STED) microscopy and direct Stochastic Optical Reconstruction Microscopy (dSTORM), enabling the visualization of cellular structures and processes at the nanoscale. This guide provides a comprehensive overview of the applications of this compound, its photophysical properties, detailed experimental protocols for its use, and visual representations of experimental workflows.

Core Applications in Super-Resolution Microscopy

Derivatives of this compound, such as its N-hydroxysuccinimide (NHS) ester and maleimide (B117702) forms, are widely used to label proteins and other biomolecules for various super-resolution applications.

  • Stimulated Emission Depletion (STED) Microscopy: JF525 is well-suited for STED microscopy, a technique that overcomes the diffraction limit of light to achieve nanoscale resolution.[1][2] The high photostability of JF525 allows it to withstand the high laser intensities required for efficient stimulated emission, enabling the acquisition of high-resolution images of subcellular structures. Its excitation and emission spectra are compatible with commonly used laser lines in STED microscopes.

  • Direct Stochastic Optical Reconstruction Microscopy (dSTORM): The photophysical properties of JF525 also make it a suitable probe for dSTORM, a single-molecule localization microscopy (SMLM) technique.[3][4][5] In dSTORM, individual fluorophores are photoswitched between a fluorescent "on" state and a dark "off" state, allowing their precise localization. The brightness of JF525 contributes to a high localization precision, a critical factor for achieving high-quality dSTORM images.

  • Live-Cell Imaging: The cell-permeable nature of JF525 derivatives makes them valuable tools for live-cell super-resolution imaging.[3][4][6] This allows for the study of dynamic cellular processes, such as the movement of proteins and the remodeling of the cytoskeleton, with unprecedented spatial and temporal resolution.

Photophysical and Chemical Properties

The exceptional performance of this compound in super-resolution microscopy is rooted in its excellent photophysical and chemical properties. The core fluorophore, JF525, was developed as part of the Janelia Fluor dye series, which was rationally designed for enhanced brightness and photostability.[6]

PropertyValueReference
Excitation Maximum (λex)525 nm[4]
Emission Maximum (λem)549 nm[4]
Extinction Coefficient (ε)122,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ)0.91[4][6]
Reactive GroupCarboxylic AcidN/A
Common DerivativesNHS ester, Maleimide[3][7]

Experimental Protocols

Antibody Labeling with this compound NHS Ester

This protocol describes the general procedure for conjugating the N-hydroxysuccinimide (NHS) ester of this compound to primary or secondary antibodies for immunofluorescence applications.

Materials:

  • Antibody (0.5-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound, NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Antibody: Dialyze the antibody against the reaction buffer to remove any amine-containing preservatives. Adjust the antibody concentration to 1-2 mg/mL.

  • Prepare Dye Solution: Dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add the reaction buffer to the antibody solution to adjust the pH to 8.3. While gently vortexing, add the dissolved dye to the antibody solution at a molar ratio of 5-15 moles of dye per mole of antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 525 nm (for the dye).

Live-Cell STED Imaging of Labeled Structures

This protocol outlines a general workflow for live-cell STED imaging of cellular structures labeled with a JF525 derivative.

Materials:

  • Cells cultured on high-precision coverslips

  • JF525-conjugated ligand (e.g., for HaloTag or SNAP-tag) or a cell-permeable probe for the structure of interest

  • Live-cell imaging medium

  • STED microscope with appropriate excitation and depletion lasers

Procedure:

  • Cell Culture and Labeling: Culture cells on coverslips suitable for high-resolution microscopy. Incubate the cells with the JF525-conjugated probe in live-cell imaging medium for the recommended time and concentration.

  • Washing: Gently wash the cells with fresh, pre-warmed imaging medium to remove unbound probe.

  • Imaging: Mount the coverslip in a live-cell imaging chamber on the STED microscope.

  • STED Imaging Parameters:

    • Excitation Laser: Use a laser line close to the excitation maximum of JF525 (e.g., 532 nm).

    • Depletion Laser: A depletion laser with a wavelength in the range of 640-775 nm is typically used for STED with yellow-green dyes. The optimal wavelength and power will depend on the specific microscope setup and should be optimized to achieve the desired resolution with minimal phototoxicity.

    • Image Acquisition: Acquire images using the STED modality, adjusting parameters such as pixel size, dwell time, and laser powers to optimize signal-to-noise and resolution while minimizing photobleaching.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the application of this compound.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_react Conjugation cluster_purify Purification & Characterization Antibody Antibody in Storage Buffer Dialysis Dialysis against Reaction Buffer Antibody->Dialysis Mix Mix Antibody and Dye Dialysis->Mix JF525_NHS This compound NHS Ester Dissolve Dissolve Dye JF525_NHS->Dissolve DMSO Anhydrous DMSO DMSO->Dissolve Dissolve->Mix Incubate Incubate (1-2h, RT) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Characterize Measure DOL Purify->Characterize Labeled_Ab Labeled Antibody Characterize->Labeled_Ab

Caption: Workflow for labeling antibodies with this compound NHS ester.

STED_Microscopy_Principle Excitation Excitation Laser FocalSpot Diffraction-Limited Focal Spot Excitation->FocalSpot Excites Fluorophores Depletion Depletion Laser (Donut) DepletedRegion Depletion->DepletedRegion De-excites Fluorophores via Stimulated Emission EffectiveSpot Effective Fluorescence Spot Detector Detector EffectiveSpot->Detector Fluorescence Signal SuperResImage Super-Resolved Image Detector->SuperResImage Image Reconstruction dSTORM_Workflow cluster_labeling Sample Preparation cluster_acquisition Image Acquisition cluster_reconstruction Image Reconstruction Label Label Structure of Interest with JF525 Derivative Mount Mount Sample in dSTORM Buffer Label->Mount Activate Activate a Sparse Subset of Fluorophores Mount->Activate ExciteLocalize Excite and Localize Single Molecules Activate->ExciteLocalize Deactivate Deactivate Fluorophores ExciteLocalize->Deactivate Repeat Repeat Thousands of Times Deactivate->Repeat Repeat->Activate LocalizationList Generate List of Molecule Coordinates Repeat->LocalizationList Render Render Super-Resolution Image LocalizationList->Render

References

Janelia Fluor Dyes: An In-depth Technical Guide for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Janelia Fluor (JF) dyes, developed at the Janelia Research Campus of the Howard Hughes Medical Institute, represent a significant advancement in fluorescent probe technology.[1][2] These rhodamine-based dyes have been systematically engineered to provide superior brightness, photostability, and cell permeability, making them exceptional tools for a wide range of advanced imaging applications, from live-cell single-molecule tracking to super-resolution microscopy.[1][2] This technical guide provides a comprehensive overview of the core principles of Janelia Fluor dyes, their photophysical properties, detailed experimental protocols for their use, and examples of their application in visualizing complex cellular processes.

Core Technology: Azetidine (B1206935) Substitution

The remarkable properties of Janelia Fluor dyes stem from a key chemical modification of the traditional rhodamine scaffold: the replacement of N,N-dimethylamino groups with four-membered azetidine rings.[3] This seemingly minor alteration has a profound impact on the fluorophore's quantum yield and photostability, resulting in significantly brighter and longer-lasting signals compared to conventional dyes like TAMRA and Cy3.[1] This core innovation has given rise to a palette of JF dyes spanning the visible spectrum, each fine-tuned for specific imaging modalities.[1]

A critical feature of many rhodamine dyes, including the JF series, is the equilibrium between a colorless, non-fluorescent lactone form and a fluorescent zwitterionic form. The position of this equilibrium (KL-Z) can be chemically tuned to create fluorogenic dyes that exhibit low background fluorescence until they bind to their target, a property that is highly advantageous for no-wash, live-cell imaging.[1]

Quantitative Data: Photophysical Properties of Janelia Fluor Dyes

The selection of an appropriate fluorophore is critical for the success of any fluorescence imaging experiment. The following tables summarize the key photophysical properties of a selection of commonly used Janelia Fluor and the newer, even more photostable JFX dyes.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Janelia Fluor Dyes
JF 525525549122,0000.91
JF 549549571101,0000.88
JF 585585609156,0000.78
JF 60860863199,0000.67
JF 635635652167,0000.56
JF 646646664152,0000.54
JFX Dyes (Deuterated)
JFX 554~560--Higher than non-deuterated counterparts
JFX 650~640--Higher than non-deuterated counterparts

Note: Photophysical properties can vary slightly depending on the solvent and conjugation partner.

Experimental Protocols

Janelia Fluor dyes are highly versatile and can be employed in a multitude of imaging techniques. Their cell permeability makes them particularly well-suited for live-cell applications when coupled with self-labeling protein tags such as HaloTag and SNAP-tag.[1]

Live-Cell Imaging with HaloTag-Janelia Fluor Conjugates

This protocol describes the labeling of live cells expressing a HaloTag fusion protein with a Janelia Fluor HaloTag ligand.

Materials:

  • Cells expressing the HaloTag fusion protein of interest, cultured on imaging-grade glass-bottom dishes.

  • Janelia Fluor HaloTag ligand (e.g., JF 549 HaloTag ligand, JF 646 HaloTag ligand).

  • Anhydrous DMSO.

  • Complete cell culture medium, pre-warmed to 37°C.

  • Optional: Phenol (B47542) red-free imaging medium.

  • Confocal or wide-field fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO₂).

Procedure:

  • Prepare a 200 µM stock solution of the Janelia Fluor HaloTag ligand:

    • For JF 549 HaloTag ligand, dissolve one vial in 37.8 µL of DMSO.

    • For JF 646 HaloTag ligand, dissolve one vial in 35.5 µL of DMSO.

    • Mix thoroughly by pipetting. It is recommended to prepare single-use aliquots and store them at -20°C to avoid multiple freeze-thaw cycles.

  • Prepare a 1 µM (5X) working stock solution:

    • Just prior to labeling, dilute the 200 µM stock solution 1:200 in pre-warmed complete culture medium.

  • Labeling the cells:

    • Replace one-fifth of the existing culture medium in the imaging dish with the 5X working stock solution to achieve a final concentration of 200 nM. Gently mix.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. Incubation times may be optimized depending on the specific fusion protein and cell type.

  • Washing (Optional but Recommended for Low Expression Levels):

    • For most applications, a wash step is not required due to the fluorogenic nature of some JF dyes.

    • If high background is observed, aspirate the labeling medium and wash the cells once or twice with pre-warmed complete culture medium.

  • Imaging:

    • Replace the medium with pre-warmed complete culture medium or phenol red-free imaging medium.

    • Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen Janelia Fluor dye. Maintain the cells at 37°C and 5% CO₂ during imaging.

Super-Resolution Microscopy with Janelia Fluor Dyes

Janelia Fluor dyes are excellent probes for various super-resolution microscopy techniques due to their high photon output and photostability.[4]

dSTORM (direct Stochastic Optical Reconstruction Microscopy):

dSTORM relies on the stochastic photoswitching of single fluorophores between a fluorescent "on" state and a dark "off" state. Janelia Fluor dyes, particularly in the red and far-red regions (e.g., JF 549, JF 646), are well-suited for dSTORM.[5]

General dSTORM Imaging Protocol Outline:

  • Sample Preparation and Labeling:

    • Prepare cells expressing the target protein fused to a self-labeling tag (HaloTag or SNAP-tag) or use immunofluorescence with primary and JF dye-conjugated secondary antibodies.

    • Label the target structures with a high density of the chosen Janelia Fluor dye.

    • Fix and permeabilize the cells as required for the specific labeling strategy.

  • Imaging Buffer:

    • dSTORM imaging is typically performed in a specific imaging buffer that promotes the photoswitching of the fluorophores. A common component of these buffers is an oxygen scavenging system (e.g., glucose oxidase and catalase) and a thiol (e.g., β-mercaptoethanol or MEA). The optimal buffer composition can vary depending on the specific JF dye.

  • Image Acquisition:

    • Use a wide-field fluorescence microscope with a high numerical aperture objective and a sensitive camera (e.g., EMCCD or sCMOS).

    • Illuminate the sample with a high-power laser corresponding to the excitation wavelength of the JF dye to drive most of the fluorophores into a dark state.

    • Use a lower power activation laser (e.g., 405 nm) to sparsely and stochastically return individual fluorophores to the fluorescent state.

    • Acquire a long series of images (thousands to tens of thousands of frames) to capture the emission from many individual molecules.

  • Image Reconstruction:

    • Process the acquired image series with specialized software to precisely localize the center of each individual fluorescence event in each frame.

    • Combine the localization data from all frames to reconstruct a super-resolved image of the target structure.

STED (Stimulated Emission Depletion) Microscopy:

STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation focus, thereby narrowing the effective point-spread function. The photostability of Janelia Fluor dyes makes them robust probes for STED imaging.[6][7]

Key Considerations for STED with Janelia Fluor Dyes:

  • Dye Selection: Choose a Janelia Fluor dye with excitation and emission spectra that are compatible with the excitation and depletion lasers of the available STED microscope.

  • Labeling Density: Ensure a high labeling density of the target structure to achieve a high-resolution reconstruction.

  • Mounting Medium: Use a mounting medium with a refractive index that matches the objective immersion oil to minimize optical aberrations.

  • Laser Power: Carefully optimize the power of both the excitation and depletion lasers to achieve the best resolution with minimal photobleaching.

Visualization of Signaling Pathways and Cellular Dynamics

The superior properties of Janelia Fluor dyes enable the detailed visualization of dynamic cellular processes and signaling pathways that were previously difficult to resolve.

Visualizing Endocytosis with HaloTag-JF Dyes

The process of receptor-mediated endocytosis can be tracked with high temporal and spatial resolution using Janelia Fluor dyes. A protein of interest involved in the endocytic pathway (e.g., a receptor or an adaptor protein) can be tagged with HaloTag and labeled with a cell-impermeant Janelia Fluor dye. The internalization of the protein can then be followed over time.

Endocytosis_Workflow cluster_0 Cell Surface cluster_1 Internalization cluster_2 Intracellular Trafficking Receptor_HaloTag Receptor-HaloTag Labeled_Receptor Labeled Receptor JF_Dye Cell-Impermeant Janelia Fluor Dye JF_Dye->Receptor_HaloTag Labeling Clathrin_Coated_Pit Clathrin-Coated Pit Labeled_Receptor->Clathrin_Coated_Pit Clustering Endocytic_Vesicle Endocytic Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle Invagination & Scission Early_Endosome Early Endosome Endocytic_Vesicle->Early_Endosome Fusion Late_Endosome Late Endosome/Lysosome Early_Endosome->Late_Endosome Maturation

Workflow for tracking receptor-mediated endocytosis.
Monitoring Actin Cytoskeleton Dynamics

The dynamic remodeling of the actin cytoskeleton is fundamental to cell motility, morphogenesis, and division. By fusing HaloTag or SNAP-tag to actin or actin-binding proteins, researchers can use Janelia Fluor dyes to visualize the intricate and rapid changes in actin structures in live cells.[8][9]

Actin_Dynamics_Workflow Cell_Culture Culture cells expressing Actin-HaloTag/SNAP-tag Labeling Incubate with Janelia Fluor Ligand Cell_Culture->Labeling Imaging Live-Cell Imaging (Confocal / TIRF / Super-Resolution) Labeling->Imaging Analysis Image Analysis Imaging->Analysis Output1 Filopodia/Lamellipodia Dynamics Analysis->Output1 Output2 Stress Fiber Formation/Dissolution Analysis->Output2 Output3 Actin Patch Turnover Analysis->Output3

Experimental workflow for imaging actin dynamics.
Visualizing GPCR Signaling

G protein-coupled receptors (GPCRs) constitute a large family of transmembrane receptors that play a crucial role in signal transduction. Upon ligand binding, GPCRs undergo conformational changes and interact with intracellular signaling partners like G proteins and β-arrestins.[10] Janelia Fluor dyes can be used in single-molecule tracking and FRET-based assays to dissect the dynamics of GPCR signaling complexes.

GPCR_Signaling Ligand Ligand GPCR GPCR-HaloTag (labeled with JF donor) Ligand->GPCR Binding G_Protein G Protein-SNAP-tag (labeled with JF acceptor) GPCR->G_Protein Activation & FRET Beta_Arrestin β-Arrestin-SNAP-tag (labeled with JF acceptor) GPCR->Beta_Arrestin Recruitment & FRET Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade Beta_Arrestin->Signaling_Cascade

Probing GPCR signaling with FRET using JF dyes.

Conclusion

Janelia Fluor dyes have emerged as a powerful and versatile class of fluorescent probes that are pushing the boundaries of cellular imaging. Their exceptional brightness, photostability, and cell permeability, combined with the tunability of their chemical properties, make them ideal for a wide array of applications, particularly in live-cell and super-resolution microscopy. The continued development of new Janelia Fluor variants, such as the JFX dyes, promises even greater capabilities for visualizing the intricate molecular machinery of life. By providing researchers with superior tools for fluorescence imaging, Janelia Fluor dyes are facilitating new discoveries in cell biology, neuroscience, and drug development.

References

6-Carboxy-JF5252 for Live-Cell Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Carboxy-JF5252, a member of the Janelia Fluor® family of dyes, for live-cell imaging applications. Janelia Fluor® dyes are renowned for their exceptional brightness, photostability, and cell permeability, making them ideal for advanced imaging techniques, including super-resolution microscopy.

Core Properties of Janelia Fluor 525

This compound is a derivative of the Janelia Fluor 525 (JF525) core structure. The photophysical properties of the 6-Carboxy derivative are virtually identical to the parent JF525 dye. These properties make it an excellent choice for imaging with common laser lines, such as 488 nm and 514 nm.

Photophysical Data

The quantitative photophysical properties of Janelia Fluor 525 are summarized in the table below for easy comparison.

PropertyValueReference
Excitation Maximum (λabs) 525 nm[1][2]
Emission Maximum (λem) 549 nm[1][2]
Extinction Coefficient (ε) 122,000 M⁻¹cm⁻¹[1][2]
Quantum Yield (Φ) 0.91[1][2]
Lactone-Zwitterion Equilibrium Constant (KL-Z) 0.068[1]
A280 Correction Factor 0.185[1]

Live-Cell Imaging with JF525-HaloTag® Ligand

A primary application of this compound is its use as a fluorescent ligand for self-labeling protein tags, such as HaloTag®. The carboxyl group allows for conjugation to the appropriate linker for these systems. The resulting JF525-HaloTag® ligand is highly cell-permeable and enables specific labeling of fusion proteins within living cells.

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates a typical workflow for labeling and imaging intracellular proteins using a JF525-HaloTag® ligand.

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_seeding Seed cells expressing HaloTag®-fusion protein cell_growth Culture cells to 70-90% confluency cell_seeding->cell_growth prepare_ligand Prepare JF525-HaloTag® ligand solution incubate Incubate cells with ligand (15-30 min) cell_growth->incubate prepare_ligand->incubate wash Wash cells to remove unbound ligand image_acquisition Acquire images using fluorescence microscopy incubate->image_acquisition wash->image_acquisition

A generalized workflow for live-cell imaging experiments using HaloTag® technology.
Detailed Experimental Protocol: Labeling Intracellular Proteins with JF525-HaloTag® Ligand

This protocol is a general guideline for labeling intracellular HaloTag® fusion proteins in mammalian cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Mammalian cells expressing the HaloTag® fusion protein of interest cultured in a suitable imaging vessel (e.g., chambered cover glass).

  • Complete cell culture medium.

  • JF525-HaloTag® ligand.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Confocal or widefield fluorescence microscope with appropriate filter sets and a live-cell imaging chamber (37°C, 5% CO₂).

Procedure:

  • Cell Preparation:

    • Seed cells expressing the HaloTag® fusion protein onto a suitable imaging dish.

    • Allow them to adhere and grow to the desired confluency (typically 70-90%).

  • Ligand Preparation:

    • Prepare a working stock solution of the JF525-HaloTag® ligand in pre-warmed complete culture medium. The final concentration can range from 5 nM to 30 nM, depending on the expression level of the fusion protein.[3]

  • Labeling:

    • Remove the existing culture medium from the cells.

    • Add the ligand-containing medium to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[3][4]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells two to three times with pre-warmed complete culture medium or PBS to remove any unbound ligand.[5]

  • Imaging:

    • Add fresh, pre-warmed medium to the cells.

    • Proceed with image acquisition on a fluorescence microscope equipped for live-cell imaging.

Application in Studying Signaling Pathways

Fluorescently labeling proteins with tools like this compound is instrumental in dissecting cellular signaling pathways. By tagging a protein of interest (e.g., a receptor, kinase, or transcription factor), researchers can visualize its localization, trafficking, and interactions in real-time in response to stimuli.

The diagram below illustrates a generic signaling pathway where a receptor, upon ligand binding, translocates to the nucleus to act as a transcription factor. Labeling this receptor with JF525 would allow for the direct visualization of this translocation event.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Extracellular Ligand Receptor Receptor-JF525 (Inactive) Ligand->Receptor Binding ActiveReceptor Receptor-JF525 (Active) Receptor->ActiveReceptor Conformational Change NuclearReceptor Receptor-JF525 (Transcription Factor) ActiveReceptor->NuclearReceptor Translocation DNA DNA NuclearReceptor->DNA Binds to DNA GeneExpression GeneExpression DNA->GeneExpression Alters Gene Expression

Visualization of a generic signaling pathway that can be investigated using HaloTag® fusions.

References

A Technical Guide to Fluorophore Selection for STED Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of fluorophores suitable for Stimulated Emission Depletion (STED) microscopy. It is designed to assist researchers in selecting the optimal fluorescent probes for their super-resolution imaging experiments, with a focus on quantitative data, detailed experimental protocols, and clear visualizations of key concepts.

Core Principles of STED Microscopy

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light microscopy to achieve nanoscale resolution. The fundamental principle of STED involves the selective de-excitation of fluorophores at the periphery of a focused laser spot, effectively narrowing the point spread function (PSF).[1][2][3][4]

This is achieved by overlapping a donut-shaped STED beam with a central excitation beam. The STED beam's wavelength is in the red-shifted emission tail of the fluorophore, causing stimulated emission and forcing the excited fluorophores back to their ground state without emitting a detectable fluorescence signal.[4][5] Only the fluorophores at the very center of the donut, where the STED intensity is zero, are allowed to fluoresce.[1][4] By scanning this smaller effective focal spot across the sample, a super-resolved image is generated.

STED_Principle cluster_Conventional Conventional Microscopy cluster_STED STED Microscopy a1 ~250 nm a2 a1->a2 Diffraction-Limited Spot b1 <50 nm b2 b1->b2 Super-Resolved Spot

Principle of STED Microscopy.

Key Photophysical Properties of STED Fluorophores

The performance of a fluorophore in STED microscopy is dictated by several key photophysical properties. Understanding these parameters is crucial for selecting the most suitable dye for a given experiment.

  • High Photostability: The intense STED laser can cause significant photobleaching.[6] Therefore, high photostability is paramount for successful STED imaging, especially for time-lapse experiments.

  • High Fluorescence Quantum Yield (Φ): A high quantum yield contributes to a brighter signal, which is essential for overcoming the low signal levels often encountered in super-resolution imaging.

  • Large Molar Extinction Coefficient (ε): A high extinction coefficient means the fluorophore efficiently absorbs excitation light, leading to a stronger fluorescent signal.

  • Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a fluorophore remains in the excited state. It influences the efficiency of stimulated emission.

  • STED Depletion Wavelength (λ_STED): This is the optimal wavelength for the STED laser to efficiently de-excite the fluorophore. It is typically located in the red tail of the fluorophore's emission spectrum.[5]

  • Low Saturation Intensity (I_sat): The saturation intensity is the STED laser intensity at which the fluorescence is reduced by half.[7] A lower I_sat is desirable as it allows for efficient depletion with lower laser powers, minimizing phototoxicity and photobleaching.[8]

Comparison of Fluorophores for STED Microscopy

A variety of fluorescent probes are available for STED microscopy, each with its own set of advantages and disadvantages. The choice of fluorophore will depend on the specific application, the target of interest, and the available STED microscope setup.

Organic Dyes

Small organic dyes are the most commonly used fluorophores for STED microscopy due to their high brightness, photostability, and small size. Several commercial dye families are particularly well-suited for STED.

Abberior STAR Dyes: These dyes are specifically designed for STED microscopy and offer excellent performance.[9] They are known for their high brightness and photostability.[9]

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (ns)Recommended STED Wavelength (nm)
Abberior STAR 440L 4325110.573.7590 - 610
Abberior STAR GREEN 4935190.844.1590 - 610
Abberior STAR ORANGE 5896160.554.5750 - 800
Abberior STAR RED 638655-3.4750 - 800

ATTO Dyes: This family of dyes is also widely used in STED microscopy, offering a broad range of spectral properties and high photostability.[3]

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (ns)Recommended STED Wavelength (nm)
ATTO 488 5015230.804.1592
ATTO 594 6016270.853.8775
ATTO 647N 6446690.653.5775

Janelia Fluor (JF) Dyes: Developed at the Janelia Research Campus, these dyes are known for their exceptional brightness and photostability, making them highly suitable for super-resolution techniques including STED.[10][11]

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (ns)Recommended STED Wavelength (nm)
JF 549 5495710.883.8~750
JF 646 6466640.54-775

Alexa Fluor Dyes: While not specifically designed for STED, some Alexa Fluor dyes exhibit good performance, particularly in terms of brightness and photostability.[12][13]

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (ns)Recommended STED Wavelength (nm)
Alexa Fluor 488 4955190.924.1592
Alexa Fluor 594 5906170.663.9775

Note: The photophysical properties of fluorophores can vary depending on their conjugation state and local environment. The values presented here are for guidance and are typically measured for the free dye in solution.

Fluorescent Proteins

While organic dyes are generally preferred for their photophysical properties, fluorescent proteins (FPs) offer the advantage of genetic encoding, allowing for specific labeling of proteins of interest in living cells without the need for external ligands. However, FPs are generally less photostable and dimmer than organic dyes, which can limit their application in STED microscopy.

Quantum Dots

Quantum dots (QDs) are semiconductor nanocrystals that exhibit high photostability and brightness. However, their use in STED has been limited due to their broad absorption spectra, which can lead to direct excitation by the STED laser.

Experimental Protocols

Successful STED imaging relies on meticulous sample preparation and labeling. The following sections provide detailed protocols for common labeling strategies.

Immunofluorescence Labeling for Fixed-Cell STED

This protocol describes the general steps for immunolabeling of fixed cells for STED microscopy.

Immunofluorescence_Workflow start Start: Cells on Coverslip fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash (3x) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (with STED-compatible dye) wash1->secondary_ab wash2 Wash (3x) secondary_ab->wash2 mounting Mounting (in STED-compatible medium) wash2->mounting imaging STED Imaging mounting->imaging

Immunofluorescence Labeling Workflow.

Materials:

  • Cells grown on high-precision coverslips (#1.5H)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to a STED-compatible fluorophore

  • STED-compatible mounting medium (e.g., Mowiol, ProLong Diamond)

Procedure:

  • Cell Culture: Grow cells to the desired confluency on high-precision coverslips.

  • Fixation: Rinse cells with PBS and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[14][15][16]

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[14][15][16]

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[14][15][16]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.[14]

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a STED-compatible mounting medium.

  • Imaging: Proceed with STED imaging.

Live-Cell Imaging with Self-Labeling Tags (SNAP-tag and HaloTag)

SNAP-tag and HaloTag are self-labeling protein tags that covalently bind to specific synthetic ligands, allowing for the targeted labeling of proteins of interest in living cells with bright and photostable organic dyes.[17][18]

4.2.1. SNAP-tag Labeling Protocol

Materials:

  • Cells expressing the SNAP-tag fusion protein

  • Cell culture medium

  • SNAP-tag ligand conjugated to a cell-permeable STED fluorophore (e.g., from NEB or Abberior)

  • DMSO

  • Live-cell imaging medium

Procedure:

  • Prepare Labeling Stock Solution: Dissolve the SNAP-tag ligand in DMSO to a stock concentration of 1 mM.[19]

  • Prepare Labeling Medium: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 0.1-1 µM.[19]

  • Cell Labeling: Replace the cell culture medium with the labeling medium and incubate for 30 minutes at 37°C.[19][20]

  • Washing: Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound ligand.[20]

  • Imaging: Mount the cells on the STED microscope and proceed with live-cell imaging.

4.2.2. HaloTag Labeling Protocol

Materials:

  • Cells expressing the HaloTag fusion protein

  • Cell culture medium

  • HaloTag ligand conjugated to a cell-permeable STED fluorophore (e.g., from Promega or Abberior)

  • DMSO

  • Live-cell imaging medium

Procedure:

  • Prepare Labeling Stock Solution: Dissolve the HaloTag ligand in DMSO to a stock concentration of 1 mM.[21][22]

  • Prepare Labeling Medium: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 0.1-0.5 µM.[21][22]

  • Cell Labeling: Replace the cell culture medium with the labeling medium and incubate for 15-30 minutes at 37°C.[21][22]

  • Washing: Wash the cells three times with pre-warmed live-cell imaging medium.[21]

  • Imaging: Proceed with live-cell STED imaging.

Visualization of a Biological Pathway: Synaptic Plasticity

STED microscopy is a powerful tool for studying the intricate molecular machinery of synaptic plasticity, the process that underlies learning and memory. Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are two fundamental forms of synaptic plasticity characterized by a persistent strengthening or weakening of synaptic transmission, respectively. These processes involve complex signaling cascades that lead to changes in the number and function of AMPA receptors at the postsynaptic density.

The following diagram illustrates a simplified signaling pathway for LTP and LTD, highlighting key molecules that are often studied using STED microscopy.

Synaptic_Plasticity cluster_LTP High-Frequency Stimulation (LTP) cluster_LTD Low-Frequency Stimulation (LTD) HFS High-Frequency Stimulation Ca_high High [Ca2+]i HFS->Ca_high CaMKII CaMKII Activation Ca_high->CaMKII AMPAR_insertion AMPAR Insertion into PSD CaMKII->AMPAR_insertion LTP_out Synaptic Strengthening AMPAR_insertion->LTP_out LFS Low-Frequency Stimulation Ca_low Low [Ca2+]i LFS->Ca_low PP1 PP1 Activation Ca_low->PP1 AMPAR_removal AMPAR Removal from PSD PP1->AMPAR_removal LTD_out Synaptic Weakening AMPAR_removal->LTD_out Glutamate Glutamate Release NMDA NMDA Receptor Glutamate->NMDA NMDA->Ca_high Strong Depolarization NMDA->Ca_low Weak Depolarization

Simplified Signaling Pathway of LTP and LTD.

Conclusion

The selection of appropriate fluorophores is a critical determinant of success in STED microscopy. This guide has provided a comprehensive overview of the key photophysical properties to consider, a comparative analysis of commonly used fluorophore families, and detailed experimental protocols for labeling both fixed and living cells. By carefully considering the information presented here, researchers can make informed decisions to optimize their STED imaging experiments and unlock new insights into the nanoscale organization and dynamics of biological systems.

References

In-Depth Technical Guide: The Core Mechanism of Action of 6-Carboxy-JF5252

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxy-JF5252 is a synthetically engineered fluorophore belonging to the Janelia Fluor (JF) series of dyes. These dyes are advanced rhodamine-based probes designed for high-performance biological imaging applications, including super-resolution microscopy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its cellular interactions, and practical considerations for its use in a research setting.

Core Mechanism: Photophysics of a Modern Fluorophore

The fundamental mechanism of action of this compound as a fluorophore is governed by a dynamic equilibrium between two distinct chemical states: a non-fluorescent, lipophilic spirolactone and a fluorescent, polar zwitterion. The transition between these states is the cornerstone of its utility as a bright and photostable fluorescent probe.

The key innovation in the Janelia Fluor dyes, including JF5252, is the incorporation of a four-membered azetidine (B1206935) ring into the rhodamine scaffold. This structural modification significantly enhances the quantum yield and photostability of the dye compared to traditional rhodamine derivatives. The 6-carboxy functional group provides a reactive handle for conjugation to biomolecules, such as antibodies or small-molecule ligands, enabling targeted labeling of specific cellular structures.

The equilibrium between the lactone and zwitterion forms is influenced by the local environment. In aqueous media, the equilibrium can be shifted towards the fluorescent zwitterionic form. This property is particularly advantageous for "no-wash" imaging techniques, where the unbound dye remains in a non-fluorescent state, reducing background signal.

Photophysical Properties of JF5252

For effective experimental design, a clear understanding of the photophysical parameters of this compound is essential. The following table summarizes key quantitative data for the Janelia Fluor 525 dye.

PropertyValueReference
Maximum Excitation Wavelength (λex)525 nm[1]
Maximum Emission Wavelength (λem)549 nm[1]
Molar Extinction Coefficient (ε)122,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ)0.91[1]
Cell PermeabilityYes[2][3]

Cellular Interactions and Biological Behavior

Beyond its photophysical properties, the interaction of this compound with biological systems is a critical aspect of its mechanism of action in a practical context. This includes its cellular uptake, subcellular localization, and potential for off-target effects or cytotoxicity.

Cellular Uptake and Distribution

Janelia Fluor dyes, including JF5252, are designed to be cell-permeable, a feature attributed to the lipophilic nature of the spirolactone form which can more readily cross cellular membranes.[2] The intracellular concentration and distribution of the dye can be influenced by several factors, including the specific cell type, incubation time, and temperature.

While specific quantitative uptake kinetics for this compound are not extensively published, studies on related rhodamine dyes, such as Rhodamine 123, indicate that uptake can be mediated by both passive diffusion and active transport mechanisms.[4][5] For instance, at lower concentrations, transporter-mediated uptake may play a role, while at higher concentrations, passive diffusion becomes more dominant.[4][5]

Once inside the cell, rhodamine-based dyes can accumulate in specific organelles. Rhodamine 123, for example, is known to accumulate in mitochondria due to the mitochondrial membrane potential.[] While the specific subcellular distribution of unconjugated this compound has not been detailed, its localization will be primarily determined by the targeting moiety to which it is conjugated.

Potential for Off-Target Interactions and Cytotoxicity

A crucial consideration for any exogenous molecule introduced into a biological system is its potential for unintended interactions and toxicity. While Janelia Fluor dyes are engineered for high specificity and biocompatibility, it is important to assess these factors empirically for each experimental system.

Computational methods exist to predict potential off-target interactions of small molecules by comparing their structure to known ligands of various proteins.[7] However, experimental validation is paramount. In vitro binding assays, such as fluorescence polarization or surface plasmon resonance, can be employed to screen for interactions with a panel of common off-target proteins.

Cytotoxicity is another critical parameter. Standard assays such as MTT or lactate (B86563) dehydrogenase (LDH) release assays can be used to quantify the effect of this compound on cell viability.[8] Real-time cytotoxicity assays using fluorescent probes that report on membrane integrity, such as propidium (B1200493) iodide or SYTOX Green, offer a dynamic view of cellular health following dye exposure.[9]

Experimental Protocols

The following provides a generalized framework for key experiments related to the characterization and use of this compound.

Protocol 1: Determination of Cellular Uptake and Localization

Objective: To quantify the cellular uptake and determine the subcellular localization of this compound conjugated to a targeting molecule.

Methodology:

  • Cell Culture: Plate cells of interest in a suitable format for microscopy (e.g., glass-bottom dishes).

  • Dye Incubation: Incubate cells with the this compound conjugate at a range of concentrations and for various time points.

  • Washing: Gently wash the cells with fresh, pre-warmed media to remove unbound dye.

  • Imaging: Acquire images using a confocal or super-resolution microscope with appropriate laser lines and emission filters for JF5252 (e.g., excitation at 525 nm, emission collected around 549 nm).

  • Co-localization (Optional): To determine subcellular localization, co-stain with organelle-specific markers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) that have distinct spectral properties.

  • Image Analysis: Use image analysis software to quantify the mean fluorescence intensity per cell to determine uptake. For localization, colocalization analysis (e.g., Pearson's correlation coefficient) with organelle markers can be performed.

Protocol 2: Assessment of Cytotoxicity

Objective: To evaluate the potential cytotoxic effects of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the chosen assay.

  • Dye Treatment: Treat cells with a serial dilution of this compound for a relevant exposure time (e.g., 24-48 hours). Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.

  • Viability Assay:

    • For endpoint assays (e.g., MTT): Add the reagent at the end of the incubation period and measure the absorbance according to the manufacturer's protocol.

    • For real-time assays (e.g., Propidium Iodide): Include the viability dye in the culture medium during the treatment period and acquire fluorescence images at multiple time points.

  • Data Analysis: Normalize the viability data to the vehicle control and plot the dose-response curve to determine the concentration at which 50% of cell viability is lost (IC50).

Visualizing the Workflow

The following diagrams illustrate key conceptual and experimental workflows related to the use of this compound.

G cluster_photophysics Core Photophysical Mechanism cluster_application Experimental Application Workflow Lactone (Non-fluorescent) Lactone (Non-fluorescent) Zwitterion (Fluorescent) Zwitterion (Fluorescent) Lactone (Non-fluorescent)->Zwitterion (Fluorescent) Equilibrium Zwitterion (Fluorescent)->Lactone (Non-fluorescent) Conjugation Conjugation Cellular Incubation Cellular Incubation Conjugation->Cellular Incubation Imaging Imaging Cellular Incubation->Imaging Data Analysis Data Analysis Imaging->Data Analysis

Caption: Core mechanism and application workflow of this compound.

G Start Start Prepare this compound Conjugate Prepare this compound Conjugate Start->Prepare this compound Conjugate Incubate Cells with Conjugate Incubate Cells with Conjugate Prepare this compound Conjugate->Incubate Cells with Conjugate Wash to Remove Unbound Dye Wash to Remove Unbound Dye Incubate Cells with Conjugate->Wash to Remove Unbound Dye Assess Cytotoxicity (Parallel Experiment) Assess Cytotoxicity (Parallel Experiment) Incubate Cells with Conjugate->Assess Cytotoxicity (Parallel Experiment) Acquire Images (Microscopy) Acquire Images (Microscopy) Wash to Remove Unbound Dye->Acquire Images (Microscopy) Analyze Cellular Fluorescence Analyze Cellular Fluorescence Acquire Images (Microscopy)->Analyze Cellular Fluorescence End End Analyze Cellular Fluorescence->End Assess Cytotoxicity (Parallel Experiment)->End

Caption: Experimental workflow for cellular imaging with this compound.

References

6-Carboxy-JF5252: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, properties, and experimental application of 6-Carboxy-JF5252, a fluorescent dye utilized in advanced imaging techniques. The following sections detail the chemical and physical properties, safety and handling procedures, and a generalized experimental workflow for the application of this fluorophore in labeling biological molecules.

Chemical and Physical Properties

This compound is a specialized fluorophore, a derivative of the Janelia Fluor® 525 dye, designed for covalent labeling of biomolecules. Its carboxylic acid functional group allows for conjugation to primary amines on target proteins, peptides, or other molecules through the formation of a stable amide bond. This dye is particularly noted for its application in super-resolution imaging.[1]

The key quantitative properties of the core fluorophore, Janelia Fluor® 525, are summarized in the table below.

PropertyValue
Molecular Formula C27H22N2O5
Molecular Weight 454.47 g/mol
Excitation Maximum (λex) 525 nm[2][3][4]
Emission Maximum (λem) 549 nm[2][3][4]
Molar Extinction Coefficient (ε) 122,000 M⁻¹cm⁻¹[3]
Quantum Yield (Φ) 0.91[3]

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidelines are based on best practices for handling fluorescent dyes and carboxylated organic compounds in a laboratory setting. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local regulations.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure. This includes:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Storage
  • Store the compound in a tightly sealed container in a cool, dry, and dark place.

  • Some suppliers recommend storage at room temperature for the solid form.[1]

  • For long-term storage of stock solutions, it is advisable to aliquot and store at -20°C to prevent repeated freeze-thaw cycles.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste. Consult your institution's EHS department for proper disposal procedures.

Experimental Protocols: Generalized Amine-Reactive Labeling

The carboxylic acid group of this compound can be activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on target biomolecules to form a stable amide bond. The following is a generalized protocol for labeling a protein with an amine-reactive dye.

Materials
  • This compound

  • Target protein in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for activation of the carboxyl group.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., Tris or hydroxylamine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure
  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add EDC and NHS in a molar excess to the dye.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester.

  • Labeling Reaction:

    • Dissolve the target protein in the appropriate amine-free buffer at a concentration of 1-10 mg/mL.

    • Slowly add the activated this compound NHS ester solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for the specific target and desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add a quenching reagent, such as Tris buffer or hydroxylamine, to stop the reaction by reacting with any excess NHS ester.

  • Purification:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column or dialysis.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at 525 nm).

Visualizations

The following diagrams illustrate the generalized workflow for the safe handling and experimental use of this compound.

Safe Handling and Storage Workflow for this compound

Generalized Experimental Workflow for Amine-Reactive Labeling

References

Navigating the Properties of 6-Carboxy-JF5252: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxy-JF5252 is a fluorescent dye belonging to the Janelia Fluor (JF) family of probes, which are renowned for their brightness and photostability, making them valuable tools in high-resolution and super-resolution microscopy.[1][2] The carboxylic acid moiety provides a reactive handle for conjugation to biomolecules. A thorough understanding of the solubility and stability of this compound is paramount for its effective use in experimental settings, ensuring reproducibility and accuracy of results. This technical guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of this compound, along with recommended handling and experimental protocols.

While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes information from related compounds and general principles of fluorescent dye chemistry to provide practical guidance.

Core Properties of this compound

Janelia Fluor dyes are a class of rhodamine-based fluorophores engineered for superior performance in biological imaging.[1] They are noted for their exceptional brightness and high photostability compared to traditional dyes.[1] The structural modifications in the JF dye series are designed to fine-tune their spectral properties and cell permeability.[1]

Solubility Profile

The solubility of a fluorescent dye is a critical parameter for preparing stock solutions, labeling reactions, and for its behavior in aqueous buffers used in most biological experiments. The carboxylic acid group on this compound is expected to influence its solubility profile, particularly in aqueous solutions.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

SolventAbbreviationExpected SolubilityRemarks
Dimethyl sulfoxide (B87167)DMSOHighA polar aprotic solvent, generally excellent for dissolving rhodamine-based dyes.[3][4] Recommended for preparing high-concentration stock solutions.[5][6]
N,N-DimethylformamideDMFHighAnother polar aprotic solvent suitable for dissolving many organic dyes.
EthanolEtOHModerateA polar protic solvent that can dissolve many carboxy-functionalized dyes.
MethanolMeOHModerateSimilar to ethanol, can be used for dissolving the dye, though potentially with lower solubility.
WaterH₂OLowAs with many organic dyes, solubility in pure water is expected to be limited. The carboxyl group may slightly improve aqueous solubility, especially at higher pH where it is deprotonated.
Phosphate-Buffered Saline (pH 7.4)PBSLow to ModerateSolubility is expected to be better than in pure water due to the buffered pH and presence of salts, but direct dissolution of high concentrations is unlikely.

Disclaimer: The solubility data presented in this table are estimations based on the chemical structure of this compound and solubility information for structurally related compounds such as 6-carboxyfluorescein (B556484) and other rhodamine dyes. Researchers should perform their own solubility tests for their specific experimental conditions.

Stability Profile and Recommended Storage

The stability of fluorescent dyes is crucial for obtaining consistent experimental results over time. Degradation can lead to a loss of fluorescence, the appearance of fluorescent impurities, and altered chemical reactivity.

Table 2: Stability and Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Solid Form Store at -20°C in the dark, desiccated.To minimize degradation from light, moisture, and temperature fluctuations.
In DMSO/DMF (Stock Solution) Store at -20°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles.[5]Repeated temperature changes can accelerate degradation.[5] Single-use aliquots ensure a fresh solution for each experiment.
Aqueous Working Solutions Prepare fresh for each experiment.The stability of many fluorescent dyes is reduced in aqueous buffers.
Light Exposure Minimize exposure to ambient and excitation light.Janelia Fluor dyes are photostable, but prolonged exposure to high-intensity light can still lead to photobleaching.[1][2]
pH Maintain a stable, neutral to slightly basic pH in aqueous solutions.Extreme pH values can affect the chemical structure and fluorescence of rhodamine dyes.

Potential degradation pathways for Janelia Fluor dyes include oxidation and the opening of the azetidine (B1206935) ring, particularly for red-shifted analogs.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Centrifuge the tube briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of Aqueous Working Solutions

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution.

  • Dilute the stock solution into the aqueous buffer to the desired final concentration. It is recommended to add the DMSO stock solution to the buffer while vortexing to facilitate mixing and prevent precipitation.

  • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <1%).

  • Use the freshly prepared working solution immediately for best results.

Visualizing Key Concepts

Factors Affecting Janelia Fluor Dye Stability

StabilityFactors cluster_factors Degradation Factors cluster_pathways Degradation Pathways Stability This compound Stability Light Light Exposure Photobleaching Photobleaching Light->Photobleaching Temp Freeze-Thaw Cycles RingOpening Azetidine Ring Opening Temp->RingOpening Moisture Moisture Moisture->RingOpening Oxygen Oxidation OxidativeDamage Oxidative Damage Oxygen->OxidativeDamage pH Extreme pH pH->RingOpening Photobleaching->Stability RingOpening->Stability OxidativeDamage->Stability

Caption: Factors influencing the stability of this compound.

Conceptual Workflow for Solubility and Stability Assessment

AssessmentWorkflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment S1 Prepare saturated solutions in various solvents S2 Equilibrate solutions (e.g., 24h at RT) S1->S2 S3 Centrifuge to pellet undissolved solid S2->S3 S4 Measure absorbance of supernatant S3->S4 S5 Calculate concentration using Beer-Lambert Law S4->S5 End End Assessment S5->End T1 Prepare dye solutions under different conditions (light, temp, pH) T2 Monitor absorbance/fluorescence spectra over time T1->T2 T3 Analyze for changes in peak intensity and wavelength T2->T3 T4 (Optional) Use HPLC/MS to identify degradation products T3->T4 T4->End Start Start Assessment Start->S1 Start->T1

Caption: A conceptual workflow for determining the solubility and stability of a fluorescent dye.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 6-Carboxy-JF525 Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the covalent labeling of proteins with 6-Carboxy-JF525 NHS Ester, a bright and photostable yellow fluorescent dye suitable for a variety of applications in fluorescence microscopy.

Introduction

Janelia Fluor® 525 (JF525) is a yellow fluorescent dye belonging to the rhodamine class of fluorophores.[1] It is cell-permeable and well-suited for advanced imaging techniques such as confocal microscopy and super-resolution microscopy (SRM), including dSTORM.[1] The 6-Carboxy-JF525 derivative is functionalized with a carboxylic acid group, which is typically activated as an N-hydroxysuccinimidyl (NHS) ester for efficient labeling of primary amines on proteins.[1][2] This protocol details the conjugation of 6-Carboxy-JF525 NHS Ester to proteins.

The NHS ester reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues, to form a stable amide bond.[2] The reaction is typically carried out in a slightly basic buffer to ensure the amino groups are deprotonated and thus reactive.[2]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Reagent/MaterialSpecifications
6-Carboxy-JF525, NHS Ester-
Protein of InterestPure, > 1 mg/mL in amine-free buffer
Anhydrous Dimethyl Sulfoxide (DMSO)High-purity, molecular biology grade
Carbonate-Bicarbonate Buffer100 mM, pH 8.0-8.5
Tris-HCl or Glycine Buffer50-100 mM, pH 7.4
Desalting Columne.g., Zeba™ Spin desalting column or PD MiniTrap™ G-25
SpectrophotometerCapable of measuring absorbance at 280 nm and ~525 nm

Experimental Protocol

This section outlines the step-by-step procedure for labeling your protein of interest with 6-Carboxy-JF525 NHS Ester.

Preparation of Reagents
  • Dye Stock Solution: Prepare a 10 mM stock solution of 6-Carboxy-JF525 NHS Ester in anhydrous DMSO. Vortex briefly to ensure the dye is fully dissolved.[2] Store any unused dye solution desiccated at -20°C, protected from light.

  • Protein Solution: Prepare the protein to be labeled in an amine-free buffer, such as 100 mM carbonate-bicarbonate buffer, pH 8.0-8.25.[2] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the protein for reaction with the NHS ester.[2]

Protein Labeling Reaction

The following workflow diagram illustrates the key steps of the protein labeling protocol.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Prep_Dye Prepare 10 mM Dye Stock (DMSO) Add_Dye Add Dye to Protein (Molar Ratio 10-20:1) Prep_Dye->Add_Dye Prep_Protein Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) Prep_Protein->Add_Dye Incubate Incubate 1 hour Room Temperature In the Dark Add_Dye->Incubate Stir Gently Quench Optional: Quench with Tris or Glycine Incubate->Quench Purify Purify via Desalting Column Incubate->Purify If not quenching Quench->Purify Analyze Analyze by Spectrophotometry Purify->Analyze

Caption: Protein labeling workflow with 6-Carboxy-JF525 NHS Ester.
  • Reaction Setup: While gently vortexing, add the calculated volume of the 10 mM dye stock solution to the protein solution. A typical starting molar ratio of dye to protein is 10-20:1.[2] It is recommended to test a few different ratios to optimize the labeling for your specific protein.[2]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2]

  • Quenching (Optional): To stop the reaction, you can add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes at room temperature.[2]

Purification

Remove the unreacted, excess dye from the labeled protein using a desalting column with an appropriate molecular weight cutoff (MWCO), following the manufacturer's instructions.[2]

Characterization of Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

Spectrophotometric Measurements
  • Dilute the purified protein-dye conjugate to a concentration where the absorbance at the dye's maximum absorbance wavelength is within the linear range of the spectrophotometer.

  • Measure the absorbance at 280 nm (A280) and at the maximum absorbance wavelength of JF525 (~525 nm, Amax).[2]

Calculation of Degree of Labeling (DOL)

The following equations are used to calculate the protein concentration and the degree of labeling.

Corrected Protein Absorbance: Aprotein = A280 - (Amax × CF280)

Protein Concentration (M): [Protein] = Aprotein / εprotein

Dye Concentration (M): [Dye] = Amax / εdye

Degree of Labeling (DOL): DOL = [Dye] / [Protein]

ParameterSymbolValue for JF525
Maximum Absorbance Wavelengthλabs525 nm
Maximum Emission Wavelengthλem549 nm
Molar Extinction Coefficientεdye122,000 M-1cm-1
A280 Correction FactorCF2800.185

Storage

Store the labeled protein under conditions that are optimal for the specific protein, typically at 4°C for short-term storage or at -20°C to -80°C for long-term storage. Aliquoting the labeled protein is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling - Inactive NHS ester due to moisture.- Competing primary amines in the buffer.- Insufficient dye-to-protein ratio.- Use fresh, anhydrous DMSO for dye stock.- Ensure the protein buffer is amine-free.- Increase the molar ratio of dye to protein.
Protein Precipitation - High concentration of organic solvent (DMSO).- Protein instability at the reaction pH.- Keep the volume of added DMSO to a minimum (<10% of total volume).- Confirm protein stability at pH 8.0-8.5.
High Background Fluorescence - Incomplete removal of unreacted dye.- Repeat the purification step or use a different purification method.

References

Application Notes and Protocols: NHS Ester Conjugation of 6-Carboxy-JF525

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the successful conjugation of 6-Carboxy-JF525 NHS ester to primary amine-containing molecules, such as proteins, antibodies, and amino-modified oligonucleotides. Janelia Fluor® 525 (JF525) is a bright and photostable yellow fluorescent dye, making it an excellent choice for a variety of fluorescence imaging applications, including confocal microscopy and super-resolution microscopy (SRM).[1]

Introduction

N-hydroxysuccinimide (NHS) esters are widely used for labeling biomolecules due to their high reactivity towards primary aliphatic amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins or amino-modified nucleic acids.[2][3][4] The reaction forms a stable amide bond, covalently attaching the fluorescent dye to the target molecule. The reaction is pH-dependent, with optimal labeling occurring at a slightly basic pH of 7.2-8.5.[2][5] It is crucial to use amine-free buffers at this stage to prevent competition with the intended labeling reaction.[4]

Photophysical and Chemical Properties of 6-Carboxy-JF525

The 6-Carboxy-JF525 dye, supplied as an NHS ester, is a cell-permeable dye suitable for live-cell imaging. Its key properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)525 nm[1]
Emission Maximum (λem)549 nm[1]
Molar Extinction Coefficient (ε)122,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ)0.91[1]
Molecular Weight623.51 g/mol [6]
A280 Correction Factor0.185

Experimental Protocols

Preparation of Reagents

a. 6-Carboxy-JF525 NHS Ester Stock Solution:

  • Prepare a 10 mM stock solution of 6-Carboxy-JF525 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4]

  • Vortex briefly to ensure the dye is fully dissolved.

  • Note: NHS esters are moisture-sensitive; use anhydrous solvents and protect from moisture.[4] It is recommended to use the solution immediately after preparation.[7]

b. Biomolecule Solution:

  • Dissolve the amine-containing biomolecule (e.g., protein, antibody) in an amine-free buffer at a concentration of 2-3 mg/mL.

  • Recommended Buffers: 0.1 M sodium bicarbonate (pH 8.3-8.5), 50 mM sodium borate (B1201080) (pH 8.5), or 100 mM carbonate buffer (pH 8.0-8.5).[2] Phosphate buffer (0.1 M, pH 7.2-8.5) can also be used.[2][5]

  • Avoid: Buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the labeling reaction.[4][5]

Conjugation Reaction

The following protocol is a general guideline. The optimal dye-to-biomolecule molar ratio should be determined empirically for each specific application. A typical starting point for antibodies is a 15:1 molar ratio of dye to protein.[4]

a. Reaction Setup:

  • Bring both the dye stock solution and the biomolecule solution to room temperature.

  • Slowly add the calculated volume of the 10 mM 6-Carboxy-JF525 NHS ester stock solution to the biomolecule solution while gently stirring or vortexing.[4]

  • Protect the reaction mixture from light by covering the tube with aluminum foil.[7]

b. Incubation:

  • Incubate the reaction mixture at room temperature for 60 minutes in the dark.[4]

  • For some applications, the incubation time can be extended up to 18 hours to potentially increase the degree of labeling.

c. (Optional) Quenching the Reaction:

  • To stop the conjugation reaction, add a quenching buffer such as Tris-HCl or glycine to a final concentration of 50-100 mM.[4]

  • Incubate for an additional 10-15 minutes at room temperature.[4]

Purification of the Conjugate

It is essential to remove the unreacted, free dye from the labeled biomolecule. Common purification methods include:

a. Size Exclusion Chromatography / Desalting Columns:

  • This is the most common and effective method for purifying protein conjugates.

  • Use a desalting column (e.g., Zeba™ Spin desalting column or PD MiniTrap™ G-25) with an appropriate molecular weight cutoff (MWCO) according to the manufacturer's instructions.[4]

b. Ethanol (B145695) Precipitation (for Oligonucleotides):

  • Add a solution of ethanol and 3M sodium acetate (B1210297) (9:1 v/v) to the conjugation reaction.[7]

  • Vortex to initiate precipitation and centrifuge at 4°C for 20 minutes.[7]

  • Carefully remove the supernatant, wash the pellet with cold 70% ethanol, and centrifuge again.[7]

  • Remove the supernatant and air-dry or lyophilize the pellet.[7]

Characterization of the Conjugate

a. Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.

  • Dilute the purified conjugate in a suitable buffer (e.g., PBS).

  • Measure the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum of JF525, which is 525 nm (A₅₂₅).

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (A₅₂₅ × Correction Factor)] / ε_protein

    • Correction Factor for JF525: 0.185

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the dye:

    Dye Concentration (M) = A₅₂₅ / ε_dye

    • ε_dye for JF525: 122,000 M⁻¹cm⁻¹

  • Calculate the Degree of Labeling (DOL):

    DOL = Dye Concentration (M) / Protein Concentration (M)

Diagrams

experimental_workflow cluster_prep 1. Reagent Preparation cluster_conjugation 2. Conjugation cluster_purification 3. Purification cluster_characterization 4. Characterization prep_dye Prepare 10 mM 6-Carboxy-JF525 NHS Ester in anhydrous DMSO/DMF mix Mix Dye and Biomolecule (e.g., 15:1 molar ratio) prep_dye->mix prep_bio Prepare Biomolecule (2-3 mg/mL in amine-free buffer, pH 7.2-8.5) prep_bio->mix incubate Incubate 60 min at Room Temperature (in the dark) mix->incubate quench Optional: Quench with Tris or Glycine incubate->quench purify Remove Free Dye (e.g., Desalting Column) quench->purify characterize Determine Degree of Labeling (DOL) via UV-Vis Spectroscopy purify->characterize

Caption: Experimental workflow for the NHS ester conjugation of 6-Carboxy-JF525.

reaction_pathway JF525 6-Carboxy-JF525-NHS Conjugate JF525-CO-NH-Biomolecule (Stable Amide Bond) JF525->Conjugate pH 7.2-8.5 Amine-free buffer NHS N-hydroxysuccinimide (Byproduct) JF525->NHS Biomolecule Biomolecule-NH₂ (e.g., Protein, Oligonucleotide) Biomolecule->Conjugate

Caption: Reaction scheme for NHS ester conjugation to a primary amine.

References

Application Notes and Protocols for Labeling Antibodies with 6-Carboxy-JF5252 (Janelia Fluor® 525, NHS Ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of antibodies with 6-Carboxy-JF5252, commercially known as Janelia Fluor® 525, NHS ester. Janelia Fluor® 525 (JF525) is a bright, photostable, and cell-permeable yellow fluorescent dye, making it an excellent choice for a variety of applications in biological imaging and immunoassays. The N-hydroxysuccinimide (NHS) ester functional group of this dye readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) on antibodies to form stable amide bonds. This direct conjugation method offers a streamlined workflow for preparing fluorescently labeled antibodies for use in techniques such as flow cytometry, immunofluorescence microscopy, and super-resolution microscopy.[1]

The protocols outlined below provide a comprehensive guide covering antibody preparation, the conjugation reaction, purification of the labeled antibody, and characterization of the final conjugate. Adherence to these protocols will help ensure efficient and reproducible antibody labeling, leading to high-quality reagents for your research needs.

Materials and Reagents

ReagentSupplierCatalog Number
Janelia Fluor® 525, NHS esterTocris Bioscience6296
Antibody to be labeledUser-provided-
Anhydrous Dimethylsulfoxide (DMSO)Major Suppliere.g., Sigma-Aldrich D8418
1 M Sodium Bicarbonate (NaHCO3)Major Suppliere.g., Sigma-Aldrich S6014
Phosphate-Buffered Saline (PBS), pH 7.4Major Suppliere.g., Gibco 10010023
Spin Desalting ColumnsMajor Suppliere.g., Thermo Scientific Zeba™ Spin Desalting Columns, 7K MWCO
UV-Vis Spectrophotometer--
Microcentrifuge--

Experimental Protocols

Protocol 1: Antibody Preparation

Prior to labeling, it is crucial to ensure the antibody is in a suitable buffer, free from any amine-containing substances that could compete with the labeling reaction.

  • Buffer Exchange: If the antibody solution contains primary amines such as Tris, glycine, or preservatives like sodium azide, a buffer exchange must be performed.

    • Dialyze the antibody solution against 1X PBS, pH 7.4, overnight at 4°C with at least two changes of buffer.

    • Alternatively, use a spin desalting column appropriate for the antibody volume and concentration to perform a rapid buffer exchange into 1X PBS.

  • Concentration Adjustment: Determine the concentration of the purified antibody using a spectrophotometer by measuring the absorbance at 280 nm (A280). For a typical IgG, the extinction coefficient is approximately 210,000 M⁻¹cm⁻¹. The recommended antibody concentration for labeling is 2-10 mg/mL.[2]

Protocol 2: Antibody Conjugation with JF525, NHS Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for different amounts or types of antibodies.

  • Prepare Reaction Buffer: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to approximately 8.3. This deprotonates the primary amines on the antibody, making them reactive with the NHS ester.

  • Prepare JF525 Stock Solution: Immediately before use, dissolve 1 mg of Janelia Fluor® 525, NHS ester in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution.

  • Determine Molar Excess of Dye: For optimal labeling, a molar excess of the dye is required. A starting point of a 10- to 20-fold molar excess of JF525 to the antibody is recommended. The optimal ratio may need to be determined empirically for each antibody.

  • Labeling Reaction:

    • Add the calculated volume of the JF525 stock solution to the pH-adjusted antibody solution.

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light. For more sensitive antibodies, the reaction can be carried out for 2 hours on ice.[3]

  • Quench Reaction (Optional): To stop the labeling reaction, add a final concentration of 50-100 mM Tris-HCl or glycine. Incubate for 15-30 minutes at room temperature. This step is optional as the subsequent purification will remove unreacted dye.

Protocol 3: Purification of the Labeled Antibody

It is essential to remove any unconjugated dye from the labeled antibody to prevent background signal in downstream applications.

  • Prepare Spin Desalting Column:

    • Equilibrate a spin desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) by washing with 1X PBS according to the manufacturer's instructions.

  • Purification:

    • Apply the entire volume of the labeling reaction to the center of the resin bed of the equilibrated spin column.

    • Centrifuge the column according to the manufacturer's protocol to collect the purified, labeled antibody. The larger labeled antibody will pass through the column, while the smaller, unconjugated dye molecules will be retained.

Characterization of the Labeled Antibody

Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the maximum absorbance of JF525, which is 525 nm (A525).

  • Calculate Corrected Protein Concentration:

    • The dye absorbs light at 280 nm, so a correction factor must be applied to determine the accurate protein concentration.

    • Corrected A280 = A280 - (A525 x Correction Factor)

      • The correction factor for Janelia Fluor® 525 at 280 nm is 0.185 .[4]

    • Protein Concentration (M) = Corrected A280 / (Molar Extinction Coefficient of Antibody)

      • For a typical IgG, the molar extinction coefficient is approximately 210,000 M⁻¹cm⁻¹ .

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A525 / (Molar Extinction Coefficient of JF525)

      • The molar extinction coefficient of Janelia Fluor® 525 is 122,000 M⁻¹cm⁻¹ .[5][6]

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most applications is typically between 2 and 8. Over-labeling can lead to fluorescence quenching and potentially affect antibody function, while under-labeling will result in a weaker signal.[7]

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for labeling antibodies with Janelia Fluor® 525, NHS ester.

Table 1: Physicochemical Properties of Janelia Fluor® 525, NHS Ester

PropertyValueReference
Excitation Maximum (λex)525 nm
Emission Maximum (λem)549 nm
Molar Extinction Coefficient (ε)122,000 M⁻¹cm⁻¹[5][6]
A280 Correction Factor0.185[4]
Quantum Yield (Φ)0.91[5][6]
Molecular Weight623.51 g/mol

Table 2: Recommended Reaction Parameters for Antibody Labeling

ParameterRecommended RangeNotes
Antibody Concentration2 - 10 mg/mLHigher concentrations can improve labeling efficiency.[2]
Molar Ratio (Dye:Antibody)10:1 to 20:1This should be optimized for each specific antibody.
Reaction pH8.0 - 8.5Crucial for the reactivity of primary amines.
Incubation Time1 hour at room temperature or 2 hours on iceProtect from light during incubation.
Incubation TemperatureRoom Temperature or 4°C

Visualizations

AntibodyLabelingWorkflow cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification Start Start with Antibody Solution BufferExchange Buffer Exchange (Amine-Free Buffer) Start->BufferExchange Concentration Adjust Antibody Concentration BufferExchange->Concentration AddDye Add Dye to Antibody Solution Concentration->AddDye PrepareDye Prepare JF525 Stock Solution PrepareDye->AddDye Incubate Incubate (1 hr, RT, Dark) AddDye->Incubate Purify Purify via Spin Column Incubate->Purify LabeledAb Purified Labeled Antibody Purify->LabeledAb

Caption: Experimental workflow for labeling antibodies with JF525, NHS ester.

NHS_Ester_Reaction Antibody Antibody-NH₂ Intermediate Tetrahedral Intermediate Antibody->Intermediate + JF525 JF525-NHS Ester JF525->Intermediate Product Antibody-NH-CO-JF525 (Stable Amide Bond) Intermediate->Product + LeavingGroup N-Hydroxysuccinimide Intermediate->LeavingGroup

Caption: Chemical reaction between an antibody's primary amine and JF525-NHS ester.

Troubleshooting

ProblemPossible CauseSolution
Low Degree of Labeling (DOL) - Antibody concentration is too low.- Molar excess of dye is insufficient.- Reaction pH is not optimal.- Presence of competing primary amines in the buffer.- Concentrate the antibody to at least 2 mg/mL.- Increase the molar ratio of dye to antibody.- Ensure the reaction buffer pH is between 8.0 and 8.5.- Perform a thorough buffer exchange to remove any amine-containing substances.
High Degree of Labeling (DOL) / Aggregation - Molar excess of dye is too high.- Reduce the molar ratio of dye to antibody in subsequent labeling reactions.
Loss of Antibody Activity - Over-labeling may have occurred, particularly in the antigen-binding region.- Reduce the molar excess of the dye to achieve a lower DOL.- Consider site-specific labeling methods if random amine labeling proves detrimental.
High Background in Assays - Incomplete removal of unconjugated dye.- Repeat the purification step or use a different purification method (e.g., dialysis) to ensure all free dye is removed.

References

Application Notes and Protocols for 6-Carboxy-JF5252 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxy-JF5252 is a bright and photostable yellow fluorescent dye belonging to the Janelia Fluor® family of dyes.[1][2] Its excellent photophysical properties, including high quantum yield and cell permeability, make it an exceptional tool for advanced fluorescence microscopy techniques, particularly in immunofluorescence (IF) staining for both fixed and live cells.[1] These characteristics are also advantageous for super-resolution microscopy (SRM) applications such as dSTORM.[1][3] This document provides detailed application notes and protocols for the effective use of this compound in immunofluorescence staining.

Photophysical and Chemical Properties

Understanding the spectral properties of this compound is crucial for designing imaging experiments and selecting appropriate filter sets for microscopy. The key quantitative data for this fluorophore are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)525 nm[1]
Emission Maximum (λem)549 nm[1]
Quantum Yield (Φ)0.91[1]
Extinction Coefficient (ε)122,000 M⁻¹cm⁻¹[1]
Reactive GroupCarboxylic Acid[4]
Cell PermeabilityYes[1]

Key Applications in Immunofluorescence

This compound is a versatile fluorophore suitable for a range of immunofluorescence applications:

  • High-Resolution Confocal Microscopy: Its brightness and photostability allow for the acquisition of high-quality images with excellent signal-to-noise ratios.

  • Super-Resolution Microscopy (SRM): It is well-suited for techniques like dSTORM (direct stochastic optical reconstruction microscopy), enabling visualization of cellular structures with nanoscale resolution.[1][3]

  • Live-Cell Imaging: The cell-permeable nature of the Janelia Fluor® dyes, including JF525, allows for the labeling and tracking of intracellular targets in living cells.[1]

  • Multiplex Imaging: this compound can be used in combination with other spectrally distinct fluorophores for multi-color imaging experiments. For instance, it can be multiplexed with Janelia Fluor® 635 for two-color imaging.[1]

  • Self-Labeling Tag Systems: The NHS ester derivative of this compound can be used to create ligands for self-labeling protein tags like HaloTag® and SNAP-tag®, which are widely used for specific protein labeling in live cells.[1]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound NHS Ester

For direct immunofluorescence, the primary antibody must be conjugated to the fluorophore. The following is a general protocol for labeling primary antibodies with this compound NHS Ester. For a more streamlined process, commercially available conjugation kits are also an option.[5]

Materials:

  • Primary antibody (free of BSA and other amine-containing buffers)

  • This compound NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody: Dialyze the antibody against 0.1 M sodium bicarbonate buffer to remove any interfering substances and to adjust the pH for optimal conjugation. The antibody concentration should ideally be at least 1 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the dye stock solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). This ratio may need to be optimized for different antibodies.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS. The first colored fraction to elute will be the conjugated antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 525 nm.

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Antibody Primary Antibody Dialysis Dialysis (pH 8.3) Antibody->Dialysis Mixing Mix Antibody and Dye Dialysis->Mixing JF5252 This compound NHS Ester DMSO Dissolve in DMSO JF5252->DMSO DMSO->Mixing Incubation Incubate (1 hr, RT, dark) Mixing->Incubation Purification Size-Exclusion Chromatography Incubation->Purification Storage Store Conjugate (4°C or -20°C) Purification->Storage

Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol describes a general procedure for immunofluorescence staining of adherent cells grown on coverslips using a directly conjugated primary antibody.

Materials:

  • Cells grown on sterile coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum or BSA in PBS)

  • This compound-conjugated primary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on sterile coverslips and culture until they reach the desired confluency.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the this compound-conjugated primary antibody to the optimal concentration in blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Image the slides using a fluorescence microscope with appropriate filters for JF5252 (Excitation: ~525 nm, Emission: ~550 nm) and the counterstain.

Fixed_Cell_IF_Workflow Start Cells on Coverslips Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (Serum/BSA) Permeabilization->Blocking PrimaryAb Incubate with JF5252-Ab Blocking->PrimaryAb Washing Wash (3x PBS) PrimaryAb->Washing Counterstain Counterstain (e.g., DAPI) Washing->Counterstain Mounting Mount with Antifade Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Protocol 3: Live-Cell Imaging with Janelia Fluor® 525 HaloTag® Ligand

This protocol outlines the use of JF525 conjugated to a HaloTag® ligand for labeling and imaging specific proteins in live cells.

Materials:

  • Cells expressing a HaloTag® fusion protein

  • Complete cell culture medium

  • Janelia Fluor® 525 HaloTag® Ligand

  • Live-cell imaging medium (phenol red-free)

  • Confocal or wide-field fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Seeding: Seed cells expressing the HaloTag® fusion protein in a suitable imaging dish (e.g., glass-bottom dish).

  • Ligand Preparation: Prepare a stock solution of the Janelia Fluor® 525 HaloTag® Ligand in DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentration (typically in the range of 100-500 nM).

  • Labeling:

    • Remove the existing medium from the cells and add the medium containing the JF525 HaloTag® ligand.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the labeling medium and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound ligand.

  • Imaging:

    • Add fresh live-cell imaging medium to the cells.

    • Image the cells using a microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO₂ levels. Use appropriate filter sets for JF525.

Live_Cell_HaloTag_Workflow Start Cells with HaloTag® fusion Labeling Incubate with JF525 HaloTag® Ligand Start->Labeling Washing Wash with Imaging Medium Labeling->Washing Imaging Live-Cell Microscopy Washing->Imaging

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal - Low antibody concentration- Inefficient antibody conjugation- Photobleaching- Target protein not expressed- Optimize antibody dilution- Verify conjugation efficiency- Use antifade mounting medium and minimize light exposure- Include a positive control
High Background - High antibody concentration- Insufficient blocking- Inadequate washing- Non-specific antibody binding- Titrate antibody concentration- Increase blocking time or change blocking agent- Increase the number and duration of wash steps- Include an isotype control
Non-specific Staining - Antibody cross-reactivity- Fixation artifacts- Use a more specific primary antibody- Test different fixation methods (e.g., methanol (B129727) fixation)
Phototoxicity (Live-Cell) - High laser power- Prolonged exposure to excitation light- Use the lowest possible laser power- Minimize exposure time and use sensitive detectors

Conclusion

This compound is a high-performance fluorescent dye that offers significant advantages for immunofluorescence studies. Its brightness, photostability, and suitability for both fixed and live-cell imaging make it a valuable tool for researchers in cell biology, neuroscience, and drug discovery. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively utilize this compound to generate high-quality, reproducible immunofluorescence data.

References

Application Notes and Protocols for 6-Carboxy-JF525 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Janelia Fluor® 525 (JF525)

Janelia Fluor® 525 (JF525) is a bright and photostable yellow fluorescent dye belonging to the Janelia Fluor® family of dyes developed at the Janelia Research Campus.[1] These dyes are well-suited for a variety of fluorescence-based applications, including flow cytometry, due to their exceptional brightness and photostability.[2][3] The "6-Carboxy" designation typically refers to the reactive handle on the dye molecule, allowing for its conjugation to primary amines on proteins such as antibodies. This makes it an excellent tool for immunophenotyping and studying cellular targets in flow cytometry.[4][]

This document provides detailed application notes and protocols for the use of 6-Carboxy-JF525 (referred to hereafter as JF525 NHS Ester) in flow cytometry.

Data Presentation: Photophysical Properties

A summary of the key photophysical properties of Janelia Fluor® 525 is presented in the table below. These properties make it a suitable candidate for flow cytometry, particularly for detection with the blue (488 nm) or yellow/green (561 nm) lasers.

PropertyValueReference
Excitation Maximum (λex)525 nm[6]
Emission Maximum (λem)549 nm[6]
Molar Extinction Coefficient (ε)122,000 M⁻¹cm⁻¹[6]
Quantum Yield (Φ)0.91[7]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[4]
ReactivityPrimary amines[4]

Experimental Protocols

Protocol 1: Conjugation of JF525 NHS Ester to a Primary Antibody

This protocol details the steps for conjugating JF525 NHS Ester to a primary antibody for use in flow cytometry.

Materials:

  • Purified primary antibody (free of BSA and other stabilizing proteins) at a concentration of at least 1 mg/mL.[8]

  • Janelia Fluor® 525 NHS Ester.[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO).[8]

  • Conjugation Buffer: 100 mM sodium bicarbonate buffer, pH 8.0-8.25.[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).[9]

  • Phosphate Buffered Saline (PBS).

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers (e.g., BSA), it must be exchanged into the Conjugation Buffer. This can be achieved using a desalting column according to the manufacturer's instructions.

    • Adjust the antibody concentration to 1-2 mg/mL in Conjugation Buffer.[]

  • JF525 NHS Ester Stock Solution Preparation:

    • Allow the vial of JF525 NHS Ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO. For example, for 1 mg of JF525 NHS Ester (MW ~623.5 g/mol ), dissolve it in approximately 160 µL of DMSO.[8]

  • Conjugation Reaction:

    • The recommended molar ratio of dye to antibody is typically between 10:1 and 20:1. A 15:1 ratio is a good starting point.[4][9]

    • Calculate the volume of the 10 mM JF525 NHS Ester stock solution needed.

    • Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 60 minutes at room temperature in the dark with gentle agitation.[8]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 1/10th the reaction volume of 1 M Tris-HCl).

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Purification of the Conjugated Antibody:

    • Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS. Follow the manufacturer's protocol for the specific column being used.[9]

    • Collect the purified, JF525-conjugated antibody.

  • Characterization and Storage:

    • The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 525 nm (for JF525).

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) and storing at -20°C or -80°C in single-use aliquots.

G Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Ab_prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation (15:1 dye:antibody molar ratio, 60 min, RT, dark) Ab_prep->Conjugation Dye_prep JF525 NHS Ester Stock Solution (10 mM in DMSO) Dye_prep->Conjugation Quenching Quenching (Tris-HCl) Conjugation->Quenching Purification Purification (Desalting Column) Quenching->Purification Storage Storage (4°C, protected from light) Purification->Storage

Caption: Workflow for conjugating JF525 NHS Ester to a primary antibody.

Protocol 2: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol provides a general procedure for staining human PBMCs with a JF525-conjugated antibody for cell surface markers.

Materials:

  • Isolated human PBMCs in a single-cell suspension.

  • JF525-conjugated primary antibody (e.g., anti-CD4, anti-CD8).

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

  • Fc receptor blocking solution (e.g., Human TruStain FcX™).

  • Viability dye (optional, e.g., Propidium Iodide or a fixable viability dye).

  • Flow cytometer equipped with a blue (488 nm) or yellow/green (561 nm) laser.

Procedure:

  • Cell Preparation:

    • Start with a single-cell suspension of human PBMCs.

    • Wash the cells with Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.

    • Resuspend the cell pellet to a concentration of 1 x 10⁷ cells/mL in staining buffer.

  • Fc Receptor Blocking:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add Fc receptor blocking solution according to the manufacturer's instructions and incubate for 10 minutes at room temperature. This step is crucial to prevent non-specific binding of the antibody.

  • Antibody Staining:

    • Titration: The optimal concentration of the JF525-conjugated antibody should be determined by titration. Prepare a series of dilutions of the antibody (e.g., from 0.1 µg/mL to 10 µg/mL) and stain separate aliquots of cells. The optimal concentration is the one that gives the best signal-to-noise ratio.

    • Add the pre-determined optimal amount of the JF525-conjugated antibody to the cells.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step.

  • Viability Staining (Optional):

    • If a viability dye is being used, resuspend the cells in an appropriate buffer and add the viability dye according to the manufacturer's protocol.

  • Sample Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer using the appropriate laser for excitation (488 nm or 561 nm) and emission filter (e.g., a 550/30 nm bandpass filter).

    • Collect a sufficient number of events for statistical analysis.

G Immunophenotyping Workflow Cell_Prep Cell Preparation (1x10^6 PBMCs per tube) Fc_Block Fc Receptor Blocking (10 min, RT) Cell_Prep->Fc_Block Staining Antibody Staining (JF525-conjugate, 20-30 min, 4°C, dark) Fc_Block->Staining Wash1 Wash (2x with Staining Buffer) Staining->Wash1 Viability Viability Staining (Optional) Wash1->Viability Acquisition Flow Cytometry Acquisition Viability->Acquisition

Caption: General workflow for immunophenotyping with a JF525-conjugated antibody.

Signaling Pathway Analysis: T-Cell Receptor Activation

Flow cytometry is a powerful tool to study intracellular signaling pathways. A common application is the analysis of T-cell activation following T-cell receptor (TCR) engagement. Upon activation, a signaling cascade is initiated, leading to the upregulation of activation markers such as CD69. A JF525-conjugated antibody against CD69 can be used to identify and quantify activated T-cells.

G T-Cell Receptor (TCR) Signaling Pathway TCR TCR Engagement (Antigen Presentation) Lck Lck Activation TCR->Lck ZAP70 ZAP-70 Phosphorylation Lck->ZAP70 LAT LAT Signaling Complex ZAP70->LAT PLCg1 PLCγ1 Activation LAT->PLCg1 IP3_DAG IP3 & DAG Production PLCg1->IP3_DAG Ca_PKC Ca²⁺ Flux & PKC Activation IP3_DAG->Ca_PKC NFAT_AP1 NFAT & AP-1 Activation Ca_PKC->NFAT_AP1 CD69 CD69 Expression (Measured by JF525-anti-CD69) NFAT_AP1->CD69

Caption: Simplified TCR signaling cascade leading to CD69 expression.

Quantitative Data and Expected Results

While specific performance data for JF525-conjugated antibodies in flow cytometry is not widely published, its high quantum yield and extinction coefficient suggest it will provide bright signals. Researchers should perform antibody titration to determine the optimal concentration that maximizes the signal-to-noise ratio. The following table can be used to record and compare the performance of a JF525-conjugated antibody.

ParameterUnstained ControlIsotype ControlJF525-Conjugated Antibody
Mean Fluorescence Intensity (MFI) Record MFIRecord MFIRecord MFI
Stain Index* N/AN/ACalculate

*Stain Index = (MFI positive - MFI negative) / (2 x SD negative)

A high stain index is indicative of a bright and specific signal, making it easier to resolve positive and negative populations. Given the photophysical properties of JF525, it is expected to yield a high stain index, comparable or superior to other commonly used yellow-green dyes.

References

6-Carboxy-JF5252 for Single-Molecule Tracking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxy-JF5252 is the carboxylic acid form of the bright and photostable Janelia Fluor 525 (JF525), a member of the acclaimed Janelia Fluor series of dyes.[1][2] These fluorophores are renowned for their exceptional performance in high-resolution imaging techniques, particularly single-molecule tracking (SMT) in live cells. The carboxylic acid moiety of this compound allows for its straightforward conversion to a reactive NHS ester, enabling covalent conjugation to primary amines on target proteins. This property, combined with the superior photophysical characteristics of the JF525 fluorophore, makes it an invaluable tool for researchers seeking to unravel the dynamics of individual molecules in complex biological systems.

This document provides detailed application notes and protocols for the use of this compound in single-molecule tracking experiments, with a focus on labeling strategies utilizing self-labeling tags such as HaloTag® and SNAP-tag®.

Photophysical Properties

The exceptional brightness and photostability of JF525 are key to its utility in single-molecule imaging. A summary of its photophysical properties is presented below, alongside data for other commonly used Janelia Fluor dyes for comparison.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)
Janelia Fluor 525 525549122,0000.91
Janelia Fluor 549549571101,0000.88
Janelia Fluor 635635653145,0000.60
Janelia Fluor 646646664152,0000.54

Application: Tracking Transcription Factor Dynamics in Live Cells

A primary application of single-molecule tracking is to investigate the dynamic behavior of proteins within the nucleus, such as transcription factors (TFs). By labeling a TF of interest with this compound, researchers can visualize and quantify its diffusion and binding kinetics on chromatin. This allows for the direct observation of how TFs search for and bind to their target sites, providing insights into gene regulation.

Experimental Workflow

The general workflow for a single-molecule tracking experiment to study transcription factor dynamics using this compound and a HaloTag® fusion is outlined below.

experimental_workflow cluster_prep Cell & Plasmid Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis plasmid Plasmid Construction (TF-HaloTag®) transfection Cell Transfection plasmid->transfection labeling Live Cell Labeling with JF525-HaloTag® Ligand transfection->labeling conjugation This compound Activation & Conjugation to HaloTag® Ligand conjugation->labeling wash Wash unbound dye labeling->wash smt Single-Molecule Tracking (HILO/TIRF Microscopy) wash->smt tracking Particle Tracking & Trajectory Analysis smt->tracking analysis Diffusion & Binding Kinetics Analysis tracking->analysis

Experimental workflow for SMT of a transcription factor.

Experimental Protocols

Protocol 1: Preparation of JF525-HaloTag® Ligand

This protocol describes the conversion of this compound to its N-hydroxysuccinimide (NHS) ester and subsequent conjugation to the HaloTag® amine ligand.

Materials:

  • This compound

  • N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • HaloTag® (Amine) Ligand

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF.

    • Add TSTU (1.2 equivalents) and DIPEA (2.0 equivalents).

    • Stir the reaction at room temperature for 1 hour to form the NHS ester. Monitor the reaction by thin-layer chromatography (TLC).

  • Conjugation to HaloTag® (Amine) Ligand:

    • To the activated this compound NHS ester solution, add the HaloTag® (Amine) Ligand (1.0 equivalent).

    • Continue stirring at room temperature for 4-6 hours or overnight.

  • Purification:

    • Purify the JF525-HaloTag® Ligand conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • Store the lyophilized ligand at -20°C, protected from light.

Protocol 2: Live-Cell Labeling for Single-Molecule Tracking

This protocol outlines the labeling of live cells expressing a HaloTag®-fused protein of interest with the JF525-HaloTag® Ligand for SMT.

Materials:

  • Cells expressing the HaloTag®-fusion protein of interest, plated on glass-bottom imaging dishes.

  • JF525-HaloTag® Ligand stock solution (e.g., 1 mM in DMSO).

  • Pre-warmed cell culture medium.

Procedure:

  • Prepare Labeling Medium:

    • Dilute the JF525-HaloTag® Ligand stock solution in pre-warmed cell culture medium to the desired final concentration. For SMT, a low concentration (typically 0.5-10 nM) is required to achieve sparse labeling. The optimal concentration should be determined empirically for each cell line and protein of interest.

  • Cell Labeling:

    • Aspirate the existing medium from the cells.

    • Add the labeling medium to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Aspirate the labeling medium.

    • Wash the cells 2-3 times with pre-warmed culture medium to remove unbound ligand.

    • After the final wash, add fresh pre-warmed medium for imaging.

Protocol 3: Single-Molecule Tracking Microscopy

This protocol provides a general guideline for acquiring SMT data. The specific microscope settings will need to be optimized for the particular instrument and experimental conditions.

Microscope Setup:

  • An inverted microscope equipped with a high numerical aperture objective (e.g., 100x, NA ≥ 1.45).

  • Highly inclined and laminated optical sheet (HILO) or Total Internal Reflection Fluorescence (TIRF) illumination to minimize background fluorescence.

  • A laser line suitable for exciting JF525 (e.g., 514 nm or 532 nm).

  • A sensitive, high-speed camera (e.g., EMCCD or sCMOS).

  • Environmental chamber to maintain cells at 37°C and 5% CO₂ during imaging.

Image Acquisition:

  • Locate Cells: Identify healthy, transfected cells for imaging.

  • Set Illumination: Adjust the laser power to a level that provides a good signal-to-noise ratio without causing excessive photobleaching.

  • Acquisition Parameters:

    • Exposure Time: Typically 10-50 ms.

    • Frame Rate: Adjust to capture the dynamics of interest. Faster diffusing molecules require higher frame rates.

    • Acquisition Duration: Acquire a time-lapse series of several hundred to a few thousand frames.

  • Data Acquisition: Record the image series.

Data Analysis

The acquired image series is processed to identify and track individual fluorescent spots. The resulting trajectories are then analyzed to extract quantitative information about the molecule's dynamics.

Data Analysis Workflow

data_analysis_workflow cluster_localization Localization cluster_tracking Tracking cluster_analysis Quantitative Analysis localization Single-Particle Localization (e.g., Gaussian fitting) tracking Trajectory Reconstruction (e.g., nearest neighbor) localization->tracking msd Mean Squared Displacement (MSD) Analysis tracking->msd fitting Diffusion Coefficient Distribution Fitting msd->fitting fractions Bound vs. Free Fraction Determination fitting->fractions

Data analysis workflow for SMT experiments.

Expected Results and Quantitative Data

The analysis of single-molecule trajectories can yield several key quantitative parameters that describe the behavior of the labeled protein. For a transcription factor, one would typically observe at least two distinct populations: a mobile fraction corresponding to the TF diffusing within the nucleoplasm, and an immobile fraction representing the TF bound to chromatin.

ParameterDescriptionTypical Value Range (for a Transcription Factor)
Diffusion Coefficient (D_fast) The diffusion coefficient of the freely moving population.1 - 10 µm²/s
Diffusion Coefficient (D_slow) The apparent diffusion coefficient of the chromatin-bound population.< 0.1 µm²/s
Bound Fraction The proportion of molecules in the immobile state.5 - 50% (highly variable depending on the TF)
Residence Time The average duration a molecule remains in the bound state.Milliseconds to seconds

Note: The specific values will depend on the transcription factor, cell type, and experimental conditions.

Conclusion

This compound is a versatile and powerful tool for single-molecule tracking studies in live cells. Its conversion to a reactive probe for conjugation to self-labeling tags like HaloTag® enables the specific and robust labeling of proteins of interest. The exceptional brightness and photostability of the JF525 fluorophore allow for the acquisition of high-quality SMT data, providing unprecedented insights into the dynamic behavior of individual molecules that govern cellular processes. The protocols and data presented here serve as a comprehensive guide for researchers to successfully implement this compound in their single-molecule imaging experiments.

References

Application Notes and Protocols for 6-Carboxy-JF5252 DNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of DNA with the fluorophore 6-Carboxy-JF5252. The primary method described is a robust two-step process involving the enzymatic incorporation of amine-modified nucleotides followed by chemical labeling with an amine-reactive form of this compound. This method is highly versatile and allows for a high degree of labeling, generating brightly fluorescent DNA probes suitable for a variety of applications, including fluorescence in situ hybridization (FISH), microarray analysis, and super-resolution imaging.[1]

Introduction

Fluorescently labeled DNA probes are indispensable tools in molecular biology and diagnostics. While direct enzymatic incorporation of fluorescently-labeled nucleotides is possible, it can be inefficient and dye-dependent.[1] An alternative and often more efficient method is a two-step approach.[1] First, an amine-modified nucleotide, such as 5-(3-aminoallyl)-2'-deoxyuridine 5'-triphosphate (aa-dUTP), is enzymatically incorporated into the DNA.[1] Subsequently, the introduced primary amine groups are chemically labeled with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimidyl (NHS) ester of this compound.[1][2][3] This method allows for consistent and high-density labeling, resulting in highly sensitive probes.[1] this compound is a fluorophore that can be utilized as a probe, dye, or tag in super-resolution imaging.[4][5][6][7]

Quantitative Data Summary

The following table summarizes the general properties of amine-reactive dyes relevant to DNA labeling. Specific photophysical properties for this compound will be added as they become available.

PropertyDescriptionGeneral Value Range for Amine-Reactive DyesThis compound (Specific Values)
Excitation Maximum (λex) The wavelength at which the fluorophore absorbs the most light.400 - 750 nmData not available in search results
Emission Maximum (λem) The wavelength at which the fluorophore emits the most light after excitation.450 - 800 nmData not available in search results
Molar Extinction Coefficient (ε) A measure of how strongly the fluorophore absorbs light at its excitation maximum.30,000 - 250,000 M⁻¹cm⁻¹Data not available in search results
Quantum Yield (Φ) The efficiency of the fluorophore in converting absorbed light into emitted light.0.1 - 0.9Data not available in search results
Reactive Group The chemical moiety that reacts with the amine-modified DNA.N-hydroxysuccinimidyl (NHS) esterAssumed to be NHS ester

Experimental Protocols

This section details the two-step protocol for labeling DNA with this compound.

Part 1: Enzymatic Incorporation of Amine-Modified Nucleotides

This protocol describes the generation of amine-modified DNA using methods like nick translation, random priming, or PCR with the inclusion of aminoallyl-dUTP (aa-dUTP). The ratio of aa-dUTP to dTTP can be adjusted to control the density of amine modification.[1]

Materials:

  • DNA template (e.g., plasmid, PCR product, BAC)

  • DNA Polymerase I/DNase I mix (for nick translation) or Klenow fragment (for random priming) or Taq polymerase (for PCR)

  • 10x Nick Translation Buffer or appropriate polymerase buffer

  • dNTP mix (dATP, dCTP, dGTP)

  • dTTP

  • 5-(3-aminoallyl)-dUTP (aa-dUTP)

  • Nuclease-free water

  • DNA purification kit (e.g., spin column-based)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents. The example below is for a 50 µL nick translation reaction.

    • DNA template: 1 µg

    • 10x Nick Translation Buffer: 5 µL

    • 0.5 mM dNTP mix (dATP, dCTP, dGTP): 1 µL each

    • 0.5 mM dTTP: 0.5 µL

    • 1 mM aa-dUTP: 2.5 µL

    • DNA Polymerase I/DNase I: 10 U

    • Nuclease-free water: to a final volume of 50 µL

    Note: The ratio of aa-dUTP to dTTP can be optimized to achieve the desired labeling density. A ratio of 4:1 aa-dUTP:dTTP is a good starting point for bright probes.[1]

  • Incubation: Incubate the reaction at 15°C for 2-4 hours.

  • Enzyme Inactivation: Stop the reaction by adding 5 µL of 0.5 M EDTA or by heating to 70°C for 10 minutes.

  • Purification of Amine-Modified DNA: Purify the amine-modified DNA from unincorporated nucleotides using a DNA purification spin column or ethanol (B145695) precipitation. Elute the purified DNA in 10 mM Tris-HCl, pH 8.5.

Part 2: Chemical Labeling with this compound NHS Ester

This protocol describes the coupling of the amine-reactive this compound NHS ester to the amine-modified DNA.

Materials:

  • Purified amine-modified DNA

  • This compound NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • DNA purification kit (e.g., spin column-based)

Procedure:

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a final concentration of 10-20 µg/µL.

  • Prepare the Labeling Reaction: In a microcentrifuge tube, combine the following:

    • Amine-modified DNA (1-5 µg in water or 10 mM Tris-HCl, pH 8.5)

    • 0.1 M Sodium Bicarbonate buffer, pH 8.5 (to a final concentration of 0.05 M)

    • Freshly prepared this compound NHS ester solution (a 2-4 µL aliquot containing 20-80 µg of dye is a good starting point for 1 µg of DNA).[1]

    The total reaction volume should be kept low (e.g., 10-20 µL) to maintain a high concentration of reactants.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Purification of Labeled DNA: Purify the labeled DNA from the unreacted dye.

    • Add 90 µL of nuclease-free water to the reaction mixture.[1]

    • Use a DNA purification spin column according to the manufacturer's instructions.

    • Elute the labeled DNA in 10 mM Tris-HCl, pH 8.5.

  • Quantification and Storage: Measure the concentration of the labeled DNA using a spectrophotometer. The labeled DNA can be stored at -20°C, protected from light.

Diagrams

experimental_workflow cluster_part1 Part 1: Enzymatic Incorporation of Amines cluster_part2 Part 2: Chemical Labeling DNA DNA Template Mix Prepare Reaction Mix (dNTPs, aa-dUTP, Polymerase) DNA->Mix Incubate1 Incubate (e.g., 15°C, 2-4h) Mix->Incubate1 Purify1 Purify Amine-Modified DNA Incubate1->Purify1 AmineDNA Amine-Modified DNA Purify1->AmineDNA Labeling Labeling Reaction (pH 8.5) AmineDNA->Labeling Dye This compound NHS Ester Dye->Labeling Incubate2 Incubate (RT, 1-2h, dark) Labeling->Incubate2 Purify2 Purify Labeled DNA Incubate2->Purify2 LabeledDNA Labeled DNA Probe Purify2->LabeledDNA

Caption: Overall workflow for this compound DNA labeling.

signaling_pathway cluster_enzymatic Enzymatic Reaction cluster_chemical Chemical Reaction DNA_template DNA Template Amine_DNA Amine-Modified DNA DNA_template->Amine_DNA incorporation aa_dUTP Aminoallyl-dUTP aa_dUTP->Amine_DNA Polymerase DNA Polymerase Polymerase->Amine_DNA Labeled_DNA Labeled DNA Amine_DNA->Labeled_DNA conjugation JF5252_NHS This compound NHS Ester JF5252_NHS->Labeled_DNA

Caption: Key reaction steps in the DNA labeling process.

References

Application Notes and Protocols: 6-Carboxy-JF5252 in Fixed vs. Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxy-JF5252 is a yellow fluorescent dye belonging to the Janelia Fluor® family of probes, which are renowned for their brightness, photostability, and suitability for advanced imaging techniques.[1][2] This fluorophore is designed for super-resolution microscopy and can be employed as a versatile probe, dye, or tag in cellular imaging.[1][2] A key feature of the parent dye, Janelia Fluor® 525 (JF525), is its cell permeability, making it an excellent candidate for both live-cell imaging and for staining fixed specimens.[3][4][5] The carboxyl group on this compound provides a reactive handle for conjugation to various biomolecules, such as proteins, antibodies, or oligonucleotides, enabling targeted labeling of specific cellular structures.

These application notes provide a comparative overview and detailed protocols for the use of this compound and its derivatives in both live and fixed cells. Due to the limited availability of specific data for the this compound variant, the provided photophysical data and protocols are based on the well-characterized properties of Janelia Fluor® 525 and its common derivatives (e.g., NHS ester, Haloalkane).

Data Presentation

Photophysical Properties of Janelia Fluor® 525 Derivatives

The performance of a fluorophore is defined by its photophysical properties. The following table summarizes key data for various JF525 derivatives, which are expected to be comparable to this compound.

PropertyJanelia Fluor® 525, Haloalkane[4]Janelia Fluor® 525, NHS EsterdTAG Janelia Fluor® 525
Excitation Maximum (λabs) 525 nm525 nm530 nm
Emission Maximum (λem) 549 nm549 nm560 nm
Extinction Coefficient (ε) 122,000 M⁻¹cm⁻¹122,000 M⁻¹cm⁻¹82,800 M⁻¹cm⁻¹
Quantum Yield (φ) 0.910.910.47
Cell Permeability YesYesYes
Suitability for Fixed Cells Yes (Stable to fixation)YesNot specified
Suitability for Live Cells YesYesYes
Comparison of Fixed vs. Live Cell Applications

The choice between live and fixed-cell imaging depends on the experimental goals. This table outlines key considerations for using this compound in each context.

FeatureLive-Cell ImagingFixed-Cell Staining
Primary Goal Study dynamic processes, protein tracking, real-time responses.[6]Visualize cellular structures at a specific time point, high-resolution snapshots.
Cell State Viable and physiologically active.Non-living, preserved with crosslinking agents (e.g., formaldehyde).
Dye Delivery Relies on the cell permeability of the dye-conjugate.[5]Permeabilization of cell membranes is required for intracellular targets.
Target Accessibility Limited to cell-surface or intracellular targets reachable by cell-permeable labels (e.g., HaloTag/SNAP-tag substrates).[4]Intracellular epitopes are accessible to large molecules like antibodies after permeabilization.
Potential Artifacts Phototoxicity, dye-induced cellular stress, altered protein function.Fixation-induced changes in antigen conformation, loss of soluble components.
Imaging Duration Can range from seconds to hours, limited by phototoxicity and cell health.[7]Static samples can be imaged for extended periods and stored for later analysis.[8]
Signal-to-Noise Ratio Can be affected by autofluorescence from cellular components and media.Potentially higher due to removal of soluble components and optimized washing steps.

Mandatory Visualizations

Live_Cell_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis start Seed cells on imaging-compatible dish/plate culture Culture cells to optimal confluency (e.g., 60-80%) start->culture prep_stain Prepare staining solution with This compound conjugate (e.g., 1-10 µM in imaging medium) culture->prep_stain stain Incubate cells with staining solution (15-60 min at 37°C) prep_stain->stain wash Wash cells 2-3 times with pre-warmed imaging medium stain->wash image Image using fluorescence microscope (Confocal, SRM) with appropriate filters wash->image analyze Analyze dynamic processes (e.g., tracking, kinetics) image->analyze caption Live-Cell Imaging Workflow

Caption: General workflow for labeling live cells with a this compound conjugate.

Fixed_Cell_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Mounting & Imaging start Culture cells on coverslips wash_pbs Wash with PBS start->wash_pbs fix Fix with 4% Paraformaldehyde (10-15 min at RT) wash_pbs->fix perm Permeabilize with Triton X-100 or Saponin (10-15 min) fix->perm block Block with BSA or serum (60 min at RT) perm->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with this compound conjugated secondary antibody primary_ab->secondary_ab wash_final Wash cells 3x with PBS secondary_ab->wash_final mount Mount coverslip with antifade medium wash_final->mount image Image using fluorescence microscope (Confocal, SRM) mount->image caption Fixed-Cell Staining Workflow

Caption: Workflow for immunofluorescence staining using a this compound conjugate.

Experimental Protocols

Note: These protocols are general guidelines and may require optimization for specific cell types and experimental conditions. Always handle fluorescent dyes with care, protecting them from light.

Protocol 1: Live-Cell Imaging

This protocol is designed for labeling live cells using a cell-permeable this compound conjugate, such as one targeting a self-labeling tag (e.g., HaloTag®, SNAP-tag®).

Materials:

  • Cells expressing the protein of interest fused to a self-labeling tag (e.g., HaloTag®).

  • Imaging-compatible culture dishes or plates (e.g., glass-bottom dishes).

  • This compound conjugated to a suitable ligand (e.g., Haloalkane).

  • Anhydrous DMSO for stock solution preparation.

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F-12) supplemented with serum and HEPES buffer.

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 60-80% confluency on the day of imaging. Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of the this compound conjugate in anhydrous DMSO. Store desiccated at -20°C, protected from light.

  • Staining Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration. A typical starting concentration is 1-5 µM, but this should be optimized to achieve a high signal-to-noise ratio with minimal background.

  • Cell Labeling: a. Remove the culture medium from the cells. b. Add the staining solution to the cells, ensuring the monolayer is completely covered. c. Incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time depends on the target and cell type.

  • Washing: a. Aspirate the staining solution. b. Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.[9] An optional incubation in fresh medium for 15-30 minutes can further reduce background fluorescence.

  • Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Image the cells on a fluorescence microscope equipped for live-cell imaging (with environmental control) using an appropriate filter set for JF525 (Excitation: ~525 nm, Emission: ~549 nm). c. Use the lowest possible excitation laser power and shortest exposure time to minimize phototoxicity and photobleaching.[9]

Protocol 2: Fixed-Cell Immunofluorescence Staining

This protocol describes the use of a this compound conjugate (e.g., an antibody conjugate) for staining fixed and permeabilized cells.

Materials:

  • Cells cultured on sterile glass coverslips.

  • Phosphate-Buffered Saline (PBS).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.

  • Permeabilization Buffer: 0.1-0.5% Triton™ X-100 or Saponin in PBS.

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS.

  • Primary antibody specific to the target of interest.

  • Secondary antibody conjugated to this compound.

  • Antifade mounting medium (with or without DAPI for nuclear counterstaining).

Procedure:

  • Cell Preparation: a. Remove culture medium and gently rinse the cells twice with PBS.

  • Fixation: a. Add 4% PFA solution to the coverslips and incubate for 10-15 minutes at room temperature.[8] b. Aspirate the fixation solution and wash the cells three times for 5 minutes each with PBS.

  • Permeabilization (for intracellular targets): a. Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature. b. Wash three times for 5 minutes each with PBS.

  • Blocking: a. Incubate cells with Blocking Buffer for 60 minutes at room temperature in a humidified chamber to reduce non-specific antibody binding.

  • Primary Antibody Incubation: a. Dilute the primary antibody in Blocking Buffer to its recommended concentration. b. Aspirate the blocking solution and add the diluted primary antibody. c. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: a. Remove the primary antibody solution and wash the cells three times for 5-10 minutes each with PBS.

  • Secondary Antibody Incubation: a. Dilute the this compound conjugated secondary antibody in Blocking Buffer. b. Incubate the cells for 1 hour at room temperature, protected from light.[10]

  • Final Washes: a. Wash the cells three times for 5-10 minutes each with PBS, protected from light.

  • Mounting: a. Briefly rinse the coverslip in deionized water to remove salt crystals. b. Invert the coverslip onto a drop of antifade mounting medium on a microscope slide. c. Seal the edges with nail polish and allow the mounting medium to cure.

  • Imaging: a. Image using a fluorescence microscope with the appropriate filter set for JF525. Store slides at 4°C, protected from light.

References

Application Notes and Protocols for 6-Carboxy-JF525 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the covalent labeling of proteins and other biomolecules containing primary amines with the fluorescent dye 6-Carboxy-JF525. The protocols are based on the well-established chemistry of N-hydroxysuccinimide (NHS) esters, which readily react with primary amines to form stable amide bonds.

Introduction to 6-Carboxy-JF525 NHS Ester Labeling

6-Carboxy-JF525 is a yellow fluorescent dye that can be used as a probe, dye, or tag in various biological research applications, including super-resolution imaging.[1] The NHS ester derivative of 6-Carboxy-JF525 is an amine-reactive reagent that allows for the covalent attachment of the fluorophore to biomolecules. The reaction specifically targets the primary amines found at the N-terminus of polypeptide chains and in the side chain of lysine (B10760008) residues.[2]

The efficiency of the labeling reaction is highly dependent on the buffer conditions, particularly the pH. Optimal labeling occurs when the primary amines are in a deprotonated, nucleophilic state (-NH2), which is favored at alkaline pH.[3] However, at excessively high pH, the hydrolysis of the NHS ester becomes a competing reaction, which can reduce the labeling efficiency.[4][5]

Optimal Buffer Conditions

The selection of an appropriate buffer system is critical for successful labeling with 6-Carboxy-JF525 NHS ester. The following table summarizes the key buffer parameters and recommendations.

ParameterRecommendationRationale
pH 8.3 - 8.5This pH range provides a good balance between maintaining the nucleophilicity of primary amines and minimizing the hydrolysis of the NHS ester.[3][4][5] At lower pH, the amino groups are protonated and less reactive, while at higher pH, the NHS ester is more susceptible to hydrolysis.[4][5]
Buffer System 0.1 M Sodium BicarbonateA commonly used and effective buffer for NHS ester labeling reactions, as it maintains the optimal pH.[4][5]
0.1 M Phosphate (B84403) BufferAn alternative buffer system that can be used.[4][5] For pH-sensitive proteins, phosphate-buffered saline (PBS) at pH 7.4 can be used, although the reaction will be slower.
0.05 M Sodium BorateAnother suitable buffer option for maintaining the desired alkaline pH.[6]
Buffers to Avoid Amine-containing buffers (e.g., Tris, Glycine)These buffers contain primary amines that will compete with the target biomolecule for reaction with the NHS ester, thereby reducing labeling efficiency.[2][4][6]
Additives NoneThe protein solution should be free of any amine-containing additives like sodium azide (B81097) or stabilizing proteins like BSA before labeling.[7]

Experimental Workflow for 6-Carboxy-JF525 Labeling

The following diagram illustrates the general workflow for labeling a protein with 6-Carboxy-JF525 NHS ester.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification A Prepare Protein Solution in Amine-Free Buffer (pH 8.3-8.5) C Add NHS Ester Solution to Protein Solution A->C Combine B Dissolve 6-Carboxy-JF525 NHS Ester in Anhydrous DMSO or DMF B->C D Incubate at Room Temperature (1-4 hours) or 4°C (overnight) C->D Incubate E Quench Reaction (Optional) with Tris or Glycine D->E Stop Reaction F Purify Labeled Protein (e.g., Size Exclusion Chromatography) E->F Purify

Caption: General workflow for protein labeling with 6-Carboxy-JF525 NHS ester.

Detailed Experimental Protocols

Protocol 1: Standard Labeling of Proteins

This protocol is suitable for most proteins that are stable at a pH of 8.3-8.5.

Materials:

  • Protein of interest

  • 6-Carboxy-JF525 NHS ester

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Purification column (e.g., size-exclusion chromatography)

  • Storage Buffer (e.g., PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[5]

    • Ensure the protein solution is free of any amine-containing contaminants by performing buffer exchange (e.g., dialysis or desalting column) if necessary.[3]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the 6-Carboxy-JF525 NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[7][8] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[6]

  • Perform the Labeling Reaction:

    • Calculate the required amount of NHS ester. A molar excess of 5- to 20-fold of the NHS ester to the protein is a common starting point, but this may need to be optimized.[3]

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[4][5]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.[4][9]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[3]

    • Incubate for an additional 15-30 minutes at room temperature.[3]

  • Purify the Conjugate:

    • Remove unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column.[3][9]

    • Elute the labeled protein with a suitable storage buffer (e.g., PBS).

Protocol 2: Optimization of Labeling pH for Sensitive Proteins

For proteins that may be sensitive to a pH of 8.3-8.5, this protocol outlines a method to determine the optimal pH for labeling.

Materials:

  • Protein of interest

  • 6-Carboxy-JF525 NHS ester

  • Buffer Series:

    • 0.1 M Phosphate buffer, pH 7.5

    • 0.1 M Phosphate buffer, pH 8.0

    • 0.1 M Sodium Bicarbonate buffer, pH 8.5

    • 0.1 M Borate buffer, pH 9.0

  • Anhydrous DMSO or DMF

  • Purification columns

Procedure:

  • Set up Parallel Reactions: Prepare several small-scale labeling reactions in parallel, each with a different buffer from the series.[3]

  • Maintain Consistent Parameters: Keep all other parameters constant across the reactions, including protein concentration, NHS ester-to-protein molar ratio, reaction time, and temperature.[3]

  • Perform Labeling and Purification: Follow steps 2, 3, and 5 from Protocol 1 for each reaction.

  • Analyze the Results:

    • Determine the degree of labeling (DOL) for each reaction using spectrophotometry.

    • Assess the integrity and activity of the labeled protein from each pH condition to ensure that the labeling process has not caused denaturation or loss of function.[3]

  • Select Optimal pH: The optimal pH is the one that provides the desired degree of labeling without compromising the protein's stability and function.[3]

Troubleshooting

ProblemPossible CauseSolution
Low or no labeling Incorrect buffer pH: pH is too low, leading to protonated and unreactive amines.Ensure the reaction buffer is at the optimal pH of 8.3-8.5.[4][5]
Presence of primary amines in the buffer: Competing amines (e.g., Tris, glycine) are reacting with the NHS ester.Use an amine-free buffer like sodium bicarbonate or phosphate buffer.[4][6]
Hydrolyzed NHS ester: The NHS ester was exposed to moisture or stored improperly.Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[6]
Precipitation of the protein during labeling Over-labeling: Too many dye molecules attached to the protein can alter its properties and cause precipitation.Reduce the molar ratio of the NHS ester to the protein.[10]
Loss of protein activity Labeling of critical residues: The dye may have attached to lysine residues within the active site or other functionally important regions of the protein.Try altering the labeling conditions (e.g., pH, molar ratio) or consider site-specific labeling techniques if available.[10]

Signaling Pathway and Logical Relationships

The fundamental chemical reaction underlying the labeling process is the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G Protein Protein-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack JF525_NHS 6-Carboxy-JF525-NHS Ester JF525_NHS->Intermediate Labeled_Protein Protein-NH-CO-JF525 (Stable Amide Bond) Intermediate->Labeled_Protein Collapse NHS N-hydroxysuccinimide Intermediate->NHS Release

Caption: Reaction mechanism of 6-Carboxy-JF525 NHS ester with a primary amine.

References

Application Notes and Protocols for Calculating the Degree of Labeling with 6-Carboxy-JF525

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of biomolecules is a fundamental technique in biological research and drug development, enabling the visualization and quantification of proteins, antibodies, and other molecules of interest. 6-Carboxy-JF525 is a bright and photostable yellow fluorescent dye that is well-suited for these applications.[1][2] It is typically supplied as an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines on biomolecules to form stable covalent bonds.[3][4] A critical parameter for ensuring the quality and consistency of fluorescently labeled conjugates is the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule.[5][6][7] An optimal DOL is essential for maximizing the fluorescence signal while avoiding issues such as self-quenching and potential interference with the biomolecule's function.[6][8]

This document provides a detailed protocol for labeling proteins with 6-Carboxy-JF525 NHS ester and a step-by-step guide to calculating the DOL using absorbance spectroscopy.

Principle of DOL Calculation

The determination of the DOL is based on the Beer-Lambert law, which correlates absorbance with concentration. By measuring the absorbance of the purified labeled protein at two specific wavelengths, it is possible to determine the concentrations of both the protein and the dye, and subsequently their molar ratio (the DOL). The absorbance is measured at:

  • ~525 nm (λmax): This is the maximum absorbance wavelength for 6-Carboxy-JF525, where the dye exhibits strong absorbance and the protein's absorbance is negligible.[1]

  • 280 nm: At this wavelength, both the protein (due to aromatic amino acids) and the 6-Carboxy-JF525 dye absorb light.[5]

To accurately determine the protein concentration, the contribution of the dye to the absorbance at 280 nm must be subtracted. This is achieved using a specific correction factor (CF) for the dye.[5][6][7]

Key Quantitative Data

Accurate DOL calculation relies on the specific molar extinction coefficients of the protein and the dye, as well as the correction factor for the dye. The table below summarizes the necessary quantitative data for calculating the DOL of a protein labeled with 6-Carboxy-JF525.

ParameterSymbolValue
Molar Extinction Coefficient of 6-Carboxy-JF525 at 525 nmεdye122,000 M-1cm-1[1]
Molar Extinction Coefficient of Protein at 280 nmεproteinProtein-dependent (e.g., for IgG: ~210,000 M-1cm-1)[6]
Correction Factor for 6-Carboxy-JF525 at 280 nmCF2800.185
Path Length of CuvettelTypically 1 cm

Experimental Protocols

Protocol 1: Protein Labeling with 6-Carboxy-JF525 NHS Ester

This protocol describes a general procedure for labeling proteins, such as antibodies, with 6-Carboxy-JF525 NHS ester. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.[6][8]

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[9][10]

  • 6-Carboxy-JF525 NHS ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][9]

  • Purification column (e.g., gel filtration or dialysis cassette) for removing unconjugated dye.[3][8]

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.

  • Elution buffer: Phosphate-buffered saline (PBS).

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[10]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the 6-Carboxy-JF525 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]

  • Labeling Reaction:

    • Calculate the required amount of dye. A molar excess of 8-fold of the NHS ester is a good starting point for mono-labeling.[9][10]

    • Add the calculated volume of the dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[11]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.[3][8]

    • Equilibrate the column or dialysis cassette with PBS.

    • Apply the reaction mixture to the column and collect the fractions containing the labeled protein. For dialysis, dialyze against PBS overnight at 4°C.

  • Storage: Store the purified labeled protein at 4°C for short-term storage or at -20°C for long-term storage.[3]

Protocol 2: Calculation of the Degree of Labeling (DOL)

This protocol outlines the spectrophotometric method for determining the DOL of the purified 6-Carboxy-JF525 labeled protein.

Materials:

  • Purified 6-Carboxy-JF525 labeled protein solution.

  • Spectrophotometer.

  • Quartz cuvette (1 cm path length).

  • Purification buffer (e.g., PBS) to be used as a blank.

Procedure:

  • Measure Absorbance:

    • Turn on the spectrophotometer and allow it to warm up.

    • Blank the spectrophotometer with the purification buffer.

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 525 nm (A525).

    • Note: If the absorbance reading is above 2.0, dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.[8][12]

  • Calculate DOL: Use the following equations to calculate the DOL:

    • Step 1: Calculate the molar concentration of the dye ([Dye]). [Dye] (M) = A525 / (εdye * l)

    • Step 2: Calculate the corrected absorbance of the protein at 280 nm (Aprotein). Aprotein = A280 - (A525 * CF280)

    • Step 3: Calculate the molar concentration of the protein ([Protein]). [Protein] (M) = Aprotein / (εprotein * l)

    • Step 4: Calculate the Degree of Labeling (DOL). DOL = [Dye] / [Protein]

Example DOL Calculation

Scenario: An IgG antibody (εprotein = 210,000 M-1cm-1) is labeled with 6-Carboxy-JF525. The purified conjugate is measured in a 1 cm cuvette.

Measured Absorbance Values:

  • A280 = 1.5

  • A525 = 0.95

Calculations:

  • [Dye]: 0.95 / (122,000 M-1cm-1 * 1 cm) = 7.79 x 10-6 M

  • Aprotein: 1.5 - (0.95 * 0.185) = 1.5 - 0.17575 = 1.32425

  • [Protein]: 1.32425 / (210,000 M-1cm-1 * 1 cm) = 6.31 x 10-6 M

  • DOL: (7.79 x 10-6 M) / (6.31 x 10-6 M) ≈ 1.23

The degree of labeling in this example is approximately 1.23.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in pH 8.3-8.5 buffer) mix Mix Protein and Dye Solutions prep_protein->mix prep_dye Prepare 6-Carboxy-JF525 NHS Ester Stock Solution (10 mg/mL in DMSO/DMF) prep_dye->mix incubate Incubate 1-4 hours at Room Temperature (Protect from Light) mix->incubate purify Remove Unconjugated Dye (Gel Filtration or Dialysis) incubate->purify measure Measure Absorbance (A280 and A525) purify->measure calculate Calculate DOL measure->calculate

Caption: Experimental workflow for protein labeling and DOL calculation.

dol_calculation_logic cluster_inputs Inputs cluster_calculations Calculations cluster_output Output A280 A280 calc_prot_abs A_protein = A280 - (A525 * CF280) A280->calc_prot_abs A525 A525 calc_dye_conc [Dye] = A525 / ε_dye A525->calc_dye_conc A525->calc_prot_abs E_dye ε_dye E_dye->calc_dye_conc E_prot ε_protein calc_prot_conc [Protein] = A_protein / ε_protein E_prot->calc_prot_conc CF CF280 CF->calc_prot_abs DOL DOL = [Dye] / [Protein] calc_dye_conc->DOL calc_prot_abs->calc_prot_conc calc_prot_conc->DOL

Caption: Logical flow for calculating the Degree of Labeling (DOL).

Troubleshooting

  • Low DOL: This could be due to suboptimal reaction conditions (pH, temperature), insufficient molar excess of the dye, or inactive dye. Ensure the reaction buffer has the correct pH and that the dye is fresh and has been stored properly. Consider increasing the molar excess of the dye in the labeling reaction.

  • High DOL: This may lead to fluorescence quenching and could potentially affect the biological activity of the protein. Reduce the molar excess of the dye in the labeling reaction. The ideal DOL range for antibodies is typically between 2 and 10.[6][8]

  • Inaccurate DOL: Incomplete removal of free dye will lead to an overestimation of the DOL.[5][8] Ensure thorough purification of the labeled protein. Also, verify that the correct molar extinction coefficient for the specific protein is being used. If the protein's extinction coefficient is unknown, it can be estimated based on its amino acid sequence or determined experimentally.

References

Application Notes and Protocols: 6-Carboxy-JF525 for Tissue Slice Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxy-JF525 is a bright and photostable fluorescent dye belonging to the Janelia Fluor® family of probes.[1][2] Its chemical structure, featuring a carboxylic acid group, renders it cell-impermeable at physiological pH.[3] This characteristic makes it an exceptional tool for specific applications in live tissue slice imaging, particularly for visualizing the extracellular space (ECS) and studying the dynamics of the extracellular matrix (ECM).[4][5][6] This document provides detailed application notes and protocols for the effective use of 6-Carboxy-JF525 in this context.

Key Applications

  • Visualization of the Extracellular Space (ECS): Due to its inability to cross cell membranes, 6-Carboxy-JF525 effectively outlines the intricate network of the ECS in living tissue slices, providing valuable insights into tissue architecture.

  • Extracellular Matrix (ECM) Imaging: The dye can be used to study the structure and remodeling of the ECM, a critical component of the tissue microenvironment that influences cell signaling, migration, and survival.[4][5]

  • Diffusion Studies: By tracking the movement of 6-Carboxy-JF525 within the ECS, researchers can investigate the diffusion properties of molecules in different physiological and pathological states.

  • Two-Photon Microscopy: The favorable photophysical properties of Janelia Fluor dyes make them well-suited for deep-tissue imaging with two-photon microscopy, which offers reduced phototoxicity and scattering in thick samples like brain slices.[1][7][8]

Photophysical and Chemical Properties

A summary of the key properties of 6-Carboxy-JF525 is presented in the table below.

PropertyValueReference
Excitation Maximum (λex)525 nm[1]
Emission Maximum (λem)549 nm[1]
Molar Extinction Coefficient (ε)122,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ)0.91[1][4]
Reactive GroupCarboxylic Acid[9]
Cell PermeabilityImpermeable[3]

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices, a common application for tissue slice imaging.

Materials:

  • Anesthetized animal (e.g., mouse or rat)

  • Dissection tools

  • Vibratome

  • Ice-cold, oxygenated NMDG-HEPES artificial cerebrospinal fluid (aCSF)

  • Oxygenated aCSF for recovery and storage

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse transcardially with ice-cold, oxygenated NMDG-HEPES aCSF.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated NMDG-HEPES aCSF.

  • Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 250-300 µm thick).[10]

  • Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.

  • After recovery, maintain the slices at room temperature in oxygenated aCSF until use.

Protocol 2: Staining of Live Tissue Slices with 6-Carboxy-JF525

This protocol details the procedure for labeling the extracellular space in live tissue slices.

Materials:

  • Prepared live tissue slices

  • 6-Carboxy-JF525 stock solution (e.g., 1 mM in DMSO)

  • Oxygenated aCSF

  • Imaging chamber

Procedure:

  • Prepare a working solution of 6-Carboxy-JF525 by diluting the stock solution in oxygenated aCSF. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically.

  • Transfer the live tissue slices to the imaging chamber.

  • Incubate the slices in the 6-Carboxy-JF525 working solution. Incubation can be performed at room temperature or 37°C. An incubation time of 15-30 minutes is a good starting point.[11]

  • After incubation, the slices can be washed with fresh aCSF to remove excess dye and reduce background fluorescence, although this may not be necessary for all applications.

  • The slices are now ready for imaging.

Imaging Parameters

The following table provides recommended starting parameters for imaging 6-Carboxy-JF525. These should be optimized for the specific microscope setup and experimental goals.

ParameterConfocal MicroscopyTwo-Photon Microscopy
Excitation Wavelength 488 nm or 514 nm laser line~900-910 nm
Emission Filter 525/50 nm bandpassGreen emission channel (e.g., 500-550 nm)
Objective High numerical aperture water-immersion objective (e.g., 20x or 40x)High numerical aperture water-immersion objective
Imaging Depth Up to ~50 µm>100 µm
Laser Power Minimize to reduce phototoxicityAdjust for optimal signal-to-noise ratio

Data Presentation and Analysis

Quantitative data, such as fluorescence intensity, diffusion coefficients, or the volume of the extracellular space, should be collected from regions of interest (ROIs). It is recommended to image at a depth of at least 30-50 µm below the slice surface to avoid artifacts from damaged cells.[4]

Diagrams

Experimental_Workflow Experimental Workflow for Tissue Slice Imaging with 6-Carboxy-JF525 cluster_prep Tissue Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis prep1 Anesthesia and Perfusion prep2 Brain Dissection prep1->prep2 prep3 Vibratome Slicing (250-300 µm) prep2->prep3 prep4 Slice Recovery in aCSF prep3->prep4 stain1 Prepare 6-Carboxy-JF525 in aCSF (1-10 µM) prep4->stain1 stain2 Incubate Slices (15-30 min) stain1->stain2 stain3 Wash with aCSF (Optional) stain2->stain3 img1 Transfer to Imaging Chamber stain3->img1 img2 Confocal or Two-Photon Microscopy img1->img2 img3 Image Acquisition (≥30-50 µm depth) img2->img3 analysis1 Define Regions of Interest (ROIs) img3->analysis1 analysis2 Quantify Fluorescence/Diffusion analysis1->analysis2

Caption: Workflow for preparing, staining, and imaging live tissue slices.

Caption: 6-Carboxy-JF525 localizes to the extracellular space.

References

Application Notes and Protocols for 6-Carboxy-JF5252

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations and protocols for the use of 6-Carboxy-JF5252, a bright and photostable fluorophore ideal for fluorescence microscopy and super-resolution imaging applications.

Introduction to this compound

This compound is a derivative of the Janelia Fluor 525 (JF525) dye, featuring a carboxylic acid group at the 6-position. This functional group serves as a versatile handle for covalent conjugation to primary amines on biomolecules, such as proteins, antibodies, and amine-modified oligonucleotides, after activation. The parent fluorophore, JF525, is renowned for its high quantum yield and photostability, making it an excellent choice for demanding imaging applications, including confocal and super-resolution microscopy (dSTORM).[1][2][3]

Spectral Properties and Filter Set Recommendations

The spectral characteristics of this compound are primarily determined by the JF525 core structure.

PropertyValueReference
Excitation Maximum (λex) ~525 nm[4][5][6][7]
Emission Maximum (λem) ~549 nm[4][5][6][7]
Extinction Coefficient (ε) 122,000 M⁻¹cm⁻¹[5][6]
Quantum Yield (Φ) 0.91[5][6]
Recommended Laser Line 488 nm or 532 nm[5]

Based on these spectral properties, the following filter set is recommended for optimal signal detection and minimal crosstalk in fluorescence microscopy.

ComponentRecommended Wavelengths (nm)
Excitation Filter 515/30 (e.g., 500-530 nm)
Dichroic Mirror 535LP (Longpass)
Emission Filter 560/40 (e.g., 540-580 nm)

This configuration ensures efficient excitation of the fluorophore while capturing the peak of its emission and blocking unwanted excitation light.

Experimental Protocols

Protocol for Antibody Labeling with this compound

This protocol describes the conjugation of this compound to an antibody via the formation of a stable amide bond. The protocol involves a two-step process: activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with the primary amines on the antibody.

Materials:

  • This compound

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes

Procedure:

Step 1: Activation of this compound to its NHS Ester

  • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.

  • In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a final concentration of 100 mg/mL each.

  • Add a 1.2-fold molar excess of the EDC/NHS solution to the this compound solution.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light. This will form the this compound-NHS ester.

Step 2: Conjugation to the Antibody

  • Prepare the antibody solution at a concentration of 2-5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). Ensure the buffer is free of any amine-containing substances like Tris.

  • Add the activated this compound-NHS ester solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 15:1. This may require optimization depending on the antibody.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • (Optional) Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubating for 15 minutes.

Step 3: Purification of the Labeled Antibody

  • Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

  • The first colored fraction to elute will be the labeled antibody.

  • Collect the fraction and measure the absorbance at 280 nm (for protein concentration) and 525 nm (for dye concentration).

Step 4: Determination of Degree of Labeling (DOL)

  • The DOL, or the average number of dye molecules per antibody, can be calculated using the following formula:

    DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

    Where:

    • A_max is the absorbance at 525 nm.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye is the molar extinction coefficient of this compound at 525 nm (122,000 M⁻¹cm⁻¹).

    • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.1 for similar dyes).

Step 5: Storage

Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Add a cryoprotectant like glycerol (B35011) if freezing.

General Protocol for Staining Fixed Cells with a Labeled Antibody

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • This compound labeled primary or secondary antibody

  • Mounting medium (with antifade reagent if possible)

  • Microscope slides

Procedure:

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the unlabeled primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound labeled secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Image the slides using a fluorescence microscope equipped with the appropriate filter set for this compound.

Visualizations

experimental_workflow cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Antibody Conjugation cluster_purification Step 3: Purification a1 Dissolve this compound in DMSO a3 Mix and Incubate (1-2 hours) a1->a3 a2 Dissolve EDC/NHS in DMSO a2->a3 b2 Add Activated Dye to Antibody a3->b2 Activated JF5252-NHS b1 Prepare Antibody in Bicarbonate Buffer b1->b2 b3 Incubate (1-2 hours) b2->b3 c1 Size-Exclusion Chromatography b3->c1 c2 Collect Labeled Antibody Fraction c1->c2

Caption: Workflow for labeling an antibody with this compound.

filter_set_logic light_source Light Source (e.g., 488nm Laser) exciter Excitation Filter (515/30 nm) light_source->exciter Broadband Light sample Sample with This compound dichroic Dichroic Mirror (535 nm LP) sample->dichroic Emitted Light (~549 nm) detector Detector (Camera/PMT) exciter->dichroic Excitation Light (~515 nm) dichroic->sample Reflected Excitation emitter Emission Filter (560/40 nm) dichroic->emitter Transmitted Emission emitter->detector Filtered Emission

Caption: Logical arrangement of a recommended filter set for this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no fluorescence signal - Low degree of labeling (DOL).- Antibody concentration too low.- Photobleaching.- Optimize the dye-to-antibody ratio during conjugation.- Increase the concentration of the labeled antibody.- Use an antifade mounting medium and minimize exposure to excitation light.
High background staining - Unreacted free dye not fully removed.- Non-specific antibody binding.- Antibody concentration too high.- Ensure thorough purification after labeling.- Increase the duration and stringency of blocking steps.- Titrate the labeled antibody to find the optimal concentration.
Precipitation of labeled antibody - Over-labeling of the antibody.- Reduce the dye-to-antibody ratio during conjugation.
Unexpected spectral properties - Environmental effects on the fluorophore.- Ensure the imaging buffer is within a neutral to slightly basic pH range.

References

Application Notes and Protocols for 6-Carboxy-JF525 in Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 6-Carboxy-JF525, a bright and photostable yellow fluorescent dye, in various fluorescence imaging applications. Its utility in live-cell imaging and immunofluorescence makes it a valuable tool for researchers in cell biology and drug development.

Photophysical Properties and Data

6-Carboxy-JF525, also known as Janelia Fluor® 525 (JF525), is a rhodamine-based dye with excellent photophysical properties, making it well-suited for fluorescence microscopy, including super-resolution techniques.[1][2] Its key characteristics are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)525 nm[1]
Emission Maximum (λem)549 nm[1]
Molar Extinction Coefficient (ε)122,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.91[1]
A280 Correction Factor0.185
Cell PermeabilityYes

Recommended Laser Lines for Excitation

The selection of an appropriate laser line is critical for efficient excitation of 6-Carboxy-JF525 and achieving optimal signal-to-noise in imaging experiments. Based on its excitation spectrum, several common laser lines available in commercial confocal microscopes and flow cytometers are suitable.

Laser LineWavelengthSuitabilityNotes
Argon Ion514 nmExcellentThis line is very close to the excitation maximum of JF525, providing efficient excitation.
Diode-Pumped Solid-State (DPSS)532 nmExcellentAnother excellent choice that is very close to the excitation peak, commonly found in many modern microscopy systems.[3]
Argon Ion488 nmGoodWhile not at the peak, the 488 nm line can still effectively excite JF525, making it a viable option, especially in multicolor experiments where other fluorophores are optimized for this line.
Diode561 nmModerateThis laser line is on the red edge of the excitation spectrum and will result in less efficient excitation compared to the 514 nm or 532 nm lines.

Laser Power Considerations: For live-cell imaging, it is crucial to use the lowest possible laser power to minimize phototoxicity and photobleaching. A starting point of 1-10% of the laser's maximum power is recommended, with further optimization based on the specific cell type, expression level of the target protein, and the sensitivity of the detector. For fixed samples, higher laser powers can be used to improve the signal, but care should be taken to avoid saturation of the detector.

Experimental Protocols

Live-Cell Imaging with 6-Carboxy-JF525-HaloTag®/SNAP-tag® Ligands

6-Carboxy-JF525 is cell-permeable and can be used to label intracellular proteins tagged with HaloTag® or SNAP-tag® in living cells.[4]

Materials:

  • Cells expressing a HaloTag® or SNAP-tag® fusion protein

  • Complete cell culture medium

  • 6-Carboxy-JF525 HaloTag® or SNAP-tag® ligand (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.

  • Labeling Solution Preparation: Prepare a fresh labeling solution by diluting the 6-Carboxy-JF525 ligand stock solution in pre-warmed complete cell culture medium. A final concentration of 100 nM to 1 µM is a good starting point, but the optimal concentration should be determined empirically.[5]

  • Cell Labeling: Remove the culture medium from the cells and replace it with the labeling solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.[5][6] The optimal incubation time will depend on the expression level of the fusion protein and the ligand concentration.

  • Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed complete culture medium or PBS to remove any unbound ligand.[5][6]

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells on a confocal microscope equipped with an environmental chamber using a suitable laser line (e.g., 514 nm or 532 nm).

LiveCellWorkflow Live-Cell Imaging Workflow A Seed cells expressing a HaloTag®/SNAP-tag® fusion protein B Prepare labeling solution with 6-Carboxy-JF525 ligand A->B C Incubate cells with labeling solution B->C D Wash cells to remove unbound ligand C->D E Image with fluorescence microscope D->E

Caption: A generalized workflow for live-cell imaging experiments using HaloTag® or SNAP-tag® technology.

Immunofluorescence Staining using 6-Carboxy-JF525 NHS Ester

The N-hydroxysuccinimidyl (NHS) ester form of 6-Carboxy-JF525 can be used to label primary or secondary antibodies for indirect immunofluorescence.[7][8]

Materials:

  • Fixed cells or tissue sections on slides

  • Primary antibody specific to the target antigen

  • 6-Carboxy-JF525 conjugated secondary antibody (or a primary antibody directly conjugated with 6-Carboxy-JF525 NHS ester)

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Sample Preparation and Fixation: Prepare and fix cells or tissue sections using a suitable protocol (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization (for intracellular targets): If the target antigen is intracellular, incubate the samples with permeabilization buffer for 10-15 minutes at room temperature.

  • Blocking: Wash the samples with PBS and then incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the samples with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the 6-Carboxy-JF525 conjugated secondary antibody in blocking buffer. Incubate the samples with the secondary antibody solution for 1 hour at room temperature, protected from light.[9][10]

  • Washing: Wash the samples three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples on a fluorescence microscope using a suitable laser line for 6-Carboxy-JF525 excitation.

ImmunofluorescenceWorkflow Indirect Immunofluorescence Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging Fixation Fixation Permeabilization Permeabilization (if required) Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Secondary Antibody (6-Carboxy-JF525) Incubation Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Mounting Mounting Wash2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A step-by-step workflow for indirect immunofluorescence using a 6-Carboxy-JF525 conjugated secondary antibody.

Logical Selection of Laser Lines

The choice of an appropriate laser line for exciting 6-Carboxy-JF525 depends on the available instrumentation and the experimental design, particularly for multicolor imaging.

LaserSelection Laser Line Selection for 6-Carboxy-JF525 Start Start: Excite 6-Carboxy-JF525 Check514_532 Is a 514 nm or 532 nm laser available? Start->Check514_532 Use514_532 Use 514 nm or 532 nm laser (Optimal Excitation) Check514_532->Use514_532 Yes Check488 Is a 488 nm laser available? Check514_532->Check488 No Use488 Use 488 nm laser (Good Excitation) Check488->Use488 Yes Check561 Is a 561 nm laser available? Check488->Check561 No Use561 Use 561 nm laser (Sub-optimal, but possible) Check561->Use561 Yes NoLaser No suitable laser available Check561->NoLaser No

Caption: A decision tree for selecting the appropriate laser line for exciting 6-Carboxy-JF525 based on availability.

References

6-Carboxy-JF5252 in Neuroscience Research: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Carboxy-JF5252 is a derivative of the Janelia Fluor (JF) series of dyes, specifically JF525. These fluorophores have gained prominence in neuroscience research due to their exceptional brightness, high photostability, and cell permeability.[1][2] The carboxylated form, this compound, provides a reactive handle for conjugation to biomolecules, enabling the precise labeling of proteins and other targets within neuronal systems for advanced imaging applications. This document provides detailed application notes and protocols for the use of this compound and its derivatives in neuroscience research, aimed at researchers, scientists, and drug development professionals.

Key Applications in Neuroscience

The primary application of this compound and its parent compound, JF525, in neuroscience revolves around high-resolution imaging of neuronal structures and dynamics. Its properties make it particularly well-suited for:

  • Super-Resolution Microscopy (SRM): Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) benefit from the brightness and photostability of JF dyes, allowing for the visualization of subcellular structures like synapses with nanoscale resolution.[3][4]

  • Live-Cell Imaging: The cell-permeable nature of JF525 derivatives enables the labeling of intracellular proteins in living neurons, facilitating the study of dynamic processes such as protein trafficking and organelle dynamics.[5][6][7]

  • Self-Labeling Tag Systems: this compound can be converted into ligands for self-labeling protein tags like HaloTag® and SNAP-tag®.[7] This allows for specific, covalent labeling of fusion proteins in live cells, offering a versatile method for studying protein localization and function.

Quantitative Data Presentation

The photophysical properties of Janelia Fluor 525 are summarized in the table below. This data is crucial for designing imaging experiments, including selecting appropriate excitation sources and emission filters.

PropertyValueReference
Excitation Maximum (λex)525 nm[7][8]
Emission Maximum (λem)549 nm[7][8]
Extinction Coefficient122,000 M⁻¹cm⁻¹[7][8]
Quantum Yield0.91[7][8]
A280 Correction Factor0.185[7]
Lactone-Zwitterion Equilibrium Constant (KL-Z)0.068[7]

Experimental Protocols

Protocol 1: Labeling of Primary Amines on Proteins with this compound, NHS Ester

This protocol describes the general procedure for labeling proteins with this compound succinimidyl ester (NHS ester), which reacts with primary amines.

Materials:

  • This compound, NHS ester (or SE)

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Prepare the Protein Solution: Dissolve the protein of interest in a buffer free of primary amines (e.g., PBS). The concentration should typically be in the range of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound, NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution of 1-10 mM.

  • Labeling Reaction: While vortexing, slowly add a molar excess of the dye stock solution to the protein solution. The optimal dye-to-protein ratio should be determined empirically but a starting point of 10-20 fold molar excess is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer. The first colored band to elute will be the labeled protein.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm and 525 nm.

Protocol 2: Live-Cell Imaging of Neurons using a JF525-HaloTag® Ligand

This protocol outlines the steps for labeling and imaging a protein of interest fused to HaloTag® in live neurons.

Materials:

  • Cultured neurons expressing a HaloTag®-fusion protein

  • JF525-HaloTag® ligand

  • Cell culture medium (e.g., DMEM, phenol (B47542) red-free)

  • Imaging medium (e.g., Hibernate®-E)

  • Confocal or super-resolution microscope

Procedure:

  • Cell Preparation: Plate and culture neurons expressing the HaloTag®-fusion protein on imaging-compatible dishes or coverslips.

  • Prepare Labeling Solution: Prepare a working solution of the JF525-HaloTag® ligand in pre-warmed cell culture medium. A typical final concentration is 100 nM, but this should be optimized for the specific cell type and protein expression level.[5]

  • Labeling: Replace the culture medium with the labeling solution and incubate the cells for the desired amount of time (e.g., 15-30 minutes) at 37°C in a humidified CO2 incubator.

  • Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed culture medium to remove unbound ligand.

  • Imaging: Replace the medium with pre-warmed imaging medium. Image the labeled neurons using a suitable fluorescence microscope equipped with appropriate excitation and emission filters for JF525 (e.g., excitation at 514 nm, emission collected between 530-657 nm).[5] For "no-wash" imaging experiments with fluorogenic ligands, imaging can be performed directly after adding the ligand.[5]

Visualizations

Experimental_Workflow_for_Protein_Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein of Interest Mix Mix Dye and Protein Protein->Mix Dye This compound, NHS Ester Dye->Mix Solvent DMF or DMSO Solvent->Dye dissolve Incubate Incubate (1-2h, RT, dark) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Spectrophotometry Purify->Analyze LabeledProtein Labeled Protein Purify->LabeledProtein

Protein Labeling Workflow

Live_Cell_Imaging_Workflow cluster_cell_prep Cell Culture cluster_labeling Labeling cluster_imaging Imaging Cells Neurons expressing HaloTag®-fusion protein AddLigand Add JF525-HaloTag® Ligand Cells->AddLigand Incubate Incubate (37°C) AddLigand->Incubate Wash Wash to remove unbound ligand Incubate->Wash Image Fluorescence Microscopy (Confocal / Super-Resolution) Wash->Image Data Image Data Image->Data

Live-Cell Imaging Workflow

References

Troubleshooting & Optimization

How to reduce 6-Carboxy-JF5252 photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Carboxy-JF5252. This guide provides troubleshooting advice and frequently asked questions to help you minimize photobleaching and optimize your imaging experiments.

Troubleshooting Guide: Minimizing Photobleaching of this compound

This guide addresses common issues related to the photobleaching of this compound during fluorescence microscopy experiments.

Problem: Rapid loss of fluorescence signal during image acquisition.

Potential Cause Recommended Solution
Excessive Excitation Light Intensity Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio (SNR). Even a small reduction can significantly decrease photobleaching.
Long Exposure Times Use the shortest possible camera exposure time that still yields a clear image. For time-lapse imaging, consider increasing the interval between acquisitions to allow the fluorophore to recover from a transient dark state.
Oxygen-Mediated Photodamage Incorporate a commercial antifade reagent for live-cell imaging, such as ProLong™ Live Antifade Reagent or a Trolox-based solution, into your imaging medium. These reagents work by scavenging reactive oxygen species (ROS) that cause photobleaching.[1]
Suboptimal Imaging Buffer For fixed-cell imaging, use a high-quality antifade mounting medium. For live-cell imaging, ensure your imaging medium is fresh and has the correct pH, as suboptimal conditions can increase photobleaching.
Inherent Photolability in a Specific Environment While Janelia Fluor® dyes are known for their high photostability, extreme imaging conditions can still lead to bleaching.[2] If the problem persists, re-evaluate and optimize all imaging parameters.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key photophysical properties?

This compound is a yellow fluorescent dye belonging to the Janelia Fluor® family of probes.[3] These dyes are known for their exceptional brightness and photostability, making them well-suited for demanding applications like live-cell imaging and super-resolution microscopy.[2]

Key Photophysical Properties of JF525:

PropertyValue
Maximum Excitation Wavelength (λex) 525 nm[3]
Maximum Emission Wavelength (λem) 549 nm[3]
Quantum Yield (Φ) 0.91[3]
Extinction Coefficient (ε) 122,000 M⁻¹cm⁻¹
Cell Permeability Yes[3]

Q2: How does the photostability of JF525 compare to other common fluorophores?

JF525 exhibits superior photostability compared to many traditional fluorescent dyes and some fluorescent proteins. In a comparative study, HaloTag-bound JF525 demonstrated a slower photobleaching profile than sfGFP and mNeonGreen under similar excitation rates.[4] The Janelia Fluor® dye series, in general, is recognized for being substantially brighter and more photostable than classic fluorophores like TAMRA and Cy3.[2]

Photobleaching Profile Comparison:

The following table summarizes the relative photostability observed in a study comparing HaloTag-bound fluorophores.

FluorophoreExcitation Rate (s⁻¹)Relative Photostability
JF525 1549High
JF549 1540High
sfGFP 1597Moderate
mNeonGreen 1772Moderate

Data adapted from a study measuring fluorescence in aqueous droplets with widefield microscopy.[4]

Q3: What are antifade reagents and how do they work to reduce photobleaching?

Antifade reagents are chemical compounds added to imaging media or mounting solutions to protect fluorophores from photobleaching.[1] They primarily work by scavenging reactive oxygen species (ROS), such as singlet oxygen, which are generated during fluorescence excitation and can chemically destroy fluorophore molecules.[1] For live-cell imaging, it is crucial to use reagents specifically designed to be non-toxic to cells.

Q4: Can I use antifade reagents intended for fixed cells in my live-cell experiments?

No, it is not recommended. Antifade mounting media for fixed cells often contain components that are toxic to living cells and can negatively impact cellular function and viability.[1] Always use antifade reagents specifically formulated and validated for live-cell imaging.

Experimental Protocols

Protocol 1: General Live-Cell Imaging with this compound and an Antifade Reagent

This protocol provides a general workflow for imaging live cells labeled with this compound while minimizing photobleaching.

  • Cell Seeding: Plate your cells on a glass-bottom dish or chamber slide suitable for high-resolution imaging. Allow the cells to adhere and reach the desired confluency.

  • Labeling with this compound: Prepare your this compound conjugate (e.g., antibody, small molecule, or self-labeling tag ligand) in an appropriate buffer or cell culture medium. Incubate the cells with the labeling solution for the recommended time and concentration.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.

  • Antifade Reagent Incubation:

    • Prepare the live-cell antifade reagent according to the manufacturer's instructions. For example, ProLong™ Live Antifade Reagent is typically diluted 1:100 in imaging medium.[1]

    • Replace the wash medium with the medium containing the antifade reagent.

    • Incubate the cells for at least 15-30 minutes before imaging to allow the reagent to permeate the cells.

  • Image Acquisition:

    • Place the sample on the microscope stage.

    • Use the lowest possible excitation intensity that provides a good signal.

    • Minimize the exposure time for each image.

    • If acquiring a time-lapse series, use the longest possible interval between frames.

    • Focus on a region of interest using transmitted light or a brief, low-intensity fluorescence exposure to minimize photobleaching before capturing the final images.

Protocol 2: Preparing an Imaging Buffer with Trolox to Reduce Photobleaching

Trolox, a vitamin E analog, is a commonly used antioxidant to reduce photobleaching in live-cell imaging.

  • Prepare a Trolox Stock Solution: Dissolve Trolox powder in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a concentrated stock solution (e.g., 100 mM). Store the stock solution at -20°C, protected from light.

  • Prepare the Imaging Buffer: On the day of the experiment, dilute the Trolox stock solution into your pre-warmed live-cell imaging medium to a final working concentration of 0.5-2 mM.

  • Equilibrate the Cells: Before imaging, replace the culture medium with the Trolox-containing imaging buffer and allow the cells to equilibrate for at least 15 minutes.

  • Image the Cells: Proceed with image acquisition, following the best practices for minimizing photobleaching as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cell_seeding 1. Seed Cells on Imaging Dish labeling 2. Label with This compound cell_seeding->labeling washing 3. Wash to Remove Unbound Probe labeling->washing antifade 4. Incubate with Live-Cell Antifade Reagent washing->antifade roi 5. Locate Region of Interest (Low Light) antifade->roi optimize 6. Optimize Imaging Parameters (Low Intensity, Short Exposure) roi->optimize acquire 7. Acquire Images optimize->acquire

Caption: Workflow for minimizing photobleaching during live-cell imaging.

Caption: Simplified signaling pathway of photobleaching and antifade reagent action.

References

Troubleshooting low signal with 6-Carboxy-JF5252

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal with 6-Carboxy-JF5252.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very weak or no fluorescent signal. What are the primary areas I should investigate?

Low or no fluorescence is a common issue that can stem from several factors. The main areas to troubleshoot include:

  • Reagent Integrity and Concentration: Issues with the this compound dye, your target molecule, or other labeling reagents.

  • Experimental Protocol: Suboptimal steps in your labeling, staining, and imaging workflow.

  • Instrumentation and Imaging Settings: Incorrect microscope settings, such as laser lines or filter sets.

  • Photobleaching: Fading of the fluorescent signal due to prolonged exposure to excitation light.

The following sections will guide you through a systematic troubleshooting process.

Q2: How can I ensure the quality and proper handling of my this compound dye?

The stability and handling of the fluorescent dye are critical for successful labeling.

  • Proper Storage: Ensure the dye is stored according to the manufacturer's instructions, typically at -20°C and protected from light. Aliquoting the dye upon receipt can help avoid multiple freeze-thaw cycles which can lead to degradation.

  • Fresh Stock Solutions: Prepare stock solutions of the NHS ester in anhydrous DMSO or DMF immediately before use. The NHS ester moiety is susceptible to hydrolysis, which renders it non-reactive. Do not store the dye in solution for extended periods.

  • Avoid Contamination: Use high-quality, anhydrous solvents to prevent hydrolysis of the NHS ester before it has a chance to react with your target molecule.

Q3: My labeling reaction seems to be inefficient. What are the key parameters to check?

An inefficient labeling reaction will directly result in a low signal. Here are the critical factors for a successful conjugation:

  • Buffer pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 8.0-9.0. Buffers containing primary amines, such as Tris, should be avoided as they will compete with your target molecule for the dye.

  • Molar Ratio of Dye to Protein: The optimal molar ratio of dye to your target molecule should be determined empirically. A good starting point is a 5-10 fold molar excess of the dye. Too little dye will result in a low degree of labeling (DOL), while too much can lead to quenching of the fluorescence signal.

  • Reaction Time and Temperature: Most NHS ester labeling reactions can be carried out for 1-2 hours at room temperature. Protect the reaction from light to prevent photobleaching.

Q4: I have confirmed my labeling was successful, but the signal in my imaging experiment is still low. What should I troubleshoot next?

If the labeling reaction is not the issue, the problem likely lies within your staining and imaging protocol.

  • Suboptimal Dye Concentration: The concentration of the labeled molecule for staining needs to be optimized. Too low a concentration will result in a weak signal. Perform a titration to find the optimal concentration for your specific application.

  • Inadequate Incubation Time: Ensure you are incubating your sample with the fluorescent conjugate for a sufficient amount of time to allow for binding to the target.

  • Insufficient Washing: Inadequate washing can lead to high background fluorescence, which can obscure a weak specific signal.

  • Incorrect Imaging Settings: Verify that you are using the correct excitation and emission filters for this compound. The optimal settings are an excitation maximum of 525 nm and an emission maximum of 549 nm. Also, check the laser power and exposure time on your microscope.

Photophysical Properties of Janelia Fluor® 525

The this compound is a derivative of the Janelia Fluor® 525 (JF525) dye. The photophysical properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)525 nm[1][2][3]
Emission Maximum (λem)549 nm[1][2][3]
Extinction Coefficient (ε)122,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ)0.91[2]

Experimental Protocols

Protocol: Labeling a Protein with this compound NHS Ester

This protocol provides a general guideline for conjugating this compound NHS ester to a protein.

Materials:

  • This compound, NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer)

  • Labeling Buffer: 100 mM sodium bicarbonate, pH 8.3-9.0

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Prepare Protein Solution: Dissolve your protein in the labeling buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve 1 mg of this compound NHS ester in 100 µL of anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution at a 5-10 fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a suitable purification column or dialysis.

  • Storage: Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Visual Troubleshooting Guide

The following diagrams illustrate the key decision-making steps when troubleshooting low signal with this compound.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_labeling Labeling Checks cluster_staining Staining Checks cluster_imaging Imaging Checks start Start: Low Signal Observed check_reagents 1. Check Reagent Integrity start->check_reagents check_labeling 2. Evaluate Labeling Efficiency check_reagents->check_labeling Reagents OK reagent_q1 Dye stored properly? check_staining 3. Optimize Staining Protocol check_labeling->check_staining Labeling OK labeling_q1 Correct buffer pH (8-9)? check_imaging 4. Verify Imaging Settings check_staining->check_imaging Staining OK staining_q1 Titrated conjugate concentration? solution Signal Improved check_imaging->solution Settings OK imaging_q1 Correct Ex/Em filters (525/549 nm)? reagent_q2 Fresh dye stock used? reagent_q3 Anhydrous solvent used? labeling_q2 Optimized dye:protein ratio? labeling_q3 Sufficient reaction time? staining_q2 Adequate incubation time? staining_q3 Thorough washing steps? imaging_q2 Optimized laser power? imaging_q3 Sufficient exposure time?

Caption: A workflow diagram for troubleshooting low fluorescence signal.

Signaling_Pathway_Analogy cluster_reaction Labeling Reaction cluster_application Imaging Experiment Dye This compound (NHS Ester) Conjugate Fluorescent Conjugate Dye->Conjugate pH 8-9 Block1 Hydrolysis of NHS ester Dye->Block1 Target Target Molecule (Primary Amine) Target->Conjugate Signal Detected Signal Conjugate->Signal Excitation at 525 nm Block2 Quenching Conjugate->Block2 Block3 Photobleaching Signal->Block3

Caption: Factors that can impede the signal generation process.

References

High background fluorescence with 6-Carboxy-JF5252

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Carboxy-JF5252. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with high background fluorescence in your experiments. As a bright and photostable Janelia Fluor dye, this compound is designed for high-resolution imaging applications.[1] However, like any fluorescent labeling experiment, optimizing your protocol is key to achieving the best signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background fluorescence in immunofluorescence?

High background fluorescence in immunofluorescence experiments can stem from several factors:

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[2][3]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites can cause antibodies to adhere to unintended targets.[2][4]

  • Inadequate Washing: Insufficient washing steps can leave unbound antibodies behind, contributing to background signal.[2][5]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for background staining.[4][6]

  • Fixation Issues: The choice of fixative and the fixation process can sometimes induce autofluorescence.[4][7]

  • Dye Aggregation: The fluorescent dye itself may form aggregates that appear as bright, non-specific speckles.

Q2: I'm observing high background with this compound. Where should I start troubleshooting?

A systematic approach is best. Start by evaluating your antibody concentrations and blocking procedures, as these are the most frequent culprits. Running proper controls is also crucial for diagnosing the problem.

Q3: What are the essential controls to include in my experiment?

To effectively troubleshoot high background, you should include the following controls:

  • Unstained Control: A sample that has not been treated with any fluorescent dye. This helps determine the level of endogenous autofluorescence in your cells or tissue.[4]

  • Secondary Antibody Only Control: A sample incubated with only the secondary antibody (conjugated to this compound) but not the primary antibody. Staining in this control indicates non-specific binding of the secondary antibody.[3]

  • Isotype Control: A sample incubated with an antibody of the same isotype and concentration as the primary antibody but with a different specificity. This helps to determine if the observed staining is due to non-specific binding of the primary antibody.

Troubleshooting Guides

Guide 1: Optimizing Antibody Concentrations

One of the most common reasons for high background is an excessive concentration of either the primary or secondary antibody.[2][3] It is crucial to perform a titration to find the optimal dilution for your specific antibodies and experimental setup.

Experimental Protocol: Antibody Titration

  • Prepare a Dilution Series: Prepare a series of dilutions for both your primary and secondary antibodies. A good starting point is to test a range from half to double the manufacturer's recommended concentration.

  • Stain Samples: Stain your cells or tissue sections with each dilution, keeping all other parameters of your protocol constant.

  • Image and Analyze: Acquire images using consistent settings for all samples. Compare the signal intensity of your target structure to the background fluorescence for each dilution.

  • Select Optimal Concentration: Choose the dilution that provides the brightest specific signal with the lowest background.

ParameterRecommended Starting RangeKey Considerations
Primary Antibody Dilution 1:100 to 1:1000 (of anti-serum) or 1 µg/mL (of purified antibody)The optimal dilution is highly dependent on the antibody's affinity and the abundance of the target antigen.[8]
Secondary Antibody Dilution 1:500 to 1:2000Higher concentrations can lead to non-specific binding.[9]
Incubation Time 1-2 hours at room temperature or overnight at 4°C for primary; 1 hour at room temperature for secondaryLonger incubation times may require more dilute antibody solutions.[10]
Guide 2: Enhancing Blocking and Washing Steps

Proper blocking and thorough washing are critical for minimizing non-specific antibody binding.

Experimental Protocol: Improved Blocking and Washing

  • Blocking Solution: The choice of blocking buffer is important. Commonly used blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised.[4][8] For example, if you are using a goat anti-mouse secondary antibody, you would use normal goat serum.

  • Blocking Incubation: Incubate your samples with the blocking solution for at least 1 hour at room temperature. For some tissues, a longer blocking time may be necessary.[8]

  • Washing Steps: After both the primary and secondary antibody incubations, perform a series of washes. A common and effective procedure is to wash three times for 5-10 minutes each with a wash buffer such as PBS containing a mild detergent like 0.05% Tween 20.[5] Ensure that the volume of wash buffer is sufficient to completely cover the sample.

StepRecommendationRationale
Blocking Buffer 1-5% BSA or 5-10% normal serum in PBSBlocks non-specific binding sites on the sample.[8]
Blocking Time 1 hour at room temperatureEnsures complete blocking of non-specific sites.[10]
Washing Buffer PBS + 0.05% Tween 20The detergent helps to remove non-specifically bound antibodies.[5]
Number of Washes 3-5 washes after each antibody incubationThoroughly removes unbound antibodies.
Wash Duration 5-10 minutes per washAllows sufficient time for diffusion and removal of unbound antibodies.

Visualizing the Troubleshooting Process

To help guide your troubleshooting efforts, the following diagrams illustrate the logical workflow for diagnosing and resolving high background fluorescence.

G Troubleshooting High Background Fluorescence cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Potential Causes & Solutions cluster_3 Resolution start High Background Observed check_autofluorescence Run Unstained Control start->check_autofluorescence check_secondary Run Secondary Only Control start->check_secondary check_primary Run Isotype Control start->check_primary autofluorescence Issue: Autofluorescence Solution: Use spectral unmixing or quenching agents check_autofluorescence->autofluorescence High signal secondary_binding Issue: Secondary Antibody Non-specific Binding Solution: Titrate secondary antibody, change blocking buffer check_secondary->secondary_binding High signal primary_binding Issue: Primary Antibody Non-specific Binding Solution: Titrate primary antibody, optimize blocking check_primary->primary_binding High signal end Optimized Signal-to-Noise Ratio autofluorescence->end washing_issue Issue: Insufficient Washing Solution: Increase number and duration of washes secondary_binding->washing_issue primary_binding->washing_issue washing_issue->end G Standard Immunofluorescence Workflow A Sample Preparation (Fixation & Permeabilization) B Blocking A->B C Primary Antibody Incubation B->C D Washing C->D E Secondary Antibody Incubation (with this compound) D->E F Final Washing E->F G Mounting & Imaging F->G

References

Technical Support Center: Optimizing 6-Carboxy-JF5252 Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) of 6-Carboxy-JF5252 in their imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye belonging to the Janelia Fluor® family of probes.[1] These dyes are known for their exceptional brightness and photostability, making them well-suited for advanced imaging techniques such as super-resolution microscopy.[2][3][4][5] The "525" in its name indicates its approximate excitation maximum in nanometers. The 6-Carboxy group allows for conjugation to biomolecules.

Q2: What are the main factors that contribute to a low signal-to-noise ratio with this compound?

A low signal-to-noise ratio is typically a result of either a weak signal or high background fluorescence. Key contributing factors include:

  • Suboptimal Dye Concentration: Using a concentration that is too low will result in a weak signal, while a concentration that is too high can lead to increased background and potential cytotoxicity.[6]

  • Inadequate Incubation Time: Insufficient incubation time can lead to incomplete labeling of the target structure.

  • High Background Fluorescence: This can originate from several sources, including unbound dye, autofluorescence of the sample, and fluorescent impurities in the imaging medium.[7][8]

  • Photobleaching: Exposure to intense illumination can cause the fluorophore to permanently lose its ability to fluoresce, thus reducing the signal.

  • Incorrect Imaging Parameters: Using inappropriate filter sets or imaging settings on the microscope can lead to poor signal detection and increased background.

Q3: How does the chemical environment affect this compound fluorescence?

Like other rhodamine-based dyes, the fluorescence of this compound is influenced by its chemical environment. These dyes exist in a chemical equilibrium between a fluorescent zwitterionic state and a non-fluorescent lactone state.[9] The position of this equilibrium, and thus the brightness of the dye, can be affected by factors such as solvent polarity and pH. For optimal performance, it is crucial to use the recommended buffers and imaging media.

Q4: Can I use this compound for live-cell imaging?

Yes, Janelia Fluor® dyes, including those in the JF525 family, are designed to be cell-permeable and are widely used for live-cell imaging.[1] However, as with any live-cell experiment, it is crucial to optimize imaging conditions to minimize phototoxicity.[10] This includes using the lowest possible dye concentration and excitation light intensity that still provides a detectable signal.

Q5: How should I store this compound?

For long-term storage, it is recommended to store the dye as a solid at -20°C. Once in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the dye.

Troubleshooting Guides

Problem 1: Weak or No Signal

If you are observing a weak or non-existent signal from this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Weak Signal

start Weak or No Signal check_concentration Verify Dye Concentration start->check_concentration check_incubation Optimize Incubation Time & Temperature check_concentration->check_incubation Concentration Correct check_filters Confirm Microscope Filter Sets check_incubation->check_filters Incubation Optimized check_excitation Check Excitation Light Source check_filters->check_excitation Filters Correct check_storage Assess Dye Storage & Handling check_excitation->check_storage Light Source Functional solution Signal Improved check_storage->solution Dye is Viable

Caption: A stepwise workflow for troubleshooting a weak or absent this compound signal.

  • Step 1: Verify Dye Concentration. Ensure that you are using the dye at an appropriate concentration. For initial experiments, a concentration titration is recommended to find the optimal balance between signal and background.

  • Step 2: Optimize Incubation Time and Temperature. Inadequate incubation can result in poor labeling. Try increasing the incubation time or optimizing the temperature according to your specific protocol and cell type.

  • Step 3: Confirm Microscope Filter Sets. Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (Excitation/Emission maxima ~525/549 nm).

  • Step 4: Check Excitation Light Source. Ensure that your microscope's light source (e.g., laser, LED) is functioning correctly and providing sufficient power at the excitation wavelength of the dye.

  • Step 5: Assess Dye Storage and Handling. Improper storage or multiple freeze-thaw cycles of the dye solution can lead to degradation. If you suspect the dye has degraded, try a fresh aliquot.

Problem 2: High Background Fluorescence

High background can obscure your signal of interest. Use the following guide to identify and mitigate sources of background fluorescence.

Sources and Mitigation of High Background

cluster_solutions Mitigation Strategies background High Background Fluorescence Unbound Dye Autofluorescence Media Components wash Increase Wash Steps background:s0->wash optimize_conc Optimize Dye Concentration background:s0->optimize_conc background_suppressor Use Background Suppressor background:s0->background_suppressor spectral_unmixing Spectral Unmixing/Image Processing background:s1->spectral_unmixing specialized_media Use Low-Fluorescence Media background:s2->specialized_media

Caption: Diagram illustrating common sources of high background and their respective mitigation strategies.

  • Unbound Dye: This is one of the most common causes of high background.

    • Solution: Increase the number and duration of wash steps after incubation with the dye.[7] Using a buffered saline solution like PBS is recommended.

    • Solution: Optimize the dye concentration. A lower concentration may be sufficient for labeling and will result in less unbound dye to wash away.[6][7]

    • Solution: Consider using a background suppressor reagent that is compatible with your sample.[11]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background.

    • Solution: If possible, acquire an image of an unstained sample under the same imaging conditions to assess the level of autofluorescence.

    • Solution: Use image processing techniques, such as spectral unmixing or background subtraction, to computationally remove the autofluorescence signal.

    • Solution: For fixed samples, treatment with a quenching agent like Sudan Black B may reduce autofluorescence, but be aware that it can have its own fluorescence in the far-red spectrum.[12]

  • Media Components: Standard cell culture media often contain components (e.g., phenol (B47542) red, riboflavin) that are fluorescent.

    • Solution: For live-cell imaging, switch to a low-fluorescence imaging medium, such as FluoroBrite™ DMEM, for the duration of the experiment.[6][7]

Experimental Protocols & Data Tables

Protocol 1: General Staining Protocol for Live Cells

This is a starting point protocol. Optimal conditions will vary depending on the cell type and experimental setup.

  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and reach the desired confluency.

  • Dye Preparation: Prepare a stock solution of this compound in anhydrous DMSO. From this stock, prepare a working solution in pre-warmed imaging medium at the desired final concentration (see Table 1 for recommendations).

  • Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C for the desired amount of time (see Table 1).

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging medium.

  • Imaging: Image the cells using appropriate microscope settings.

Table 1: Recommended Starting Concentrations and Incubation Times for Staining
ApplicationStarting Concentration RangeRecommended Incubation TimeNotes
Live-Cell Imaging100 nM - 1 µM15 - 60 minutesStart with a lower concentration and shorter incubation time to minimize potential toxicity.
Fixed-Cell Imaging200 nM - 5 µM30 - 120 minutesHigher concentrations and longer incubation times may be tolerated by fixed cells.
Super-Resolution (STORM/PALM)500 nM - 10 µM30 - 60 minutesHigher concentrations may be necessary to achieve the required labeling density for these techniques.

Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental condition.

Protocol 2: Optimizing Dye Concentration

To find the ideal dye concentration, perform a concentration titration.

  • Prepare a series of staining solutions with varying concentrations of this compound (e.g., 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM).

  • Stain separate wells or dishes of your cells with each concentration for a fixed amount of time.

  • Wash all samples equally.

  • Image all samples using the exact same microscope settings.

  • Analyze the images to determine the concentration that provides the best signal-to-noise ratio.

Table 2: Troubleshooting Summary for Low Signal-to-Noise Ratio
IssuePotential CauseRecommended Action
Weak Signal Low dye concentrationIncrease dye concentration in a stepwise manner.
Short incubation timeIncrease incubation time.
Incorrect filter setVerify excitation and emission filters match dye spectra.
PhotobleachingReduce excitation light intensity and/or exposure time. Use an anti-fade reagent for fixed cells.
High Background Excess unbound dyeIncrease the number and duration of wash steps.
AutofluorescenceImage an unstained control; use background subtraction.
Fluorescent mediaUse a low-fluorescence imaging medium.
High dye concentrationDecrease dye concentration.

By systematically addressing these potential issues, you can significantly improve the signal-to-noise ratio of your this compound imaging experiments and obtain high-quality, reproducible data.

References

6-Carboxy-JF5252 aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential aggregation issues with the fluorescent probe 6-Carboxy-JF5252. The guidance provided is based on general principles for handling fluorescent dyes, as specific aggregation data for this compound is not extensively documented in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye, often referred to as a fluorophore, used in various biological research applications. Its primary use is as a probe, dye, or tag in super-resolution imaging techniques.[1][2]

Q2: What are the potential causes of this compound aggregation?

While specific data for this compound is limited, aggregation of fluorescent dyes is a common phenomenon driven by several factors:

  • Hydrophobic Interactions: Many fluorescent dyes have hydrophobic regions that can lead to self-association and aggregation in aqueous solutions to minimize contact with water.

  • High Concentrations: The likelihood of aggregation increases significantly with higher dye concentrations in stock solutions or staining buffers.

  • Suboptimal Solvent: Using a solvent in which the dye has poor solubility can lead to precipitation and aggregation. Although the carboxyl group on this compound is intended to improve water solubility, issues can still arise.

  • Incorrect pH or Ionic Strength: The pH and salt concentration of the buffer can influence the charge and solubility of the dye, potentially promoting aggregation.

  • Low Temperatures: Storing stock solutions at very low temperatures (e.g., -20°C or -80°C) can sometimes cause the dye to precipitate out of solution, which may be difficult to fully redissolve.

Q3: How can I detect aggregation of this compound in my experiments?

Aggregation can manifest in several ways:

  • Visual Precipitation: You may observe visible particles, cloudiness, or precipitate in your stock solution or staining buffer.

  • Inconsistent Staining: Aggregates can lead to punctate, non-specific staining or high background fluorescence in your imaging experiments.

  • Changes in Fluorescence: Dye aggregation can cause quenching (a decrease in fluorescence intensity) or a shift in the absorption and emission spectra.[3]

  • Staining Artifacts: Fixation methods, such as using paraformaldehyde or methanol, have been shown to sometimes cause membrane proteins to aggregate, which could be mistaken for dye aggregation.[4]

Q4: Can the conjugation of this compound to a biomolecule affect aggregation?

Yes, labeling a biomolecule, such as a protein or antibody, with a fluorescent dye can sometimes influence the aggregation of the conjugate. The dye can introduce hydrophobicity, and if the labeling ratio is too high, it may lead to aggregation of the labeled biomolecule.

Troubleshooting Guides

Issue 1: Precipitate is visible in the this compound stock solution.

Possible Cause: The dye has precipitated out of solution due to low temperature or solvent evaporation.

Solutions:

  • Warm the Solution: Gently warm the vial to room temperature or briefly in a 37°C water bath.

  • Vortex/Sonicate: Vortex the solution thoroughly. If the precipitate persists, brief sonication in a water bath sonicator may help to redissolve the dye.

  • Check Solvent: Ensure the dye is dissolved in the recommended solvent (typically high-quality, anhydrous DMSO or DMF). If the solvent has absorbed water, it can reduce the dye's solubility.

Issue 2: High background or non-specific staining in imaging experiments.

Possible Cause: Aggregates of this compound are present in the staining buffer.

Solutions:

  • Filter the Staining Solution: Before applying to your sample, filter the staining solution containing the diluted dye through a 0.2 µm syringe filter to remove any aggregates.

  • Optimize Staining Concentration: Reduce the concentration of this compound in your staining buffer. It is crucial to titrate the dye to find the optimal concentration that provides good signal-to-noise without causing aggregation.

  • Add a Surfactant: In some cases, adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at 0.01-0.05%), to the staining buffer can help to prevent dye aggregation.

  • Check Buffer Composition: Ensure your staining buffer is at an appropriate pH and ionic strength.

Experimental Protocols

Protocol for Solubilizing and Storing this compound
  • Initial Dissolution:

    • Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

    • Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution (e.g., 1-10 mM).

    • Vortex the vial for at least 1 minute or until the dye is completely dissolved. Brief sonication can be used if necessary.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

    • Before use, thaw an aliquot at room temperature and centrifuge it briefly to pellet any potential micro-precipitates.

  • Preparation of Working Solution:

    • Dilute the stock solution into your desired aqueous buffer immediately before use.

    • It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can minimize the formation of aggregates.

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound, the following table provides general guidelines for handling carboxy-functionalized fluorescent dyes based on common laboratory practices.

ParameterRecommended Range/SolventRationale
Stock Solution Solvent Anhydrous DMSO or DMFHigh-quality, anhydrous grade minimizes water absorption, which can cause hydrolysis or precipitation of the dye.
Stock Solution Concentration 1 - 10 mMA higher concentration stock allows for smaller volumes to be used for dilutions, minimizing the amount of organic solvent in the final aqueous buffer.
Storage Temperature -20°CStandard for long-term storage of fluorescent dye stock solutions to prevent degradation.
Working Buffer pH 7.0 - 8.0The carboxyl group will be deprotonated and negatively charged in this range, which generally improves water solubility.
Working Concentration 100 nM - 10 µM (application dependent)The optimal concentration should be determined empirically to maximize signal and minimize aggregation-induced artifacts.
Additive (Optional) 0.01 - 0.05% Tween-20 or Triton X-100A non-ionic surfactant can help to prevent hydrophobic interactions and aggregation in the aqueous working solution.

Disclaimer: The recommended ranges are starting points. Optimal conditions should be determined for each specific application and experimental setup.

Visual Diagrams

TroubleshootingWorkflow Start Start: Aggregation Suspected CheckStock Check Stock Solution for Precipitate Start->CheckStock WarmVortex Warm to RT and Vortex/Sonicate CheckStock->WarmVortex Yes CheckStaining Observe Staining Pattern (High Background/Puncta?) CheckStock->CheckStaining No WarmVortex->CheckStaining FilterBuffer Filter Staining Buffer (0.2 µm filter) CheckStaining->FilterBuffer Yes ProblemSolved Problem Resolved CheckStaining->ProblemSolved No OptimizeConc Optimize Dye Concentration (Titrate Down) FilterBuffer->OptimizeConc AddSurfactant Add Surfactant (e.g., 0.02% Tween-20) OptimizeConc->AddSurfactant AddSurfactant->ProblemSolved

Caption: Troubleshooting workflow for addressing suspected aggregation of this compound.

DissolvingProtocol cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Working Solution Preparation RT Equilibrate Lyophilized Dye to Room Temperature AddSolvent Add Anhydrous DMSO/DMF to make 1-10 mM stock RT->AddSolvent Dissolve Vortex and/or Sonicate until fully dissolved AddSolvent->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C, protected from light Aliquot->Store Thaw Thaw one aliquot at RT Store->Thaw Centrifuge Briefly centrifuge vial Thaw->Centrifuge Dilute Dilute into aqueous buffer (while vortexing) Centrifuge->Dilute

Caption: Protocol for dissolving and storing this compound to minimize aggregation.

References

Impact of pH on 6-Carboxy-JF5252 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the fluorescence of 6-Carboxy-JF5252. This guide is intended for researchers, scientists, and drug development professionals utilizing this fluorophore in their experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound, with a focus on potential pH-related causes.

ProblemPotential CauseSuggested Solution
Low or No Fluorescence Signal Suboptimal pH of Staining Buffer: While many rhodamine-based dyes are stable over a broad pH range, extreme pH values can affect fluorescence.Ensure the pH of your buffers is within the recommended range for your experimental system, typically between pH 4 and 10 for most rhodamine dyes.
Acidic Organelle Quenching: If imaging within acidic organelles like lysosomes (pH 4.5-5.5), the highly acidic environment may cause fluorescence quenching of some dyes.[1]Co-stain with a pH-insensitive dye to confirm organelle integrity and dye delivery. Consider using a dye specifically designed for acidic environments if the signal from this compound is insufficient.
Photobleaching: Rapid signal loss upon excitation.Use an anti-fade mounting medium. Reduce the excitation laser power and/or the exposure time.
Incorrect Filter Sets: Excitation and emission wavelengths are not optimal for this compound.Use filter sets appropriate for the excitation/emission maxima of JF525 (Ex: 525 nm, Em: 549 nm).
High Background Fluorescence Dye Aggregation: High dye concentrations or suboptimal buffer conditions can lead to aggregation.Reduce the dye concentration. Ensure the dye is fully dissolved in the buffer before staining.
Non-specific Binding: The dye may be binding to cellular components other than the target.Increase the number of wash steps after staining. Include a blocking step in your protocol.
Autofluorescence: The cells or tissue may have endogenous fluorescence.Image an unstained control sample to determine the level of autofluorescence.
Variable Fluorescence Intensity Between Samples Inconsistent Buffer pH: Small variations in buffer preparation can lead to pH differences between samples.Prepare a large batch of buffer and use it for all samples in an experiment. Verify the pH of the buffer before use.
Cellular Health: Differences in cell viability can affect dye uptake and retention.Assess cell viability before and after staining. Ensure consistent cell culture conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound fluorescence sensitive to pH?

While specific data for this compound is not extensively published, it belongs to the rhodamine family of dyes. Many rhodamine dyes are known to have stable fluorescence in the pH range of 4 to 10. However, some rhodamine derivatives can be designed to be pH-sensitive, often exhibiting a decrease in fluorescence in highly acidic or basic environments due to structural changes.[2][3] It is recommended to verify the pH stability within your specific experimental conditions.

Q2: What is the proposed mechanism for pH sensitivity in some rhodamine dyes?

The pH sensitivity in certain rhodamine dyes is often attributed to the equilibrium between a fluorescent zwitterionic form and a non-fluorescent, colorless spirolactone form.[4] In acidic conditions, protonation can favor the open, fluorescent zwitterion. Conversely, in some designs, changes in pH can shift the equilibrium towards the closed, non-fluorescent lactone.

pH_Mechanism cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonation Protonation Zwitterion Open Ring (Fluorescent) Protonation->Zwitterion Favors Spirolactone Closed Ring (Non-Fluorescent) Zwitterion->Spirolactone Equilibrium Deprotonation Deprotonation Deprotonation->Spirolactone Favors experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare 1 mM Stock in DMSO prep_working Dilute Stock into each pH Buffer prep_stock->prep_working prep_buffers Prepare Buffers (pH 3-11) prep_buffers->prep_working equilibrate Equilibrate for 30 min prep_working->equilibrate measure Measure Fluorescence (Fluorometer/Microscope) equilibrate->measure subtract_bg Subtract Background measure->subtract_bg normalize Normalize to Max Intensity subtract_bg->normalize plot Plot Intensity vs. pH normalize->plot troubleshooting_flowchart start Low Fluorescence Signal check_pH Is buffer pH optimal (typically 4-10)? start->check_pH adjust_pH Adjust buffer pH check_pH->adjust_pH No check_filters Are correct filter sets being used? check_pH->check_filters Yes end Signal Improved adjust_pH->end correct_filters Use appropriate filters (Ex: 525nm, Em: 549nm) check_filters->correct_filters No check_concentration Is dye concentration adequate? check_filters->check_concentration Yes correct_filters->end increase_concentration Increase dye concentration check_concentration->increase_concentration No check_photobleaching Is photobleaching occurring? check_concentration->check_photobleaching Yes increase_concentration->end reduce_exposure Use anti-fade reagent Reduce laser power/exposure check_photobleaching->reduce_exposure Yes check_photobleaching->end No reduce_exposure->end

References

6-Carboxy-JF5252 storage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the storage and stability of 6-Carboxy-JF5252. Adherence to these guidelines is critical for ensuring the reagent's performance and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

A1: Lyophilized this compound is sensitive to moisture, light, and temperature. Proper storage is essential to maintain its stability and reactivity.[1]

  • Temperature: Store the vial at -20°C to -80°C for long-term stability.[1][2]

  • Moisture: Store the vial in a desiccator to protect it from moisture, which can hydrolyze the molecule, especially if it has a reactive moiety like an NHS ester.[1][3] Before opening, always allow the vial to warm to room temperature to prevent condensation.[1][2]

  • Light: Protect the vial from light to prevent photobleaching.[1][2]

Q2: I've reconstituted this compound in a solvent. How should I store the stock solution?

A2: The stability of this compound in solution depends on the solvent, concentration, and storage conditions.

  • Solvent: For amine-reactive forms, use high-quality, anhydrous dimethylsulfoxide (DMSO).[3][4] Ensure the DMSO is stored under desiccated conditions as it is hygroscopic and can absorb moisture from the air, which will degrade the dye.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[5][6] Properly stored, stock solutions in anhydrous DMSO can be stable for one month or longer.[3]

Q3: What are the main causes of this compound degradation?

A3: The primary factors leading to the degradation of carboxy-functionalized fluorescent dyes, especially those with reactive esters, are:

  • Hydrolysis: Reaction with water is a major degradation pathway, particularly for amine-reactive esters (e.g., NHS esters), rendering the dye unable to conjugate to proteins or other molecules.[1]

  • Photobleaching: Exposure to light, especially UV and direct sunlight, can irreversibly damage the fluorophore, leading to a loss of fluorescence.[1][7]

  • Elevated Temperatures: Higher temperatures accelerate the rates of hydrolysis and other degradation reactions.[1]

  • pH: Amine-reactive esters are highly pH-dependent and hydrolyze much faster at alkaline pH.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Fluorescent Signal Dye Degradation: The dye may have degraded due to improper storage (exposure to moisture, light, or heat).[1]Perform a positive control experiment with a fresh vial of the dye to confirm its activity.[8] Review storage and handling procedures.
Inefficient Labeling: If using an amine-reactive form, hydrolysis of the reactive group will prevent conjugation.Ensure the dye was reconstituted in anhydrous DMSO immediately before use.[3] Check that the labeling buffer is free of amine-containing compounds (e.g., Tris, glycine).[3]
Photobleaching: The sample may have been exposed to excessive light during staining or imaging.[9]Minimize light exposure of the stained sample. Use an antifade mounting medium for microscopy.[8]
High Background Staining Excess Dye Concentration: Using too much dye can lead to non-specific binding and high background.[10]Titrate the dye concentration to find the optimal balance between signal and background.[8][11]
Precipitation of Dye: Highly concentrated or hydrophobic dyes can precipitate out of solution and bind non-specifically.[10]Ensure the dye is fully dissolved in the working solution. Consider centrifugation of the stock solution before dilution to remove any aggregates.
Inconsistent Results Between Experiments Inconsistent Dye Activity: This can be caused by repeated freeze-thaw cycles of the stock solution or gradual degradation over time.Aliquot the stock solution into single-use vials to ensure consistent dye quality for each experiment.[5]
Variable Storage of Lyophilized Powder: Opening and closing the stock vial multiple times can introduce moisture.After initial use, consider purging the vial with an inert gas like argon or nitrogen before resealing to extend its shelf life.[1][2]

Storage Conditions Summary

Form Temperature Protection Recommended Duration Key Considerations
Lyophilized Powder -20°C to -80°CDesiccate & Protect from lightAt least 3 months to over 2 years[1]Allow vial to reach room temperature before opening to prevent condensation.[1] Purge with inert gas for extended shelf life.[1][2]
Stock Solution (in anhydrous DMSO) -20°C to -80°CProtect from light1 month or longer[3]Aliquot into single-use volumes to avoid freeze-thaw cycles. Ensure DMSO is anhydrous.[5]
Working Solution (in aqueous buffer) Use immediatelyProtect from lightNot recommended for storageAmine-reactive esters are not stable in aqueous solutions.[3] Prepare fresh for each experiment.

Experimental Protocols

Protocol 1: Assessment of Amine-Reactive Dye Hydrolysis via HPLC

This protocol provides a method to quantify the extent of hydrolysis of an amine-reactive dye, which is a primary indicator of degradation.

Materials:

Procedure:

  • Stock Solution Preparation: Reconstitute the lyophilized dye in anhydrous DMSO to a high concentration (e.g., 10 mg/mL).

  • Initiation of Hydrolysis: Dilute the stock solution in 10 mM ammonium acetate buffer (pH 7.0) to a known concentration (e.g., 0.1 g/L). This will initiate the hydrolysis of the amine-reactive group.[1]

  • Time-Course Sampling: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). To stop the reaction, immediately freeze the aliquots at -80°C until analysis.[1]

  • HPLC Analysis:

    • Set the HPLC detector to the maximum absorbance or excitation/emission wavelength of this compound.

    • Inject the samples from each time point onto the C18 column.

    • Use a suitable gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) to separate the active dye from its hydrolyzed, inactive form.

  • Data Analysis: The active, unhydrolyzed dye will have a different retention time than the hydrolyzed product. Integrate the peak areas for both forms at each time point to determine the rate of hydrolysis.

Visual Guides

G Workflow for Handling Lyophilized this compound cluster_storage Long-Term Storage cluster_prep Preparation for Use cluster_short_term_storage Stock Solution Storage cluster_use Experimental Use storage Store vial at -20°C to -80°C in a desiccator, protected from light warm Allow vial to warm to room temperature before opening storage->warm Retrieve from storage reconstitute Reconstitute in high-quality anhydrous DMSO warm->reconstitute aliquot Aliquot into single-use tubes reconstitute->aliquot store_solution Store aliquots at -20°C to -80°C protected from light aliquot->store_solution use Dilute aliquot into aqueous buffer immediately before use store_solution->use Retrieve for experiment

Caption: Recommended workflow for storing and handling lyophilized dye.

G Troubleshooting Logic for Low Signal start Low or No Fluorescent Signal check_storage Was the dye stored properly (-20°C, dark, dry)? start->check_storage check_handling Was the stock solution old or freeze-thawed? check_storage->check_handling Yes solution1 Use a fresh vial of dye. Review storage procedures. check_storage->solution1 No check_protocol Was the labeling protocol followed correctly? check_handling->check_protocol No solution2 Use a fresh aliquot. Always aliquot stock solutions. check_handling->solution2 Yes solution3 Optimize labeling conditions (pH, concentration, time). check_protocol->solution3 No check_photobleaching Is photobleaching a possibility? check_protocol->check_photobleaching Yes solution4 Use antifade reagent. Minimize light exposure. check_photobleaching->solution4 Yes

Caption: Troubleshooting flowchart for low fluorescence signal issues.

References

Technical Support Center: 6-Carboxy-JF5252 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of 6-Carboxy-JF5252 conjugation to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound conjugation?

This compound possesses a carboxyl group (-COOH) that can be activated to react with primary amines (-NH2) on molecules such as proteins, peptides, or amine-modified oligonucleotides.[1][] This is typically a two-step process involving:

  • Activation: The carboxyl group on the dye is reacted with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a semi-stable NHS ester of this compound.

  • Conjugation: The amine-reactive NHS ester is then mixed with the target molecule, where the NHS ester reacts with primary amines to form a stable amide bond.[1][3][4]

Q2: What is the optimal pH for the conjugation reaction?

The optimal pH for NHS ester conjugation reactions is a compromise between maximizing the reactivity of the primary amines and minimizing the hydrolysis of the NHS ester.[3][5] The recommended pH range is typically between 7.2 and 8.5.[1][3][5][6] A pH of 8.3-8.5 is often considered optimal for efficient labeling of proteins and peptides.[3][7][8][9]

Q3: What buffers should I use for the conjugation reaction?

It is critical to use a buffer that is free of primary amines, as these will compete with the target molecule for reaction with the activated dye.[1][9]

  • Recommended Buffers: 0.1 M sodium bicarbonate, 0.1 M sodium phosphate (B84403), or 0.1 M sodium borate (B1201080) at a pH of 8.3-8.5 are commonly recommended.[7][8][9] HEPES buffer can also be used.[1]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided in the reaction mixture.[1][7][9] However, they can be used to quench the reaction.[1]

Q4: How can I purify the final conjugate?

Removal of unreacted dye and byproducts is essential for accurate downstream applications. Common purification methods include:

  • Size-Exclusion Chromatography (Gel Filtration): This is a widely used and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.[7]

  • Dialysis: This method is also suitable for removing small molecules from the final conjugate.[7]

  • Other Methods: Depending on the properties of the target molecule, other techniques such as affinity chromatography, ion-exchange chromatography, HPLC, or spin columns can also be employed.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Labeling Efficiency Hydrolysis of the NHS ester: The activated dye is sensitive to moisture and can hydrolyze, rendering it inactive.[5][6]- Prepare fresh solutions of EDC and NHS immediately before use.[6] - If using a pre-activated NHS ester, ensure it has been stored properly under dry conditions at -20°C.[6] - Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[6]
Suboptimal pH: A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate NHS ester hydrolysis.[3][5]- Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5.[5][6]
Presence of competing amines: Primary amines in the buffer (e.g., Tris, glycine) or in the protein solution (e.g., ammonium (B1175870) salts) will compete with the target molecule.[5][9]- Ensure your buffer is free of primary amines.[9] - Perform a buffer exchange to a suitable labeling buffer before starting the conjugation.[9]
Low protein concentration: In dilute protein solutions, the concentration of water is much higher than that of the primary amines, favoring hydrolysis of the NHS ester.[6]- Increase the protein concentration. A concentration of at least 2 mg/mL is recommended.[9]
Insufficient dye-to-molecule ratio: The molar ratio of the activated dye to the target molecule may be too low.- Increase the molar excess of the activated dye to the target molecule. A starting point of a 10- to 20-fold molar excess is common.[7][9]
Protein Precipitation During or After Labeling High degree of labeling: Excessive labeling can alter the protein's charge and isoelectric point, leading to aggregation.[5]- Reduce the molar excess of the activated dye or shorten the reaction time.[6]
Poor solubility of the dye: Some fluorescent dyes are hydrophobic and can cause precipitation when conjugated to proteins.- If using a non-sulfonated NHS ester, dissolve it in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction. Keep the final organic solvent concentration below 10%.[1][3]
Protein instability: The protein itself may be unstable under the reaction conditions (e.g., pH, temperature).[5]- Perform the reaction at a lower temperature (e.g., 4°C for a longer duration) or for a shorter time at room temperature.[3]
Loss of Protein Activity Modification of critical amine residues: The dye may have conjugated to lysine (B10760008) residues within the active site or binding site of the protein.- Reduce the molar ratio of the activated dye to the protein to decrease the degree of labeling.
Inconsistent Results Variability in reagent preparation: Inconsistent preparation of stock solutions can lead to variable results.- Always prepare fresh solutions of the activating agents (EDC/NHS) immediately before use. - If dissolving the dye in an organic solvent, ensure the solvent is anhydrous.
pH drift during the reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of weakly buffered solutions.- Use a more concentrated buffer to maintain a stable pH throughout the reaction.

Quantitative Data Summary

The efficiency of NHS ester conjugation is influenced by several factors, with pH and temperature being critical parameters affecting the rate of the competing hydrolysis reaction.

Parameter Condition Effect on NHS Ester Half-life (t½) Reference
pH pH 7.0 at 0°C4-5 hours[1]
pH 8.6 at 4°C10 minutes[1]
pH 8.0 (Porphyrin-NHS ester, room temp)210 minutes
pH 8.5 (Porphyrin-NHS ester, room temp)180 minutes
pH 9.0 (Porphyrin-NHS ester, room temp)125 minutes

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to a protein using EDC/NHS chemistry. Optimization may be required for specific applications.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., Sephadex G-25)

Procedure:

Part 1: Activation of this compound

  • Prepare Dye Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Prepare Activation Reagents: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

  • Activation Reaction:

    • In a microcentrifuge tube, mix the this compound stock solution with the EDC and Sulfo-NHS solutions. A molar excess of EDC and Sulfo-NHS over the dye is recommended.

    • Incubate the reaction for 15-30 minutes at room temperature.

Part 2: Conjugation to Protein

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye to the protein is a common starting point for optimization.[7]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[7] The first colored fraction to elute will be the labeled protein.

Visualizations

conjugation_pathway Dye_COOH This compound (-COOH) Activated_Dye Amine-Reactive NHS Ester Dye_COOH->Activated_Dye Activation (pH 6.0) EDC_NHS EDC + Sulfo-NHS Conjugate Labeled Protein (Stable Amide Bond) Activated_Dye->Conjugate Conjugation (pH 7.2-8.5) Protein_NH2 Protein (-NH2) Byproduct NHS + Urea byproduct

Caption: Chemical pathway for this compound conjugation.

experimental_workflow start Start prep_dye Prepare this compound Stock Solution (DMSO/DMF) start->prep_dye prep_reagents Prepare Fresh EDC and Sulfo-NHS Solutions start->prep_reagents activate Activate Dye with EDC/Sulfo-NHS (15-30 min, RT) prep_dye->activate prep_reagents->activate conjugate Mix Activated Dye with Protein (1-2h RT or 4°C O/N) activate->conjugate prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3) prep_protein->conjugate quench Quench Reaction (Tris or Glycine) conjugate->quench purify Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify end End purify->end

Caption: Experimental workflow for this compound conjugation.

References

Technical Support Center: Purification of 6-Carboxy-JF5252 Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated 6-Carboxy-JF5252 dye from conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it crucial to remove unconjugated this compound dye?

Unconjugated, or free, this compound dye that has not covalently bound to your target molecule (e.g., an antibody) can lead to significant experimental issues. The primary problem is high background fluorescence, which can obscure the true signal from your labeled molecule. This elevated background reduces the signal-to-noise ratio, potentially leading to false-positive results and inaccurate quantification in downstream applications such as flow cytometry, fluorescence microscopy, and plate-based assays.

Q2: What are the common methods for removing unconjugated this compound dye?

The most effective methods for removing small molecules like unconjugated this compound (Molecular Weight: 454.47 g/mol ) from larger biomolecules such as antibodies (typically ~150 kDa) are based on differences in their size and physical properties. The three main techniques are:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size. Larger, labeled molecules pass through the column matrix more quickly, while the smaller, unconjugated dye molecules are retained and elute later.

  • Ultrafiltration (Spin Columns): This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules. The larger, labeled molecule is retained by the membrane, while the smaller, unconjugated dye passes through into the filtrate.

  • Ethanol (B145695) Precipitation: This method utilizes the principle that proteins are less soluble in organic solvents. By adding cold ethanol, the labeled antibody is precipitated out of the solution, leaving the soluble unconjugated dye in the supernatant.

Q3: How do I choose the best method for my experiment?

The choice of method depends on several factors, including your sample volume, the concentration of your labeled molecule, the required purity, and the time available. The following diagram provides a decision-making workflow to help you select the most appropriate method.

G Decision-Making Workflow for Unconjugated Dye Removal start Start with Conjugation Reaction Mixture q_volume What is your sample volume? start->q_volume q_purity Is highest purity required? q_volume->q_purity Large Volume (>2 mL) q_speed Is speed a priority? q_volume->q_speed Small to Medium Volume (<2 mL) sec Size Exclusion Chromatography (SEC) q_purity->sec Yes etoh Ethanol Precipitation q_purity->etoh No q_speed->sec No uf Ultrafiltration (Spin Column) q_speed->uf Yes

Choosing a suitable method for unconjugated dye removal.

Q4: I'm still observing high background fluorescence after purification. What could be the issue?

High background after purification can be due to several factors:

  • Incomplete Removal of Unconjugated Dye:

    • For SEC: The column size may be insufficient for your sample volume, leading to co-elution of the dye and your labeled molecule. Consider using a larger column or reducing your sample volume.

    • For Ultrafiltration: The chosen MWCO of the spin column might be too large, allowing some of your labeled molecules to pass through, or too small, leading to slow filtration and potential clogging. Ensure the MWCO is appropriate for your target molecule. Also, insufficient washing steps will leave free dye in the retentate.

    • For Ethanol Precipitation: The pellet may not have been washed thoroughly, trapping unconjugated dye. Ensure you perform an adequate number of washes with cold 70% ethanol.

  • Antibody Aggregation: The conjugation process can sometimes lead to the formation of antibody aggregates. These aggregates can trap unconjugated dye, leading to high background. Aggregation can be assessed by techniques like dynamic light scattering (DLS) or size exclusion chromatography.

  • Non-specific Binding: The fluorescently labeled antibody may be binding non-specifically to other components in your assay. Ensure you are using an appropriate blocking buffer for your application.

Q5: What is a fluorescence quencher, and can it help with background from unconjugated dye?

A fluorescence quencher is a molecule that can absorb the excitation energy from a fluorophore and dissipate it as heat, thereby reducing the fluorescence emission. While commercially available "dark quenchers" are often used in designing FRET probes, their use as a simple additive to reduce background from free dye in a solution is less common.

However, some commercially available reagents, such as TrueBlack®, are designed to quench autofluorescence from biological samples, particularly in tissue sections, which can sometimes help reduce overall background.[1] For in-solution assays, the most reliable approach to reduce background from unconjugated dye is its physical removal through one of the methods described above.

Comparison of Unconjugated Dye Removal Methods

Method Principle Typical Antibody Recovery Speed Pros Cons
Size Exclusion Chromatography (SEC) Separation based on molecular size.>90%[2]15-30 minutesHigh purity; gentle on proteins.Can dilute the sample; requires specialized columns.
Ultrafiltration (Spin Columns) Separation based on a molecular weight cut-off membrane.>90%[1]< 15 minutesFast and simple; concentrates the sample.Potential for membrane fouling; risk of protein loss due to non-specific binding to the membrane.[3]
Ethanol Precipitation Differential solubility in organic solvents.80-95%[4][5]1-2 hours (including incubation)Inexpensive; can handle large sample volumes.Can cause protein denaturation or aggregation; less effective for dilute samples.

Experimental Protocols

Size Exclusion Chromatography (SEC) Protocol

This method is ideal for achieving high purity and is gentle on the labeled antibody.

Materials:

  • Size exclusion chromatography column (e.g., Sephadex G-25)

  • Equilibration/elution buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Collection tubes

  • Centrifuge (for spin-column format)

Procedure (Spin-Column Format):

  • Column Preparation: Remove the bottom cap of the spin column and place it in a collection tube.

  • Equilibration: Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer. Add 2-3 column volumes of equilibration buffer and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Sample Loading: Place the equilibrated column in a new collection tube. Slowly apply the conjugation reaction mixture to the center of the resin bed.

  • Elution: Centrifuge the column at 1,000 x g for 2-3 minutes. The eluate will contain your purified, labeled antibody. The smaller, unconjugated this compound dye will be retained in the column resin.

  • Storage: Store the purified antibody at 4°C for short-term use or at -20°C for long-term storage.

Ultrafiltration (Spin Column) Protocol

This is a rapid method for both purification and concentration of your labeled antibody.

Materials:

  • Centrifugal filter unit with an appropriate MWCO (e.g., 30 kDa or 50 kDa for antibodies)

  • Wash buffer (e.g., PBS, pH 7.4)

  • Collection tubes

  • Centrifuge with a rotor compatible with the filter units

Procedure:

  • Sample Loading: Add your conjugation reaction mixture to the filter unit, ensuring not to exceed the maximum volume.

  • First Spin: Centrifuge the unit according to the manufacturer's instructions (typically 4,000-5,000 x g for 10-20 minutes).[6] This will force the buffer and unconjugated dye through the membrane into the collection tube, while the labeled antibody is retained.

  • Wash (Diafiltration): Discard the filtrate. Add wash buffer to the filter unit to bring the volume back to the original sample volume.

  • Subsequent Spins: Repeat the centrifugation and washing steps 2-3 times to ensure thorough removal of the unconjugated dye.

  • Sample Recovery: After the final spin, collect the concentrated, purified labeled antibody from the filter unit by inverting it into a clean collection tube and centrifuging for 2 minutes at 1,000 x g.

Ethanol Precipitation Protocol

This method is useful for larger sample volumes and when specialized columns are not available.

Materials:

  • Cold 100% ethanol (-20°C)

  • Cold 70% ethanol (-20°C)

  • 3 M Sodium Acetate (pH 5.2)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Add Salt: Add 1/10th volume of 3 M Sodium Acetate to your conjugation reaction mixture and mix gently.

  • Add Ethanol: Add 2.5 volumes of cold 100% ethanol to the mixture.

  • Precipitation: Incubate the mixture at -20°C for at least 1 hour. For very dilute samples, overnight incubation may improve recovery.

  • Pelleting: Centrifuge at >12,000 x g for 30 minutes at 4°C. A small white pellet containing the labeled antibody should be visible.

  • Wash: Carefully decant the supernatant. Add 500 µL of cold 70% ethanol and gently wash the pellet.

  • Re-pelleting: Centrifuge at >12,000 x g for 15 minutes at 4°C.

  • Drying: Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.

  • Resuspension: Resuspend the pellet in a suitable buffer (e.g., PBS).

Logical Relationships in Unconjugated Dye Removal

The following diagram illustrates the logical flow and considerations for troubleshooting common issues encountered during the removal of unconjugated this compound dye.

G Troubleshooting Logic for Unconjugated Dye Removal start High Background Fluorescence Observed q_purification Was a purification step performed? start->q_purification no_purification Perform Purification: SEC, Ultrafiltration, or Ethanol Precipitation q_purification->no_purification No q_method Was the purification method appropriate for the sample? q_purification->q_method Yes end Low Background Signal Achieved no_purification->end optimize_method Optimize Purification Method: - Check column size (SEC) - Verify MWCO (Ultrafiltration) - Ensure thorough washing q_method->optimize_method No q_aggregation Is there evidence of protein aggregation? q_method->q_aggregation Yes optimize_method->end address_aggregation Address Aggregation: - Optimize conjugation ratio - Use aggregation inhibitors q_aggregation->address_aggregation Yes q_nonspecific Is non-specific binding suspected in the assay? q_aggregation->q_nonspecific No address_aggregation->end optimize_assay Optimize Assay Conditions: - Increase blocking - Titrate antibody concentration - Increase wash steps q_nonspecific->optimize_assay Yes q_nonspecific->end No optimize_assay->end

A logical approach to troubleshooting high background fluorescence.

References

Technical Support Center: 6-Carboxy-JF5252 in Super-Resolution Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Carboxy-JF5252 in super-resolution imaging applications such as dSTORM (direct Stochastic Optical Reconstruction Microscopy).

Troubleshooting Guides

This section addresses specific issues that may arise during experimental workflows involving this compound.

Issue 1: High Background Fluorescence

High background can significantly reduce the signal-to-noise ratio, impacting the quality of super-resolution images.

Potential Cause Suggested Solution
Non-specific binding of the antibody-dye conjugate Optimize blocking steps by using appropriate blocking agents like 5% BSA or serum from the secondary antibody's host species.[][2] Increase the stringency and duration of washing steps after antibody incubations.[][2] Consider using a secondary antibody-only control to assess non-specific binding of the secondary antibody.
Excess unbound fluorophore Ensure thorough purification of the antibody-dye conjugate after the labeling reaction to remove any free this compound NHS ester. Size-exclusion chromatography is a recommended method.
Hydrophobic interactions of the dye Incorporate a small percentage of a non-ionic detergent (e.g., 0.05% Tween-20) in the washing buffers to reduce non-specific hydrophobic binding.
Autofluorescence of the sample Include an unstained control to assess the level of endogenous autofluorescence.[3] If autofluorescence is high, especially in the green channel, consider using a dye in a different spectral region if possible.
Aggregation of the dye-conjugate Centrifuge the antibody-dye conjugate solution at high speed before use to pellet any aggregates that may have formed during storage.

Logical Workflow for Troubleshooting High Background

high_background_troubleshooting start High Background Observed check_controls Review Controls (Secondary-only, Unstained) start->check_controls optimize_blocking Optimize Blocking (Agent, Duration) check_controls->optimize_blocking Non-specific secondary binding improve_washing Improve Washing Steps (Stringency, Duration) check_controls->improve_washing General high background optimize_blocking->improve_washing check_conjugate_purity Verify Conjugate Purity (Remove free dye) improve_washing->check_conjugate_purity modify_buffers Modify Buffers (Add detergent) check_conjugate_purity->modify_buffers Persistent background final_image Improved Image Quality check_conjugate_purity->final_image Background resolved modify_buffers->final_image

Figure 1. Troubleshooting workflow for high background fluorescence.

Issue 2: Poor Blinking Behavior in dSTORM

Optimal blinking is crucial for achieving high-resolution dSTORM images. Poor blinking can manifest as dim localizations, a low number of localizations, or continuous fluorescence.

Potential Cause Suggested Solution
Suboptimal imaging buffer composition The composition of the dSTORM imaging buffer is critical for inducing the desired photoswitching. A common buffer for rhodamine dyes includes an oxygen scavenging system (e.g., GLOX) and a thiol (e.g., MEA).[4] The optimal concentrations of these components may need to be empirically determined for this compound.
Incorrect laser power A high laser power is necessary to drive the fluorophores into a dark state.[5] Start with a laser power of around 50 mW and gradually increase it until optimal blinking is observed.[5] Avoid excessively high power, which can lead to rapid photobleaching.[5]
Inappropriate camera exposure time A good starting point for camera exposure time is 30 milliseconds.[5] This may need to be adjusted based on the blinking kinetics of this compound.
pH of the imaging buffer The pH of the imaging buffer can influence the blinking behavior of some fluorophores. For some rhodamine dyes, a pH around 7.5-8.0 has been found to be optimal.[6]
Photobleaching Minimize the exposure of the sample to excitation light before image acquisition. The use of an anti-fade agent in the mounting medium can also help to reduce photobleaching.[]

Experimental Workflow for Optimizing dSTORM Imaging

dstorm_optimization_workflow start Prepare Labeled Sample prepare_buffer Prepare dSTORM Imaging Buffer (GLOX, MEA, pH 7.5-8.0) start->prepare_buffer mount_sample Mount Sample in Imaging Buffer prepare_buffer->mount_sample setup_microscope Microscope Setup (TIRF/HILO illumination) mount_sample->setup_microscope acquire_images Image Acquisition setup_microscope->acquire_images optimize_laser Optimize Laser Power (Start at 50 mW, adjust for blinking) acquire_images->optimize_laser optimize_exposure Optimize Exposure Time (Start at 30 ms, adjust) optimize_laser->optimize_exposure reconstruct_image Reconstruct Super-Resolution Image optimize_exposure->reconstruct_image analyze_data Analyze Data (Localization precision, density) reconstruct_image->analyze_data

Figure 2. Workflow for optimizing dSTORM imaging parameters.

Frequently Asked Questions (FAQs)

Q1: What are the key photophysical properties of JF525?

Property Value Reference
Excitation Maximum (λex) 525 nm[5]
Emission Maximum (λem) 549 nm[5]
Extinction Coefficient 122,000 M⁻¹cm⁻¹[5]
Quantum Yield 0.91[5]
Recommended Laser Line 488 nm / 532 nm[5]

Q2: How do I perform antibody conjugation with this compound NHS ester?

The following is a general protocol for labeling primary amines on antibodies with an NHS ester-functionalized dye. This should be optimized for your specific antibody and experimental conditions.

Experimental Protocol: Antibody Labeling with this compound NHS Ester

  • Reagent Preparation:

    • Prepare the antibody solution at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS) at pH 8.0-8.5. This pH is crucial for the reaction between the NHS ester and primary amines.

    • Dissolve the this compound NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

  • Labeling Reaction:

    • Add the dissolved this compound NHS ester to the antibody solution. A common starting point for the molar ratio of dye to antibody is 10:1. This ratio may need to be optimized to achieve the desired degree of labeling (DOL).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a desalting column or size-exclusion chromatography. This step is critical to remove free dye that can cause high background.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 525 nm).

Signaling Pathway for NHS Ester Conjugation

nhs_ester_conjugation antibody Antibody with primary amines (-NH2) (pH 8.0-8.5) reaction Nucleophilic Acyl Substitution antibody->reaction nhs_ester This compound NHS Ester nhs_ester->reaction conjugate Antibody-JF5252 Conjugate (Stable Amide Bond) reaction->conjugate byproduct N-hydroxysuccinimide reaction->byproduct

References

Cell permeability issues with 6-Carboxy-JF5252

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Carboxy-JF5252. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during live-cell imaging experiments with this fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent dye belonging to the Janelia Fluor (JF) family of probes. The "525" designates its approximate excitation maximum in nanometers. The "6-Carboxy" modification introduces a carboxylic acid group, which can be used for conjugation to other molecules but also impacts its cell permeability. It is primarily designed for applications in fluorescence microscopy, including confocal and super-resolution imaging of live cells.

Q2: I am observing very weak or no fluorescent signal in my cells. What are the possible causes?

A2: Weak or no signal is a common issue and can stem from several factors:

  • Poor Cell Permeability: The carboxyl group on this compound significantly reduces its ability to passively cross cell membranes.

  • Suboptimal Loading Conditions: The concentration of the dye, incubation time, and temperature may not be optimal for your specific cell type.

  • Incorrect Imaging Settings: The excitation and emission wavelengths on your microscope may not be correctly set for JF5252.

  • Low Target Expression: If the dye is conjugated to a targeting molecule, the target itself might be expressed at very low levels in your cells.

Q3: My cells show high background fluorescence, making it difficult to distinguish my target structures. How can I reduce the background?

A3: High background fluorescence can obscure your signal. Here are some common causes and solutions:

  • Excess Dye Concentration: Using too high a concentration of the dye can lead to non-specific binding and high background.

  • Inadequate Washing: Insufficient washing after dye incubation will leave residual unbound dye in the medium and on the coverslip.

  • Autofluorescence: Some cell types or culture media exhibit natural fluorescence. Using a phenol (B47542) red-free medium can help reduce this.[1]

  • Dye Aggregation: At high concentrations, fluorescent dyes can form aggregates that contribute to background signal.

Q4: The fluorescent signal appears localized in punctate structures or organelles instead of my target. What is happening?

A4: This phenomenon, known as compartmentalization, can occur with fluorescent dyes. It is often due to the sequestration of the dye into organelles like lysosomes or mitochondria. This can be influenced by the cell type and the specific properties of the dye. Lowering the incubation temperature may sometimes reduce this effect.

Q5: I am concerned about phototoxicity and cell health during my live-cell imaging experiment. What precautions should I take?

A5: Maintaining cell health is critical for meaningful live-cell imaging. To minimize phototoxicity:

  • Use the Lowest Possible Excitation Power: Illuminate your sample with the minimum light required to obtain a good signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.

  • Use Longer Wavelengths When Possible: If your experimental design allows, using longer wavelength dyes can be less damaging to cells.[2]

  • Maintain a Stable Environment: Ensure that the cells are kept at the appropriate temperature, pH, and humidity throughout the experiment.[1]

Troubleshooting Guides

Issue 1: Poor Cell Permeability and Low Signal

The primary challenge with this compound is its inherently low cell permeability due to the negatively charged carboxyl group at physiological pH.

Troubleshooting Workflow for Poor Cell Permeability

G start Start: Weak or No Signal check_conc Increase Dye Concentration (e.g., 1-10 µM) start->check_conc inc_time Increase Incubation Time (e.g., 30-60 min) check_conc->inc_time success Signal Improved check_conc->success If signal improves inc_temp Increase Incubation Temperature (e.g., 37°C) inc_time->inc_temp inc_time->success If signal improves check_wash Optimize Washing Steps inc_temp->check_wash inc_temp->success If signal improves permeabilize Consider Cell Permeabilization (for fixed cells) check_wash->permeabilize check_wash->success If signal improves permeabilize->success If signal improves fail Signal Still Low permeabilize->fail If no improvement

Caption: Troubleshooting workflow for low fluorescence signal with this compound.

Detailed Steps:

  • Optimize Dye Concentration: Start with a low concentration (e.g., 1 µM) and titrate upwards. High concentrations can lead to toxicity and aggregation.

  • Adjust Incubation Time and Temperature: Increase the incubation time to allow for more dye to enter the cells. Incubating at 37°C can enhance uptake compared to room temperature.

  • Use a Serum-Free Medium for Loading: Serum proteins can sometimes bind to the dye and reduce its availability for cell uptake.

  • Consider pH of the Loading Buffer: The charge of the carboxyl group is pH-dependent. While physiological pH is generally recommended, slight adjustments might influence uptake, though this should be approached with caution to avoid stressing the cells.

  • For Fixed Cells, Use a Permeabilizing Agent: If you are working with fixed cells, a mild detergent like Triton X-100 or saponin (B1150181) in the staining buffer will be necessary to allow the dye to enter the cells.

ParameterStarting RecommendationOptimization Range
Dye Concentration 1 µM0.5 - 10 µM
Incubation Time 30 minutes15 - 120 minutes
Incubation Temperature 37°CRoom Temp to 37°C
Loading Buffer Serum-free medium or PBSPhenol red-free medium

Table 1: Recommended Starting Conditions and Optimization Ranges for this compound Cell Loading.

Issue 2: High Background Fluorescence

High background can be managed by carefully optimizing the staining and washing protocol.

Logical Flow for Reducing High Background

G start High Background Observed reduce_conc Decrease Dye Concentration start->reduce_conc inc_washes Increase Number of Washes (e.g., 3-5 times) reduce_conc->inc_washes success Background Reduced reduce_conc->success If background improves inc_wash_time Increase Duration of Washes (e.g., 5-10 min each) inc_washes->inc_wash_time inc_washes->success If background improves use_serum_wash Wash with Medium Containing Serum inc_wash_time->use_serum_wash inc_wash_time->success If background improves check_medium Use Phenol Red-Free Medium use_serum_wash->check_medium use_serum_wash->success If background improves check_medium->success If background improves fail Background Still High check_medium->fail If no improvement

Caption: A systematic approach to troubleshooting and reducing high background fluorescence.

Detailed Steps:

  • Titrate Down the Dye Concentration: Find the lowest concentration of this compound that still provides an adequate signal for your target.

  • Optimize Washing Steps: After incubation, wash the cells multiple times with fresh, pre-warmed buffer (e.g., PBS or phenol red-free medium). Increasing the number and duration of washes can significantly reduce background.

  • Wash with Complete Medium: A wash step with complete medium (containing serum) can help to quench and remove non-specifically bound dye.

  • Use Phenol Red-Free Medium: Phenol red is fluorescent and can contribute to background, especially in the green/yellow channel.[1]

  • Check for Dye Aggregation: Prepare fresh dilutions of the dye for each experiment. Aggregates can be removed by centrifuging the stock solution before dilution.

Experimental Protocols

Protocol 1: General Staining Protocol for Live Adherent Cells
  • Cell Preparation: Plate cells on a glass-bottom dish or coverslip appropriate for imaging and culture until they reach the desired confluency.

  • Prepare Staining Solution: Prepare a 1-10 µM solution of this compound in a serum-free medium or a suitable buffer (e.g., HBSS). It is recommended to first dissolve the dye in a small amount of DMSO to create a concentrated stock solution.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed complete medium or buffer. For the final wash, replace the solution with a fresh imaging medium (phenol red-free is recommended).

  • Imaging: Proceed with imaging the cells on a fluorescence microscope using the appropriate filter set for JF5252 (Excitation/Emission: ~525/549 nm).

Protocol 2: Staining of Fixed and Permeabilized Cells
  • Cell Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the fixed cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking (Optional): If performing subsequent antibody staining, block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Staining: Incubate the cells with the this compound staining solution (1-10 µM in PBS) for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS.

  • Mounting and Imaging: Mount the coverslip on a microscope slide using an appropriate mounting medium. Image the cells using the JF5252 filter set.

Signaling Pathway and Dye Uptake Visualization

G cluster_extracellular Extracellular cluster_cell Intracellular Dye_Medium This compound in Medium Cell_Membrane Cell Membrane Dye_Medium->Cell_Membrane Slow Diffusion (Carboxyl Group Hinders) Dye_Cytosol Free Dye in Cytosol Target Target Molecule Dye_Cytosol->Target Binding Bound_Dye Target-Bound Dye (Fluorescent Signal) Target->Bound_Dye Cell_Membrane->Dye_Cytosol

Caption: Conceptual diagram of this compound uptake and target binding in a live cell.

This technical support center provides a starting point for troubleshooting issues with this compound. Remember that optimal conditions can be highly dependent on the specific cell type and experimental setup. Empirical testing of the parameters outlined above is often necessary to achieve the best results.

References

Fixing and permeabilization methods for 6-Carboxy-JF5252

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for fixing and permeabilizing cells when using the fluorescent dye 6-Carboxy-JF525.

Frequently Asked Questions (FAQs)

Q1: What are the recommended fixation methods for cells stained with 6-Carboxy-JF525?

A1: For 6-Carboxy-JF525, a small molecule dye, both crosslinking aldehydes and organic solvents are generally suitable fixation methods. The optimal choice depends on the target protein and the experimental application.

  • Paraformaldehyde (PFA): A 4% PFA solution is a common choice that preserves cell structure well by cross-linking proteins.[1][2] This method is often preferred for immunofluorescence microscopy.

  • Methanol (B129727): Cold methanol (-20°C) fixation is another option. It works by dehydrating the cells and precipitating proteins.[2][3] This method also permeabilizes the cells, eliminating a separate permeabilization step.[3] However, it can alter cell morphology and is not suitable for all antigens.[1]

Q2: Which permeabilization agent should I use after PFA fixation for 6-Carboxy-JF525 staining?

A2: The choice of permeabilization agent depends on the location of the target antigen.

  • Triton™ X-100: This is a non-ionic detergent that effectively permeabilizes both the plasma and nuclear membranes, making it suitable for accessing most intracellular targets.[1][4] A typical concentration is 0.1-0.5% in PBS.[1][5]

  • Saponin (B1150181): This is a milder detergent that selectively interacts with cholesterol in the cell membrane, creating pores.[4][6][7] It is a good choice when preserving the integrity of intracellular membranes is important.[6] Note that saponin's effects are reversible, so it should be included in subsequent wash and antibody incubation buffers.[1]

Q3: Can I perform surface staining and intracellular staining with 6-Carboxy-JF525 in the same sample?

A3: Yes. For combined surface and intracellular staining, it is recommended to stain for the surface markers first before fixation and permeabilization.[3][8] This is because the fixation and permeabilization process can alter some surface antigen epitopes and affect antibody binding.[8]

Q4: How do fixation and permeabilization affect the fluorescence of 6-Carboxy-JF525?

A4: Small molecule fluorescent dyes like the Janelia Fluor (JF) series, which includes JF525, are generally robust and can withstand both aldehyde and alcohol-based fixation methods.[3] Unlike some fluorescent proteins (e.g., PE, APC) that are denatured by organic solvents, most fluorescent dyes are not significantly impacted.[1][3] However, aldehyde-based fixation can sometimes increase autofluorescence in the 350-550 nm range.[3]

Troubleshooting Guides

Problem 1: No or Weak Signal
Possible Cause Troubleshooting Steps
Antibody concentration is too low. Titrate the primary and/or secondary antibody to determine the optimal concentration.[9][10]
Inefficient permeabilization. If the target is intracellular, ensure the permeabilization step is adequate. For nuclear targets, a stronger detergent like Triton™ X-100 may be necessary.[1] Increase incubation time or detergent concentration.
Fixation method is masking the epitope. Some fixation methods can alter the conformation of the target protein, preventing antibody binding.[3] Try a different fixation method (e.g., switch from PFA to methanol or vice versa).
Loss of signal during processing. Minimize the number and duration of washing steps.[9] Ensure gentle handling of the sample.
Photobleaching. Use an anti-fade mounting medium for microscopy.[10] Minimize exposure of the sample to the excitation light source.
Problem 2: High Background or Non-Specific Staining
Possible Cause Troubleshooting Steps
Antibody concentration is too high. Titrate the primary and/or secondary antibody to a lower concentration.[10]
Insufficient blocking. Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin (BSA), normal serum from the secondary antibody host species).
Inadequate washing. Increase the number or duration of wash steps after antibody incubation to remove unbound antibodies.[10]
Fixative-induced autofluorescence. This can be an issue with aldehyde fixatives.[3] If possible, choose a fluorophore with a longer emission wavelength.
Non-specific binding of secondary antibody. Ensure the secondary antibody is specific to the primary antibody's host species. Use appropriate controls, such as a secondary antibody-only control.[9]
Problem 3: Altered Cell Morphology
Possible Cause Troubleshooting Steps
Harsh fixation or permeabilization. Methanol fixation can sometimes alter cell structure.[1] Consider using PFA fixation, which better preserves cell morphology.[2] If using a detergent, a milder one like saponin might be better than Triton™ X-100.
Cells lifted off during processing. Ensure cells are well-adhered to the coverslip or plate. Use poly-L-lysine coated slides if necessary. Be gentle during washing steps.
Over-fixation. Reduce the fixation time or the concentration of the fixative.

Data Presentation

Table 1: Comparison of Common Fixation and Permeabilization Methods

Method Mechanism Pros Cons
4% Paraformaldehyde (PFA) Cross-links proteins, preserving cellular architecture.[2][3]Excellent preservation of cell morphology.[2] Suitable for a wide range of antigens.Requires a separate permeabilization step for intracellular targets.[2] May mask some epitopes. Can induce autofluorescence.[3]
Cold Methanol Dehydrates cells, precipitating proteins.[2][3]Fixes and permeabilizes simultaneously.[3] Good for preserving some cytoskeletal structures.Can alter cell morphology.[1] May not be suitable for all antigens. Can denature some fluorescent proteins (less of a concern for JF525).[1]
Triton™ X-100 Non-ionic detergent that solubilizes lipids in all cellular membranes.[4]Effectively permeabilizes for access to most intracellular and nuclear antigens.Can disrupt cellular membranes and extract some proteins.[7]
Saponin Mild detergent that interacts with cholesterol in the plasma membrane to form pores.[4][7]Preserves the integrity of intracellular organelle membranes.[6] Good for when a gentle permeabilization is needed.Permeabilization is reversible and requires saponin in subsequent buffers.[1] May not be sufficient for accessing all intracellular compartments.

Experimental Protocols

Protocol 1: PFA Fixation and Triton™ X-100 Permeabilization
  • Wash cells with 1X Phosphate Buffered Saline (PBS).

  • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[1]

  • Wash the cells three times with PBS to remove the fixative.[5]

  • Permeabilize the cells with 0.1-0.3% Triton™ X-100 in PBS for 10-15 minutes at room temperature.[1][11]

  • Wash the cells twice with PBS.[11]

  • Proceed with blocking and antibody staining.

Protocol 2: Methanol Fixation and Permeabilization
  • Wash cells with 1X PBS.

  • Aspirate the PBS and add ice-cold 90% methanol.[1]

  • Incubate for 15 minutes on ice or at -20°C.[1]

  • Remove the methanol and wash the cells three times with PBS.

  • Proceed with blocking and antibody staining.

Visualizations

experimental_workflow General Experimental Workflow for Intracellular Staining start Start with Live Cells surface_stain Optional: Surface Staining start->surface_stain wash1 Wash with PBS start->wash1 surface_stain->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilization (e.g., 0.2% Triton X-100) wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 blocking Blocking (e.g., BSA) wash3->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab 6-Carboxy-JF525 Conjugated Secondary Antibody Incubation wash4->secondary_ab wash5 Final Washes secondary_ab->wash5 imaging Imaging/Flow Cytometry wash5->imaging

Caption: Workflow for intracellular staining using 6-Carboxy-JF525.

decision_tree Decision Tree for Fixation & Permeabilization Method target_location What is the target's subcellular location? surface Cell Surface target_location->surface intracellular Intracellular target_location->intracellular morphology Is preserving cell morphology critical? intracellular->morphology pfa Use 4% PFA Fixation morphology->pfa Yes methanol Methanol Fixation is an option (Fixes & Permeabilizes) morphology->methanol No perm_choice Choose Permeabilization Agent pfa->perm_choice triton Use Triton X-100 (for nuclear/most targets) perm_choice->triton saponin Use Saponin (for cytoplasmic targets, preserves organelle membranes) perm_choice->saponin

Caption: Choosing a fixation and permeabilization method.

References

Technical Support Center: Quenching of 6-Carboxy-JF5252 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the fluorescence quenching of 6-Carboxy-JF5252, a rhodamine-based dye often utilized in super-resolution imaging.[1][2][3] While specific quenching data for this compound is not extensively published, the following information is based on the known properties of rhodamine dyes and general principles of fluorescence quenching.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound fluorescence quenching?

Fluorescence quenching of this compound can occur through several mechanisms, broadly categorized as static or dynamic quenching.[4]

  • Self-Quenching (Concentration-Dependent Quenching): At high concentrations, this compound molecules can form non-fluorescent dimers or aggregates, leading to a decrease in the overall fluorescence quantum yield. This phenomenon, known as aggregation-induced quenching (AIQ), is common for rhodamine dyes.

  • Environmental Quenchers: Components in your experimental buffer or sample can act as quenchers. This includes certain metal ions, halides, and dissolved oxygen.

  • Quenching by Biomolecules: Amino acid residues such as tryptophan, tyrosine, histidine, and methionine in proteins can quench the fluorescence of nearby fluorophores upon collision.[5] Tryptophan, in particular, is a potent quencher of rhodamine dyes.[6]

  • FRET (Förster Resonance Energy Transfer): If another molecule with an absorption spectrum that overlaps with the emission spectrum of this compound is in close proximity (typically <10 nm), energy can be non-radiatively transferred from the JF5252 (donor) to the other molecule (acceptor), resulting in quenching of the JF5252 fluorescence.

  • Photobleaching: While Janelia Fluor® dyes are known for their high photostability, prolonged or high-intensity excitation light can lead to irreversible photochemical destruction of the fluorophore, resulting in a loss of fluorescence.[7]

Q2: My this compound signal is weak or absent. What should I check first?

A weak or absent signal can be due to quenching or other experimental factors. A logical troubleshooting workflow can help identify the root cause.

Troubleshooting Workflow for Weak/No Signal

G start Start: Weak or No This compound Signal check_concentration Is the dye concentration within the optimal range? start->check_concentration check_excitation Are the excitation/emission wavelengths and filters correct? check_concentration->check_excitation Yes solution_concentration Solution: - Optimize dye concentration. - Check for aggregation. check_concentration->solution_concentration No check_environment Is the buffer composition and pH appropriate? check_excitation->check_environment Yes solution_excitation Solution: - Verify instrument settings. - Check lamp/laser alignment. check_excitation->solution_excitation No check_quencher Are there potential quenchers in the sample? check_environment->check_quencher Yes solution_environment Solution: - Test different buffer formulations. - Adjust pH. check_environment->solution_environment No check_photobleaching Has the sample been exposed to excessive light? check_quencher->check_photobleaching Yes solution_quencher Solution: - Identify and remove quencher. - Use a different labeling strategy. check_quencher->solution_quencher No solution_photobleaching Solution: - Reduce excitation intensity/duration. - Use an anti-fade agent. check_photobleaching->solution_photobleaching Yes G cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F_excited JF5252* (Excited) Q_dynamic Quencher F_excited->Q_dynamic Collision F_ground_dynamic JF5252 (Ground) F_excited->F_ground_dynamic Fluorescence Q_dynamic->F_ground_dynamic Non-radiative decay F_ground_static JF5252 (Ground) FQ_complex JF5252-Quencher (Non-fluorescent Complex) F_ground_static->FQ_complex Complex Formation Q_static Quencher

References

Best practices for handling 6-Carboxy-JF5252

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Carboxy-JF5252. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for using this advanced fluorophore in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bright, photostable, and cell-permeable yellow fluorescent dye.[1][2] Its carboxyl group allows for covalent conjugation to primary amines on biomolecules like proteins, antibodies, and amine-modified oligonucleotides.[1][3] It is particularly well-suited for advanced imaging techniques such as super-resolution microscopy (SRM), including dSTORM, as well as confocal microscopy and live-cell imaging.[1][2][4]

Q2: How should I store and handle this compound?

A2: For optimal stability, this compound powder should be stored at -20°C, protected from light and moisture. Once dissolved in an organic solvent like anhydrous DMSO, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles. Aqueous solutions of the dye are less stable and should be used fresh.[5]

Q3: What are the spectral properties of this compound?

Q4: Is this compound suitable for live-cell imaging?

A4: Yes, JF525 dyes are cell-permeable and have been successfully used for live-cell imaging.[2][6][7][8] Their brightness and photostability make them excellent choices for tracking dynamic processes in living cells.

Troubleshooting Guides

Problem 1: Low or No Fluorescent Signal
Possible Cause Suggested Solution
Inefficient Conjugation Verify the success of your conjugation reaction. Ensure the pH of the reaction buffer is optimal for EDC-NHS chemistry (activation at pH 4.5-6.0, coupling at pH 7.0-8.0).[9] Use fresh EDC and NHS solutions, as they are moisture-sensitive.[10]
Incorrect Microscope Filter/Laser Settings Confirm that your microscope's excitation laser (e.g., 488 nm or 532 nm) and emission filter (e.g., 525/50 nm) are appropriate for JF525's spectral profile (Ex/Em: ~525/549 nm).[4][11]
Low Target Expression Ensure that the target protein is expressed in your sample. Validate with a positive control or by checking literature for expression levels.[11]
Photobleaching Minimize the sample's exposure to high-intensity light. Use antifade mounting media for fixed cells or live-cell imaging solutions that reduce phototoxicity.[12][13][14]
Problem 2: High Background Fluorescence
Possible Cause Suggested Solution
Excess Unconjugated Dye Purify the labeled biomolecule thoroughly after conjugation to remove any free dye. Size exclusion chromatography (e.g., Sephadex G-25) is a common and effective method.
Non-specific Antibody Binding Increase the number and duration of wash steps after antibody incubation.[15] Optimize the concentration of your primary and secondary antibodies by performing a titration.[11] Use an appropriate blocking buffer (e.g., BSA or serum from the secondary antibody host species) to minimize non-specific binding.
Autofluorescence Image a negative control (unlabeled cells) to assess the level of natural autofluorescence. If problematic, consider using a dye with a longer wavelength or spectral unmixing if your imaging software supports it.
Dye Aggregation Ensure the dye is fully dissolved in the initial solvent before adding it to your aqueous reaction buffer. Centrifuge the final conjugate to pellet any large aggregates before use.

Quantitative Data

The following table summarizes the photophysical properties of the closely related Janelia Fluor® 525, NHS ester, which are expected to be very similar to this compound.

Parameter Value Reference
Excitation Maximum (λabs)525 nm[2][4]
Emission Maximum (λem)549 nm[2][4]
Molar Extinction Coefficient (ε)122,000 M⁻¹cm⁻¹[2][4]
Quantum Yield (Φ)0.91[2][4]
Brightness (ε * Φ)111,020Calculated
Recommended Laser Line488 nm / 532 nm[4]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Antibody using EDC-NHS Chemistry

This protocol describes a two-step process to label an antibody with this compound.

  • Reagent Preparation:

    • Allow this compound, EDC, and Sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in an amine-free buffer (e.g., 0.1 M MES, pH 6.0).

    • Prepare the antibody in a conjugation-compatible buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines like Tris.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).

    • In a microcentrifuge tube, combine the this compound stock solution with MES buffer.

    • Add a molar excess of EDC and Sulfo-NHS to the dye solution. A common starting point is a 1.5 to 2-fold molar excess over the dye.[9]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Antibody:

    • Add the activated dye mixture to the antibody solution. A typical starting molar ratio of dye to antibody is between 5:1 and 15:1.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled antibody from unreacted dye and byproducts using a desalting or size-exclusion column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~525 nm (for the dye).

G_conjugation_workflow reagents Prepare Reagents (Dye, EDC/NHS, Antibody) activation Activate this compound with EDC/Sulfo-NHS (pH 6.0, 15-30 min) reagents->activation Fresh solutions conjugation Conjugate to Antibody (pH 7.2-8.0, 1-2 hours) activation->conjugation Add to antibody purification Purify Conjugate (Size-Exclusion Chromatography) conjugation->purification Remove free dye characterization Characterize (Degree of Labeling) purification->characterization storage Store Labeled Antibody (4°C or -20°C) characterization->storage

Caption: Workflow for antibody conjugation with this compound.
Protocol 2: Live-Cell Imaging with a JF525-labeled Ligand

This protocol provides a general guideline for labeling and imaging live cells.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.

    • Grow cells to the desired confluency in complete culture medium.

  • Labeling:

    • Prepare a stock solution of your this compound-labeled protein or ligand in an appropriate solvent (e.g., PBS or DMSO).

    • Dilute the labeled ligand to the final working concentration in pre-warmed imaging medium (e.g., phenol (B47542) red-free medium). Optimal concentration should be determined empirically, but a starting point of 100-500 nM is common.[8]

    • Remove the culture medium from the cells and replace it with the labeling medium.

    • Incubate the cells for a sufficient time to allow labeling (e.g., 30 minutes to 1 hour) at 37°C in a CO₂ incubator.

  • Washing (Optional):

    • For ligands that are not fluorogenic, washing may be necessary to reduce background from unbound probe.

    • Gently remove the labeling medium and wash the cells 2-3 times with pre-warmed imaging medium.

  • Imaging:

    • Image the cells using a fluorescence microscope (confocal is recommended) equipped with appropriate lasers and filters for JF525 (e.g., Ex: 514/532 nm, Em: ~550 nm).

    • To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[16]

    • If performing time-lapse imaging, adjust the acquisition interval to match the biological process being observed while minimizing light exposure.

G_live_cell_imaging plate_cells Plate Cells on Glass-Bottom Dish prepare_label Prepare Labeling Medium with JF525-Ligand plate_cells->prepare_label label_cells Incubate Cells (37°C, 30-60 min) prepare_label->label_cells wash_cells Wash Cells 2-3x (Optional) label_cells->wash_cells image Acquire Images (Confocal Microscope) wash_cells->image analyze Analyze Data image->analyze

Caption: General workflow for live-cell imaging experiments.
Protocol 3: Flow Cytometry using a JF525-conjugated Antibody

This protocol outlines the steps for staining a cell suspension for flow cytometry analysis.

  • Cell Preparation:

    • Prepare a single-cell suspension from your tissue or cell culture.

    • Determine cell count and viability. A viability of >90% is recommended.

    • Resuspend cells in cold flow cytometry staining buffer (e.g., PBS with 1-2% BSA) at a concentration of 1-5 x 10⁶ cells/mL.

  • Fc Receptor Blocking (Optional):

    • To prevent non-specific binding to Fc receptors, incubate cells with an Fc block reagent for 10-15 minutes on ice.

  • Staining:

    • Add the optimal concentration of the this compound-conjugated antibody to the cell suspension. This concentration must be determined by titration.

    • Incubate for 20-30 minutes on ice, protected from light.

  • Washing:

    • Add 1-2 mL of cold staining buffer to the cells and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant and repeat the wash step 1-2 more times.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in an appropriate volume of staining buffer (e.g., 300-500 µL).

    • Analyze the samples on a flow cytometer equipped with a laser capable of exciting JF525 (e.g., a blue 488 nm or yellow-green 561 nm laser) and an appropriate emission filter.

G_signaling_pathway cluster_membrane Cell Membrane Receptor Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Ligand Ligand Ligand->Receptor Antibody JF525-Antibody Antibody->Receptor Visualization/ Blocking Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response Nucleus->Response Gene Expression

Caption: Visualizing a signaling pathway with a JF525-labeled antibody.

References

Validation & Comparative

6-Carboxy-JF5252 vs. Alexa Fluor 532: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of fluorescence microscopy and cellular imaging, the choice of fluorophore is paramount to generating high-quality, reproducible data. This guide provides a detailed, objective comparison of two popular fluorescent dyes in the yellow-green spectral range: 6-Carboxy-JF5252, a member of the innovative Janelia Fluor® family, and the widely-used Alexa Fluor 532. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal dye for their specific experimental needs.

Introduction to the Fluorophores

This compound , also known as Janelia Fluor® 525 (JF525), is a relatively new rhodamine-based dye developed for advanced imaging applications. It is particularly noted for its cell permeability and fluorogenic properties, making it an excellent choice for live-cell imaging and super-resolution microscopy techniques such as dSTORM. Its structure allows it to exist in a non-fluorescent, cell-permeable lactone form and a highly fluorescent, zwitterionic form, with the equilibrium shifting towards the fluorescent state upon binding to a target, thereby reducing background noise.

Alexa Fluor 532 is a sulfonated rhodamine derivative from the well-established Alexa Fluor® family, a series of dyes known for their brightness and photostability. It is a versatile and widely-used fluorophore in a variety of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. Its pH insensitivity over a broad range ensures stable fluorescence signals in diverse experimental conditions.

Quantitative Data Summary

The selection of a fluorophore is often guided by its key photophysical properties. The table below summarizes the quantitative data for this compound and Alexa Fluor 532.

PropertyThis compound (Janelia Fluor® 525)Alexa Fluor 532
Excitation Maximum (λex) 525 nm532 nm
Emission Maximum (λem) 549 nm554 nm
Molar Extinction Coefficient (ε) 122,000 cm⁻¹M⁻¹81,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.910.61
Brightness (ε × Φ) 111,02049,410
Cell Permeability YesNo
Fluorogenicity YesNo

Performance Comparison

Brightness: Based on the product of the molar extinction coefficient and the quantum yield, this compound is significantly brighter than Alexa Fluor 532. This superior brightness can be advantageous for detecting low-abundance targets.

Cell Permeability and Live-Cell Imaging: A key advantage of this compound is its cell permeability, which allows for the labeling of intracellular targets in living cells without the need for cell fixation and permeabilization. This, combined with its fluorogenic nature that minimizes background from unbound dye, makes it exceptionally well-suited for live-cell imaging applications. Alexa Fluor 532, being a charged molecule, is not cell-permeable and is therefore primarily used for staining fixed and permeabilized cells or for labeling cell-surface proteins.

Applications: this compound is a preferred choice for cutting-edge imaging techniques such as super-resolution microscopy (dSTORM) and single-molecule tracking in live cells. Alexa Fluor 532 remains a robust and reliable choice for a broad range of standard fluorescence applications, including immunocytochemistry, immunohistochemistry, and flow cytometry.

Experimental Protocols

Protein Labeling with this compound NHS Ester

This protocol describes the general procedure for conjugating this compound N-hydroxysuccinimidyl (NHS) ester to a primary amine-containing molecule, such as a protein or antibody.

Materials:

  • This compound, NHS ester

  • Protein or antibody to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer like PBS.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Adjust pH of Protein Solution: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3. This is the optimal pH for the NHS ester reaction with primary amines.

  • Labeling Reaction: While gently vortexing, add the dissolved dye to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling, but a starting point of 10-20 moles of dye per mole of protein is recommended.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.

  • Determine Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 525 nm (for JF525).

Visualizations

Experimental_Workflow Protein Labeling Workflow with NHS Ester Dyes cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (1-10 mg/mL in PBS) C Adjust Protein Solution pH (add 1M NaHCO3 to pH 8.3) A->C B Prepare Dye Stock (10 mg/mL in DMSO) D Mix Protein and Dye (Vortex gently) B->D C->D E Incubate (1 hour, room temp, dark) D->E F Purify Conjugate (Gel filtration or Dialysis) E->F G Determine Degree of Labeling (Spectrophotometry) F->G Signaling_Pathway_Example Generic Cell Surface Receptor Signaling Ligand Ligand Receptor Cell Surface Receptor (Labeled with JF525 or AF532) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

6-Carboxy-JF525 vs. Cy3: A Comparative Guide for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorophore for their imaging needs, this guide provides a detailed comparison of 6-Carboxy-JF525 and the traditional cyanine (B1664457) dye, Cy3. This analysis is based on their photophysical properties, performance in imaging applications, and practical considerations for experimental workflows.

The advent of advanced microscopy techniques has placed greater demands on the performance of fluorescent probes. Brightness, photostability, and cell permeability are critical parameters that dictate the quality and reliability of experimental data. Janelia Fluor® (JF) dyes, including JF525, have emerged as next-generation fluorophores designed to overcome some of the limitations of conventional dyes like Cy3. This guide offers a comprehensive, data-supported comparison to aid in the selection of the most appropriate dye for your research.

Data Presentation: Photophysical Properties

The intrinsic brightness and performance of a fluorophore are determined by its photophysical characteristics. The following table summarizes the key quantitative data for 6-Carboxy-JF525 and Cy3.

Property6-Carboxy-JF525 (Janelia Fluor® 525)Cy3
Excitation Maximum (λex) 525 nm[1][2]~550 nm[3]
Emission Maximum (λem) 549 nm[1][2]~570 nm[3]
Molar Extinction Coefficient (ε) 122,000 M⁻¹cm⁻¹[1][2]150,000 M⁻¹cm⁻¹[3]
Quantum Yield (Φ) 0.91[1][2]~0.04 - 0.3 (highly environment-dependent)[3]
Reactive Group Carboxylic Acid / NHS EsterCarboxylic Acid / NHS Ester
Cell Permeability Yes[1][2]Generally not cell-permeable

Note: The quantum yield of Cy3 is known to be highly sensitive to its local environment, including viscosity and conjugation to biomolecules.[3] In contrast, Janelia Fluor® dyes are designed to maintain high quantum yields even after conjugation.

Performance Comparison

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Despite Cy3 having a higher extinction coefficient, the exceptionally high quantum yield of JF525 results in a significantly brighter conjugate.[4][5] This increased brightness allows for lower labeling densities and reduced laser power, minimizing phototoxicity in live-cell imaging.

Photostability: Janelia Fluor® dyes are reported to be substantially more photostable than traditional cyanine dyes like Cy3.[4][5] This increased photostability is crucial for demanding applications such as super-resolution microscopy and long-term live-cell imaging, as it allows for the collection of more photons from a single molecule before it photobleaches. Cy5, a related cyanine dye, is known to be susceptible to photobleaching and degradation from ozone, a factor that can also affect Cy3.[3]

Cell Permeability: 6-Carboxy-JF525 is cell-permeable, making it suitable for live-cell imaging of intracellular targets without the need for cell fixation and permeabilization.[1][2] This is a significant advantage over standard Cy3, which is generally membrane-impermeant.

Experimental Protocols

The following are detailed protocols for labeling proteins with the NHS ester forms of these dyes and for a typical immunofluorescence workflow.

Protein Labeling with NHS Ester Dyes

This protocol describes the conjugation of an amine-reactive dye to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • 6-Carboxy-JF525, NHS ester or Cy3, NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: While gently vortexing, add the dye stock solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with an appropriate storage buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Immunofluorescence Staining

This protocol outlines a typical workflow for immunofluorescence staining of cultured cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-Cy3)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Wash cells with PBS and then fix with Fixation Buffer for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash with PBS and then block non-specific antibody binding with Blocking Buffer for 30-60 minutes.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash with PBS. Incubate with a nuclear counterstain solution for 5-10 minutes.

  • Mounting: Wash with PBS and mount the coverslip onto a microscope slide using antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Mandatory Visualization

Signaling Pathway: JAK-STAT Signaling

The JAK-STAT pathway is a crucial signaling cascade involved in immunity, cell proliferation, and differentiation, and is often studied using immunofluorescence to visualize the localization of its components.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK STAT STAT pJAK->STAT Phosphorylates pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer Dimerizes Nucleus Nucleus pSTAT_dimer->Nucleus Translocates Gene Target Gene Transcription pSTAT_dimer_in pSTAT Dimer pSTAT_dimer_in->Gene Binds DNA

Caption: The JAK-STAT signaling pathway, a common target for immunofluorescence studies.

Experimental Workflow: Immunofluorescence

The following diagram illustrates the key steps in a typical immunofluorescence experiment.

Immunofluorescence_Workflow A 1. Cell Seeding and Growth B 2. Fixation A->B C 3. Permeabilization B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody (Fluorophore-conjugated) Incubation E->F G 7. Counterstaining (e.g., DAPI) F->G H 8. Mounting G->H I 9. Imaging H->I

Caption: A generalized workflow for an indirect immunofluorescence experiment.

References

A Comparative Analysis of the Photostability of 6-Carboxy-JF525 and Other Commonly Used Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy, the selection of a robust and photostable fluorescent probe is paramount for achieving high-quality, reproducible data, particularly in demanding applications such as live-cell imaging and super-resolution microscopy. This guide provides a detailed comparison of the photostability of the rhodamine-based dye 6-Carboxy-JF525 against a panel of other widely utilized fluorophores. The data presented herein is curated from publicly available experimental findings to assist researchers, scientists, and drug development professionals in making informed decisions for their specific imaging needs.

Quantitative Photostability Comparison

The photostability of a fluorophore is its ability to resist photochemical degradation upon exposure to excitation light. A higher photostability allows for longer imaging times and the acquisition of more photons before the signal diminishes. The following table summarizes key photostability and spectral properties of 6-Carboxy-JF525 (data largely based on its close analog, JF525) and other common fluorescent dyes. It is important to note that the photostability of a dye can be influenced by its local environment, the conjugation partner, and the specific imaging conditions.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photostability Metric
JF525 (HaloTag) ~525~5480.88High
JF549 (HaloTag) ~549~5710.88High
sfGFP ~485~5100.65Moderate
mNeonGreen ~506~5170.80Moderate
Alexa Fluor 488 4955190.92High
ATTO 488 5015230.80High
Cy3 5505700.15Moderate

Note: The photostability of 6-Carboxy-JF525 is expected to be comparable to or slightly enhanced relative to the parent JF525 dye. Studies have shown that esterification of the carboxylic acid group on the benzene (B151609) ring of rhodamine dyes can, to some extent, increase their photostability.

Experimental Protocols for Photostability Assessment

A standardized method for quantifying and comparing the photostability of different fluorophores is crucial. Below is a generalized protocol for a photobleaching experiment typically performed using fluorescence microscopy.

Objective:

To quantify and compare the rate of photobleaching of different fluorescent dyes under continuous illumination.

Materials:
  • Fluorescent dyes of interest (e.g., 6-Carboxy-JF525, Alexa Fluor 488, etc.) conjugated to a specific molecule (e.g., an antibody or HaloTag ligand).

  • Appropriate biological sample (e.g., fixed cells with the target of interest, or purified protein solution).

  • Microscope slides and coverslips.

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer.

  • Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets, and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:
  • Sample Preparation:

    • Prepare samples labeled with the fluorescent dyes to be compared. Ensure consistent labeling and sample mounting conditions. For cellular imaging, plate cells at a suitable density and label with the fluorescent probes according to established protocols. For in vitro assays, a solution of the fluorescently labeled molecule can be mounted on a slide.

  • Microscope Setup:

    • Select the appropriate excitation source and filter set for the fluorophore being tested.

    • Set the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to maintain the same illumination intensity across all experiments for a valid comparison.

    • Define a region of interest (ROI) for imaging.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the ROI under continuous illumination.

    • Set a consistent time interval and total acquisition time. The duration should be sufficient to observe a significant decrease in fluorescence intensity for the least stable dye.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizing Experimental and Logical Frameworks

To further clarify the process of evaluating dye photostability and the factors influencing it, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion DyeSelection Select Dyes for Comparison Labeling Label Biological Sample DyeSelection->Labeling Mounting Mount Sample on Slide Labeling->Mounting MicroscopeSetup Set Microscope Parameters (Light Source, Intensity, Filters) Mounting->MicroscopeSetup ROI Define Region of Interest (ROI) MicroscopeSetup->ROI Timelapse Acquire Time-Lapse Images ROI->Timelapse MeasureIntensity Measure Mean Intensity in ROI Timelapse->MeasureIntensity BackgroundCorrection Correct for Background MeasureIntensity->BackgroundCorrection Normalize Normalize to Initial Intensity BackgroundCorrection->Normalize Plot Plot Intensity vs. Time Normalize->Plot HalfLife Determine Photobleaching Half-Life (t½) Plot->HalfLife Compare Compare Photostability HalfLife->Compare

Experimental workflow for assessing fluorophore photostability.

photostability_factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Structure Molecular Structure (Xanthene Core, Substituents) Photostability Photostability Structure->Photostability QuantumYield Fluorescence Quantum Yield QuantumYield->Photostability Excitation Excitation Light (Intensity, Wavelength) Excitation->Photostability Environment Local Environment (Solvent, pH, Oxygen) Environment->Photostability Conjugate Conjugation Partner Conjugate->Photostability

A Comparative Guide to the Brightness of 6-Carboxy-JF525

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, selecting the optimal dye is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of the brightness of 6-Carboxy-JF525, also known as Janelia Fluor® 525 (JF525), against other commonly used fluorescent dyes in a similar spectral range. The information presented is supported by photophysical data and detailed experimental protocols to aid in making informed decisions for various fluorescence microscopy applications.

Quantitative Comparison of Photophysical Properties

The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its quantum yield (Φ). The molar extinction coefficient represents the efficiency with which a dye absorbs photons at a specific wavelength, while the quantum yield describes the efficiency of converting absorbed photons into emitted fluorescence. A higher value for both parameters results in a brighter fluorescent probe.

The following table summarizes the key photophysical properties of 6-Carboxy-JF525 and several alternative fluorescent dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
6-Carboxy-JF525 525[1][2][3][4]549[1][2][3][4]122,000[1][2]0.91[1][2]111,020
Alexa Fluor 532 532[5]554[5]81,000[5]0.61[5]49,410
Atto 532 532553115,0000.90103,500
Cy3 550570150,0000.1522,500
TAMRA 55558091,0000.109,100

As the data indicates, 6-Carboxy-JF525 exhibits a high molar extinction coefficient and an exceptional quantum yield, resulting in superior theoretical brightness compared to many commonly used dyes in its spectral class.

Experimental Protocols for Brightness Comparison

To empirically validate the brightness of fluorescent dyes in a cellular context, standardized experimental protocols are crucial. Below are detailed methodologies for comparing dye brightness using two common labeling strategies: antibody-based staining and self-labeling protein tags (HaloTag and SNAP-tag).

Protocol 1: Immunofluorescence Staining for Brightness Comparison

This protocol outlines a method for comparing the fluorescence intensity of secondary antibodies conjugated to different dyes.

1. Cell Culture and Fixation:

  • Seed cells (e.g., HeLa or U2OS) on glass-bottom dishes and culture to 70-80% confluency.

  • Wash cells twice with phosphate-buffered saline (PBS).

  • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash cells three times with PBS for 5 minutes each.

2. Permeabilization and Blocking:

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash cells three times with PBS.

  • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

3. Antibody Incubation:

  • Incubate cells with a primary antibody targeting a ubiquitous protein (e.g., anti-alpha-tubulin) diluted in blocking buffer for 1 hour at room temperature.

  • Wash cells three times with PBS.

  • Incubate cells with secondary antibodies conjugated to 6-Carboxy-JF525 and other dyes of interest, each diluted to the same concentration in blocking buffer, for 1 hour at room temperature in the dark.

  • Wash cells three times with PBS in the dark.

4. Imaging and Analysis:

  • Mount coverslips with an anti-fade mounting medium.

  • Acquire images using a confocal microscope with identical settings (laser power, exposure time, gain) for each dye.

  • Quantify the mean fluorescence intensity of the stained structures using image analysis software such as ImageJ or Fiji.[6]

Protocol 2: HaloTag and SNAP-tag Labeling for Live-Cell Brightness Comparison

This protocol enables the comparison of cell-permeable dyes in live cells using self-labeling protein tags.[7][8]

1. Cell Culture and Transfection:

  • Seed cells on glass-bottom dishes.

  • Transfect cells with plasmids encoding a protein of interest fused to either a HaloTag or a SNAP-tag.[8][9] Allow for protein expression for 24-48 hours.

2. Fluorescent Labeling:

  • Prepare staining solutions of the cell-permeable versions of 6-Carboxy-JF525 and other dyes (conjugated to the appropriate ligand for HaloTag or SNAP-tag) in pre-warmed cell culture medium at a final concentration of 0.1-1 µM.

  • Remove the existing medium from the cells and add the staining solution.

  • Incubate the cells for 30 minutes at 37°C in a 5% CO₂ environment.[7][9]

3. Washing and Imaging:

  • Wash the cells three times with pre-warmed culture medium to remove unbound dye.

  • Image the live cells using a fluorescence microscope with consistent acquisition parameters for all samples.

4. Data Analysis:

  • Measure the mean fluorescence intensity of individual cells or subcellular compartments expressing the tagged protein.

  • Compare the intensity values across the different dyes to assess their relative brightness in a live-cell context.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

Immunofluorescence_Workflow Immunofluorescence Staining Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_analysis Imaging & Analysis cell_culture Cell Culture fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (Dye Conjugates) primary_ab->secondary_ab imaging Confocal Microscopy secondary_ab->imaging analysis Fluorescence Intensity Quantification imaging->analysis

Caption: Workflow for immunofluorescence staining.

SelfLabeling_Workflow Self-Labeling Tag Workflow (Live Cell) cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging transfection Transfect Cells with HaloTag/SNAP-tag Fusion Plasmid expression Protein Expression (24-48h) transfection->expression staining Incubate with Cell-Permeable Dye-Ligand Conjugate expression->staining washing Wash to Remove Unbound Dye staining->washing live_imaging Live-Cell Fluorescence Microscopy washing->live_imaging

Caption: Workflow for self-labeling tags.

Application in Super-Resolution Microscopy: dSTORM

The exceptional brightness and photostability of Janelia Fluor® dyes, including JF525, make them well-suited for advanced imaging techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM).[1] dSTORM achieves super-resolution by temporally separating the fluorescence of individual molecules, which requires bright and photoswitchable fluorophores.

dSTORM_Principle Principle of dSTORM Super-Resolution Microscopy cluster_process dSTORM Imaging Cycle cluster_reconstruction Image Reconstruction activate Stochastic Activation of a Sparse Subset of Fluorophores image Image and Localize Single Molecules activate->image bleach Photobleach or Switch Off Activated Fluorophores image->bleach bleach->activate localization_map Generate a List of Molecule Coordinates bleach->localization_map super_res_image Reconstruct Super-Resolution Image localization_map->super_res_image

Caption: Principle of dSTORM imaging.

References

6-Carboxy-JF525: A Comparative Performance Analysis for dSTORM and STED Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly advancing field of super-resolution microscopy, the choice of fluorophore is critical to achieving high-quality, high-resolution images. This guide provides a detailed comparison of the performance of the fluorescent dye 6-Carboxy-JF525 (also known as Janelia Fluor 525) in two of the most prominent super-resolution techniques: direct Stochastic Optical Reconstruction Microscopy (dSTORM) and Stimulated Emission Depletion (STED) microscopy. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their imaging experiments.

Executive Summary

6-Carboxy-JF525 is a bright and photostable yellow fluorescent dye that has demonstrated excellent performance in super-resolution microscopy.[1] While extensively characterized for dSTORM, its application in STED is also emerging. This guide synthesizes available data to compare its suitability for both techniques, providing a quantitative overview of its photophysical properties, detailed experimental protocols, and a discussion of the conceptual differences in its application for dSTORM versus STED.

Data Presentation: Photophysical Properties and Performance Metrics

The inherent photophysical characteristics of 6-Carboxy-JF525 are fundamental to its performance in any fluorescence-based application. These properties, along with typical performance metrics for dSTORM and STED microscopy, are summarized below.

Property6-Carboxy-JF525 Photophysical DatadSTORM Performance (Typical)STED Performance (Typical)
Excitation Maximum (λex)525 nm[2]~525 nm (Excitation Laser)~525 nm (Excitation Laser)
Emission Maximum (λem)549 nm[2]~549 nm~549 nm
Molar Extinction Coefficient122,000 cm⁻¹M⁻¹[2]HighHigh
Quantum Yield (Φ)0.91[2]HighHigh
Resolution Achievable -20-50 nm30-80 nm
Photostability HighCrucial for many switching cyclesCrucial to withstand high depletion laser power
Temporal Resolution -Lower (requires image reconstruction)Higher (image acquired during scan)

Principles of dSTORM and STED Microscopy

To understand the performance of 6-Carboxy-JF525 in these two techniques, it is essential to grasp their fundamental principles.

dSTORM: Stochastic Activation and Localization

dSTORM relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By activating a sparse subset of molecules in each frame, their precise locations can be determined by fitting their point spread functions. A final super-resolved image is reconstructed from thousands of these localizations. The brightness and photostability of 6-Carboxy-JF525 are advantageous for dSTORM, as they allow for a high number of photons to be collected per switching event, leading to better localization precision.

dSTORM_Principle cluster_0 dSTORM Imaging Cycle High Power Excitation High Power Excitation Sparse Activation Sparse Activation High Power Excitation->Sparse Activation Drives most fluorophores to dark state Localization Localization Sparse Activation->Localization Stochastic return to fluorescent state Image Reconstruction Image Reconstruction Localization->Image Reconstruction Fit PSF of single molecules

dSTORM workflow.

STED: Targeted De-excitation

STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a donut-shaped depletion laser. This effectively narrows the point spread function, allowing for the resolution of features smaller than the diffraction limit. The high quantum yield and photostability of 6-Carboxy-JF525 are beneficial for STED, enabling it to withstand the high intensity of the depletion laser while still producing a strong signal from the central, non-depleted area.

STED_Principle cluster_1 STED Imaging Principle Excitation Laser Excitation Laser Super-Resolved Spot Super-Resolved Spot Excitation Laser->Super-Resolved Spot Excites all fluorophores in diffraction-limited spot Depletion Laser (Donut) Depletion Laser (Donut) Depletion Laser (Donut)->Super-Resolved Spot De-excites peripheral fluorophores Image Scanning Image Scanning Super-Resolved Spot->Image Scanning Scan spot to build image

STED doughnut depletion.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for dSTORM and STED imaging using 6-Carboxy-JF525.

dSTORM Imaging Protocol
  • Cell Culture and Fixation:

    • Culture cells on high-precision glass coverslips.

    • Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes if labeling intracellular targets.

  • Immunolabeling:

    • Block non-specific binding with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

    • Incubate with primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with secondary antibody conjugated to 6-Carboxy-JF525 diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • dSTORM Imaging Buffer:

    • Prepare a fresh imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a thiol (e.g., mercaptoethylamine - MEA) in a suitable buffer (e.g., Tris-HCl with NaCl and glucose). A common recipe is 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose, 500 µg/mL glucose oxidase, 40 µg/mL catalase, and 100 mM MEA.

  • Image Acquisition:

    • Mount the coverslip with the imaging buffer.

    • Use a microscope equipped for TIRF or highly inclined illumination.

    • Illuminate the sample with a high-power laser at a wavelength close to the excitation maximum of 6-Carboxy-JF525 (e.g., 532 nm) to induce photoswitching.

    • Acquire a series of 10,000-50,000 frames with a sensitive camera (e.g., EMCCD or sCMOS) at a high frame rate (e.g., 50-100 Hz).

  • Image Reconstruction:

    • Process the acquired image series with a suitable localization software (e.g., ThunderSTORM, rapidSTORM) to identify and localize single-molecule blinking events.

    • Reconstruct the final super-resolved image from the localization data.

STED Imaging Protocol
  • Cell Culture, Fixation, and Immunolabeling:

    • Follow the same procedures as for dSTORM (steps 1 and 2 above). Ensure high labeling density for optimal STED performance.

  • Mounting:

    • Mount the coverslip in an appropriate mounting medium with a refractive index matching the immersion oil of the objective (e.g., n = 1.518). Commercially available STED-optimized mounting media are recommended.

  • Image Acquisition:

    • Use a STED microscope equipped with an excitation laser suitable for 6-Carboxy-JF525 (e.g., 525 nm or a similar wavelength) and a depletion laser with a wavelength in the emission tail of the dye (e.g., 592 nm or 660 nm).

    • Align the excitation and depletion laser paths to ensure proper overlay and the characteristic donut shape of the depletion laser at the focal plane.

    • Set the appropriate laser powers. The excitation laser power should be kept low to minimize photobleaching, while the depletion laser power is increased to achieve the desired resolution improvement.

    • Acquire images by scanning the co-aligned laser spots across the sample. Use a pixel size appropriate for the expected resolution (e.g., 20-30 nm).

  • Image Analysis:

    • The acquired image is already super-resolved. Deconvolution algorithms can be applied to further enhance image quality and contrast.

Performance Comparison and Recommendations

  • For achieving the highest possible resolution: dSTORM, with its ability to reach resolutions of 20 nm or better, may be the preferred technique. The performance of 6-Carboxy-JF525 in dSTORM is well-established, with its brightness contributing to high localization precision.

  • For live-cell imaging and studying dynamic processes: STED offers a significant advantage due to its faster acquisition speed, as it does not require the lengthy process of acquiring thousands of frames and subsequent reconstruction. The cell-permeability of Janelia Fluor dyes, including JF525, makes them suitable for live-cell STED.

  • For ease of use and sample preparation: STED imaging is often more straightforward, with sample preparation being very similar to that for conventional confocal microscopy. dSTORM requires a specific imaging buffer and a more complex image acquisition and processing workflow.

  • For multicolor imaging: Both techniques can be adapted for multicolor imaging. For STED, this often involves using dyes with different emission spectra that can be depleted by the same STED laser. In dSTORM, spectrally distinct dyes that can be photoswitched under similar buffer conditions are required.

References

Spectral Overlap of 6-Carboxy-JF525: A Comparative Guide for Multicolor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the selection of appropriate fluorophores is paramount for successful multicolor imaging. This guide provides a comprehensive comparison of the spectral properties of 6-Carboxy-JF525 with other commonly used fluorophores, highlighting potential spectral overlap and offering experimental protocols to mitigate its effects.

The Janelia Fluor (JF) dyes, including 6-Carboxy-JF525, have gained prominence for their exceptional brightness and photostability, making them valuable tools for advanced imaging techniques.[1][2][3][4] However, in multicolor experiments, the broad emission spectra of fluorophores can lead to "bleed-through" or "crosstalk," where the emission of one fluorophore is detected in the channel intended for another. Understanding and correcting for this spectral overlap is crucial for accurate data interpretation.

Comparative Analysis of Fluorophore Spectral Properties

To assist in the selection of fluorophores for multicolor imaging with 6-Carboxy-JF525, the following table summarizes the key spectral properties of several commonly used dyes. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
6-Carboxy-JF525 525549122,0000.91111,020
Fluorescein (FITC) 49451875,0000.9369,750
Rhodamine 6G 528551116,0000.95110,200
Cyanine3 (Cy3) 550570150,0000.1522,500
Janelia Fluor® 549 549571101,0000.8888,880
Alexa Fluor™ 532 53255481,0000.6149,410

As the table indicates, fluorophores such as Rhodamine 6G and Alexa Fluor™ 532 have excitation and emission maxima very close to those of 6-Carboxy-JF525, suggesting a high potential for spectral overlap. While Fluorescein (FITC) has a more separated emission peak, its broad emission tail can still contribute to bleed-through into the detection channel for 6-Carboxy-JF525. Cyanine3 (Cy3) and Janelia Fluor® 549 have emission maxima further into the orange-red region, but their excitation spectra may overlap with the emission of 6-Carboxy-JF525, leading to potential FRET (Förster Resonance Energy Transfer) or direct excitation by the light source intended for JF525.

Understanding and Mitigating Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can lead to two primary issues in multicolor imaging:

  • Emission Bleed-through: The fluorescence from a brighter or more abundant fluorophore spills into the detection channel of a dimmer or less abundant one.

  • Cross-excitation: The excitation light for one fluorophore also excites another fluorophore in the sample.

The following diagram illustrates the concept of emission bleed-through.

Spectral_Overlap Concept of Emission Bleed-through cluster_fluorophore1 Fluorophore 1 (e.g., 6-Carboxy-JF525) cluster_fluorophore2 Fluorophore 2 (e.g., Rhodamine 6G) cluster_detection Detection Channels F1_Excitation Excitation (525 nm) F1_Emission Emission (549 nm) F1_Excitation->F1_Emission Channel1 Channel 1 (for JF525) F1_Emission->Channel1 Intended Signal Channel2 Channel 2 (for Rhodamine 6G) F1_Emission->Channel2 Bleed-through F2_Excitation Excitation (528 nm) F2_Emission Emission (551 nm) F2_Excitation->F2_Emission F2_Emission->Channel1 Bleed-through F2_Emission->Channel2 Intended Signal Spectral_Bleedthrough_Workflow Workflow for Spectral Bleed-through Correction cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Sample1 Sample 1: Fluorophore A only Acquire1 Image Sample 1 in Channel A & B Sample1->Acquire1 Sample2 Sample 2: Fluorophore B only Acquire2 Image Sample 2 in Channel A & B Sample2->Acquire2 Sample_Dual Dual-labeled Sample Acquire_Dual Image Dual Sample in Channel A & B Sample_Dual->Acquire_Dual Quantify_BT Quantify Bleed-through from single-labeled images Acquire1->Quantify_BT Create_Ref Create Reference Spectra Acquire1->Create_Ref Acquire2->Quantify_BT Acquire2->Create_Ref Unmix Apply Spectral Unmixing to dual-labeled image Acquire_Dual->Unmix Quantify_BT->Unmix Create_Ref->Unmix Corrected_Images Generate Corrected Images Unmix->Corrected_Images

References

A Head-to-Head Comparison of Fluorescent Probes for Super-Resolution Microscopy: Is 6-Carboxy-JF5252 the Cost-Effective Choice?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of super-resolution microscopy, the selection of fluorescent probes is a critical decision that directly impacts experimental success and budget allocation. This guide provides a comprehensive comparison of 6-Carboxy-JF5252 and its popular alternatives, offering a deep dive into their performance metrics, cost-effectiveness, and detailed experimental protocols to inform your selection process.

In the quest for visualizing cellular structures and molecular interactions with nanoscale precision, the ideal fluorescent dye must offer a combination of brightness, photostability, and cell permeability, all while being economically viable. This guide places this compound, a rhodamine-based fluorophore, under the microscope, comparing it with other commercially available dyes commonly employed in techniques such as Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM).

Performance and Cost: A Quantitative Analysis

To facilitate a clear and objective comparison, the following table summarizes the key photophysical properties and approximate costs of this compound and its alternatives. Brightness, a crucial factor for signal-to-noise ratio, is calculated as the product of the molar extinction coefficient and the quantum yield.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)Approx. Price (USD/mg)
This compound (proxy data from Janelia Fluor 525) 525549122,000[1][2]0.91[1][2]111,020~$150 - $250
Janelia Fluor 549 549571101,0000.8888,880$555 (for 5mg)
Alexa Fluor 555 555565155,0000.1015,500~$200 - $300
Cy3B 559571121,0000.6882,280~$250 - $400
ATTO 565 564590120,0000.90108,000~$130 - $200

Experimental Protocols: A Step-by-Step Guide

Reproducible and high-quality super-resolution imaging hinges on meticulous experimental execution. Below are detailed protocols for intracellular protein labeling for both STED and dSTORM microscopy.

Protocol 1: Intracellular Protein Labeling for Live-Cell STED and dSTORM Microscopy

This protocol outlines the general steps for labeling intracellular target proteins using self-labeling tags (e.g., HaloTag, SNAP-tag) and membrane-permeable fluorescent dyes.

Materials:

  • Cells expressing the protein of interest fused to a self-labeling tag (e.g., HaloTag-POI fusion)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS) for fixed-cell imaging (optional)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for fixed-cell imaging (optional)

  • Blocking buffer (e.g., 1% BSA in PBS) for fixed-cell imaging (optional)

  • Cell-permeable fluorescent dye conjugated to the appropriate ligand (e.g., HaloTag ligand)

  • Imaging medium (e.g., phenol (B47542) red-free DMEM)

  • (For dSTORM) dSTORM imaging buffer (e.g., containing an oxygen scavenging system and a thiol)

Procedure:

  • Cell Culture and Seeding:

    • Culture cells expressing the tagged protein of interest under standard conditions.

    • Seed the cells onto appropriate imaging dishes (e.g., glass-bottom dishes) at a suitable density to allow for individual cell imaging. Allow cells to adhere and grow for 24-48 hours.

  • Labeling:

    • Prepare a stock solution of the cell-permeable fluorescent dye ligand in anhydrous DMSO.

    • Dilute the dye stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 1-5 µM).

    • Remove the culture medium from the cells and replace it with the labeling medium.

    • Incubate the cells at 37°C for the time recommended by the dye manufacturer (typically 15-60 minutes).

  • Washing:

    • Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unbound dye.

    • After the final wash, replace the PBS with fresh, pre-warmed imaging medium.

  • Imaging:

    • For Live-Cell STED/dSTORM: Proceed to the microscope for immediate imaging. Maintain the cells at 37°C and 5% CO₂ during the imaging session.

    • For Fixed-Cell STED/dSTORM (Optional):

      • After washing, fix the cells with 4% PFA in PBS for 10 minutes at room temperature.

      • Wash the cells three times with PBS.

      • If required for the target, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

      • Wash the cells three times with PBS.

      • (Optional) Block non-specific binding with 1% BSA in PBS for 30 minutes.

      • Mount the coverslip with an appropriate mounting medium.

  • Super-Resolution Microscopy:

    • STED Imaging:

      • Use the appropriate excitation and STED depletion lasers for the chosen fluorophore.

      • Optimize the STED laser power to achieve the desired resolution while minimizing phototoxicity and photobleaching.

      • Acquire images using a high-sensitivity detector.

    • dSTORM Imaging:

      • Replace the imaging medium with a dSTORM imaging buffer to induce photoswitching of the fluorophores.

      • Illuminate the sample with a high-power laser to drive most fluorophores into a dark state.

      • Use a lower-power activation laser to sparsely reactivate fluorophores.

      • Acquire a long series of images (typically thousands of frames) to capture the stochastic blinking of individual molecules.

      • Reconstruct the final super-resolution image from the localized single-molecule events.

Visualizing the Workflow and Principles

To better understand the experimental process and the underlying principles of fluorescence, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cluster_imaging Imaging cluster_sted STED cluster_dstorm dSTORM cell_culture Cell Culture cell_seeding Cell Seeding on Imaging Dish cell_culture->cell_seeding prepare_dye Prepare Dye Solution incubate Incubate Cells with Dye prepare_dye->incubate wash Wash to Remove Unbound Dye add_imaging_medium Add Imaging Medium wash->add_imaging_medium live_cell Live-Cell Imaging add_imaging_medium->live_cell fixed_cell Fixed-Cell Imaging (Optional) add_imaging_medium->fixed_cell sted_acquire Acquire STED Image live_cell->sted_acquire dstorm_acquire Acquire Image Series live_cell->dstorm_acquire fixed_cell->sted_acquire fixed_cell->dstorm_acquire dstorm_reconstruct Reconstruct Super-Resolution Image dstorm_acquire->dstorm_reconstruct

Fig. 1: Experimental workflow for intracellular protein labeling.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

References

Navigating Specificity: A Comparative Guide to the Cross-reactivity of 6-Carboxy-JF525 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Fluorophore: A Head-to-Head Comparison

6-Carboxy-JF525, also known as Janelia Fluor® 525, SE, is a relatively new entrant in the fluorescent dye market, developed for high-resolution imaging applications. Its performance characteristics, particularly when conjugated to antibodies, are a critical consideration for researchers. Below is a comparison of 6-Carboxy-JF525 with other commonly used fluorophores.

Feature6-Carboxy-JF525 / JF525FITC (Fluorescein isothiocyanate)Alexa Fluor 488Cy3
Excitation Max (nm) 525[1]~495~495~550
Emission Max (nm) 549[1]~519~519~570
Molar Extinction Coefficient (M⁻¹cm⁻¹) 122,000~75,000~73,000~150,000
Quantum Yield 0.91~0.92~0.92~0.15
Photostability High[2]ModerateHighModerate
pH Sensitivity LowHigh (fluorescence quenches at acidic pH)LowLow
Cell Permeability YesNoNoNo

Key Takeaways:

  • Brightness: 6-Carboxy-JF525 exhibits high brightness, comparable to or exceeding that of Alexa Fluor 488 and FITC, owing to its high extinction coefficient and quantum yield.

  • Photostability: Janelia Fluor® dyes like JF525 are engineered for improved photostability, making them well-suited for demanding applications like super-resolution microscopy.[2]

  • pH Stability: Unlike FITC, which is sensitive to acidic environments, 6-Carboxy-JF525 maintains its fluorescence across a broader pH range, offering more reliable performance in varied experimental conditions.

  • Live-Cell Imaging: A significant advantage of 6-Carboxy-JF525 is its cell permeability, enabling the labeling of intracellular targets in live cells.

While the intrinsic properties of the fluorophore are important, the ultimate specificity of a labeled antibody depends on the antibody itself and the conjugation process. The following sections detail experimental protocols to evaluate this critical aspect.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the validity of experimental results, it is crucial to empirically determine the cross-reactivity of any labeled antibody in the context of your specific application. Here are detailed protocols for common cross-reactivity testing methods.

Dot Blot Assay

A straightforward method to assess the binding of a labeled secondary antibody to various immunoglobulins.[3]

Materials:

  • Nitrocellulose or PVDF membrane

  • Purified IgGs from various species (e.g., mouse, rat, human, bovine, goat)

  • 6-Carboxy-JF525 labeled secondary antibody (or other labeled antibody to be tested)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Fluorescence imaging system

Procedure:

  • Antigen Spotting: Spot 1 µL of each purified IgG (at a concentration of 100 ng/µL) onto a strip of the membrane. Allow the spots to dry completely.[3]

  • Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.[3]

  • Secondary Antibody Incubation: Dilute the labeled secondary antibody in blocking buffer to its recommended working concentration. Incubate the membrane in this solution for 1 hour at room temperature, protected from light.[3]

  • Washing: Wash the membrane three times with TBST for 5 minutes each to remove unbound secondary antibody.[3]

  • Imaging: Image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters for the fluorophore (for 6-Carboxy-JF525, Excitation: ~525 nm, Emission: ~549 nm).[1][3]

  • Analysis: Analyze the fluorescent signal intensity for each spotted IgG. A strong signal on the target IgG and minimal to no signal on other IgGs indicates high specificity and low cross-reactivity.[3]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can provide a more quantitative assessment of cross-reactivity.

Materials:

  • 96-well microplate

  • Purified IgGs from various species

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • 6-Carboxy-JF525 labeled antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Coating: Coat the wells of the microplate with 100 µL of each purified IgG (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Labeled Antibody Incubation: Add 100 µL of the diluted 6-Carboxy-JF525 labeled antibody to each well. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Read the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths.

  • Analysis: Compare the signal from wells coated with the target IgG to the signal from wells with other IgGs.

Immunofluorescence (IF) / Immunohistochemistry (IHC)

This protocol helps to identify non-specific binding of the secondary antibody in a cellular or tissue context.

Materials:

  • Cells or tissue sections from the species of interest and potentially cross-reactive species.

  • Primary antibody raised in a specific species (e.g., mouse anti-target protein).

  • 6-Carboxy-JF525 labeled secondary antibody (e.g., anti-mouse IgG).

  • Fixation and permeabilization buffers.

  • Blocking solution.

  • Mounting medium with DAPI.

  • Fluorescence microscope.

Procedure:

  • Sample Preparation: Prepare, fix, and permeabilize cells or tissue sections according to standard protocols.

  • Blocking: Block with an appropriate blocking solution (e.g., containing serum from the same species as the secondary antibody) to minimize non-specific binding.

  • Primary Antibody Incubation: Incubate with the primary antibody at the recommended dilution. Crucially, include a control where the primary antibody is omitted.

  • Washing: Wash samples to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with the 6-Carboxy-JF525 labeled secondary antibody at its working concentration.

  • Washing: Wash samples to remove unbound secondary antibody.

  • Mounting and Imaging: Mount the samples and image using a fluorescence microscope.

  • Analysis: Compare the signal in the sample incubated with both primary and secondary antibodies to the control sample (secondary antibody only). Any signal in the control sample indicates cross-reactivity of the secondary antibody with the sample itself.

Visualizing Workflows and Concepts

To further clarify the experimental processes and the principles of cross-reactivity, the following diagrams are provided.

experimental_workflow Immunofluorescence Experimental Workflow sample_prep Sample Preparation (Fixation & Permeabilization) blocking Blocking (e.g., Normal Goat Serum) sample_prep->blocking primary_ab Primary Antibody Incubation (e.g., Mouse Anti-ProteinX) blocking->primary_ab control Control: No Primary Antibody blocking->control wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (e.g., JF525 Goat Anti-Mouse) wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount_image Mount & Image wash2->mount_image control->secondary_ab

Caption: A typical workflow for indirect immunofluorescence.

cross_reactivity_principle Principle of Secondary Antibody Cross-Reactivity cluster_intended Intended Binding cluster_cross_reactivity Cross-Reactivity primary_target Primary Ab (Mouse IgG) secondary_target Secondary Ab (Anti-Mouse) primary_target->secondary_target Binds To endogenous Endogenous IgG (e.g., Rat IgG in tissue) secondary_cross Secondary Ab (Anti-Mouse) endogenous->secondary_cross Incorrectly Binds To

Caption: How secondary antibodies can cause cross-reactivity.

dot_blot_assay Dot Blot Assay for Cross-Reactivity cluster_spots membrane Nitrocellulose Membrane incubation Incubate with JF525 Anti-Mouse Ab spot1 Mouse IgG spot2 Rat IgG spot3 Human IgG spot4 Goat IgG imaging Fluorescence Imaging incubation->imaging result Result: Strong signal on Mouse IgG, weak/no signal on others. imaging->result

Caption: Workflow for a dot blot cross-reactivity assay.

Minimizing Cross-Reactivity: Best Practices

  • Use Cross-Adsorbed Secondary Antibodies: Whenever possible, select secondary antibodies that have been pre-adsorbed against the IgG of the species present in your sample.[4] This purification step removes antibodies that may cross-react.

  • Choose the Right Blocking Buffer: The blocking buffer should contain serum from the same species in which the secondary antibody was raised to block non-specific binding sites.

  • Employ Direct Conjugation: For multiplexing or when working with tissues that may have high endogenous IgG levels, using a primary antibody directly conjugated to 6-Carboxy-JF525 can eliminate the need for a secondary antibody and the associated risk of cross-reactivity.[5]

  • Perform Controls: Always include the necessary controls, such as a "secondary antibody only" control, to validate the specificity of your staining.

By carefully selecting reagents and rigorously validating their performance through the protocols outlined above, researchers can harness the power of advanced fluorophores like 6-Carboxy-JF525 to generate accurate and reproducible data.

References

A Head-to-Head Comparison of -Carboxy-JF525 for Advanced Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal fluorescent tools for quantitative analysis, this guide provides a comprehensive comparison of 6-Carboxy-JF525 with its spectrally similar counterparts, Alexa Fluor 532 and Cy3. This document offers a detailed examination of their performance metrics, experimental protocols, and applications in key signaling pathways.

Performance Comparison at a Glance

The selection of a fluorescent dye is critical for the accuracy and reproducibility of quantitative fluorescence-based assays. The following tables summarize the key photophysical properties of 6-Carboxy-JF525, Alexa Fluor 532, and Cy3 to facilitate an informed decision.

Table 1: Photophysical Properties of 6-Carboxy-JF525, Alexa Fluor 532, and Cy3

Property6-Carboxy-JF525Alexa Fluor 532Cy3
Excitation Max (nm) 525[1]532[2]550
Emission Max (nm) 549[1]553[2]570
Molar Extinction Coefficient (cm⁻¹M⁻¹) 122,000[1]81,000[2]150,000
Quantum Yield (Φ) 0.91[1]0.61>0.15
Reactive Group Carboxylic Acid/NHS EsterNHS EsterNHS Ester
Cell Permeability Yes[1]NoNo

Table 2: Performance Characteristics in Key Applications

Feature6-Carboxy-JF525Alexa Fluor 532Cy3
Brightness ExcellentVery GoodGood
Photostability High[3]High[4][5]Moderate[4]
Suitability for Live-Cell Imaging Excellent[1][3]Limited (requires microinjection)Limited (requires microinjection)
Suitability for Super-Resolution Microscopy (e.g., dSTORM) Yes[1]NoNo
pH Sensitivity LowLow[4]Moderate

Key Applications in Quantitative Analysis

6-Carboxy-JF525 and its alternatives are instrumental in a variety of quantitative biological assays. Below are detailed protocols for their application in fluorescent western blotting and live-cell imaging.

Quantitative Fluorescent Western Blotting

Fluorescent western blotting offers a wide dynamic range and the potential for multiplexing, making it a powerful tool for the precise quantification of protein expression.

Experimental Protocol: Quantitative Fluorescent Western Blotting

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Separate the protein lysates on a polyacrylamide gel.

    • Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to minimize non-specific antibody binding.

    • Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the fluorescently labeled secondary antibody (conjugated to 6-Carboxy-JF525, Alexa Fluor 532, or Cy3) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the membrane three times for 5 minutes each with TBST, protected from light.

  • Data Acquisition and Analysis:

    • Image the membrane using a fluorescence imaging system with appropriate laser lines and emission filters for the selected dye.

    • Quantify the band intensities using appropriate software. Normalize the signal of the target protein to a loading control (e.g., a housekeeping protein).

Workflow for Quantitative Fluorescent Western Blotting

G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis Lysate Cell/Tissue Lysate Quantify Protein Quantification Lysate->Quantify Normalize Normalization Quantify->Normalize Denature Denaturation Normalize->Denature Electrophoresis SDS-PAGE Denature->Electrophoresis Transfer Membrane Transfer Electrophoresis->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Fluorescent Secondary Antibody Incubation PrimaryAb->SecondaryAb Image Fluorescence Imaging SecondaryAb->Image Quant Band Quantification Image->Quant NormalizeData Normalization to Loading Control Quant->NormalizeData G cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis Plate Plate Cells Grow Cell Growth Plate->Grow PrepareDye Prepare JF525 Solution Grow->PrepareDye Incubate Incubate with Cells PrepareDye->Incubate Wash Wash Cells Incubate->Wash Acquire Image Acquisition Wash->Acquire Quantify Fluorescence Quantification Acquire->Quantify Analyze Dynamic Analysis Quantify->Analyze ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Calcium_Signaling Stimulus External Stimulus Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to IP3R on PKC PKC DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

References

A Comparative Guide to Janelia Fluor Dyes: Benchmarking 6-Carboxy-JF5252

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 6-Carboxy-JF5252 dye against other prominent Janelia Fluor (JF) dyes. The Janelia Fluor series, developed at the Janelia Research Campus, offers a palette of bright, photostable, and cell-permeable fluorescent probes crucial for advanced cellular imaging. This document summarizes key quantitative data, outlines detailed experimental protocols for live-cell imaging, and presents a visual workflow to aid in experimental design.

Performance at a Glance: Photophysical Properties

The selection of a suitable fluorophore is critical for the success of fluorescence microscopy experiments. The following table summarizes the key photophysical properties of this compound alongside other popular Janelia Fluor dyes to facilitate an informed decision.

Dye NameExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
Janelia Fluor 525 525[1]549[1]122,000[1]0.91[1]111,020
Janelia Fluor 549 549[2]571[2]101,0000.88[2]88,880
Janelia Fluor 585 585609156,0000.78121,680
Janelia Fluor 646 646[2]664[2]152,0000.54[2]82,080

Experimental Protocols: Live-Cell Imaging

Janelia Fluor dyes are exceptionally well-suited for live-cell imaging due to their high cell permeability and compatibility with self-labeling tag systems like HaloTag and SNAP-tag. Below are detailed protocols for intracellular protein labeling.

Protocol 1: Live-Cell Labeling with HaloTag and Janelia Fluor Dyes

This protocol is designed for labeling live cells expressing a HaloTag fusion protein with cell-permeant Janelia Fluor HaloTag ligands.

Materials:

  • Mammalian cells expressing the HaloTag fusion protein of interest cultured on chambered cover glass.

  • Complete cell culture medium, pre-warmed to 37°C.

  • Janelia Fluor HaloTag Ligand (e.g., JF 549 HaloTag Ligand, JF 646 HaloTag Ligand).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Confocal or widefield fluorescence microscope with appropriate filter sets and a 37°C + 5% CO₂ environmental chamber.

Procedure:

  • Ligand Reconstitution: Resuspend the Janelia Fluor HaloTag Ligand in DMSO to create a 200 µM stock solution. For example, resuspend Janelia Fluor® 549 HaloTag® Ligand in 37.8µl of DMSO and Janelia Fluor® 646 HaloTag® Ligand in 35.5µl of DMSO. It is recommended to use this stock solution for single use as storage in DMSO can reduce stability.[3]

  • Working Solution Preparation: Just before use, prepare a 5X working stock solution by diluting the 200 µM stock solution 1:200 in pre-warmed complete culture medium to a final concentration of 1 µM.[3]

  • Cell Labeling: Add the 5X working stock solution to the cells by replacing one-fifth of the existing medium volume. Gently mix to achieve a final labeling concentration of 200 nM.[3]

  • Incubation: Incubate the cells for at least 15 minutes in a 37°C + 5% CO₂ cell culture incubator.[3]

  • Washing (Optional for "No-Wash" Dyes): For standard ligands, gently aspirate the labeling medium and wash the cells three times with pre-warmed complete culture medium. For "no-wash" Janelia Fluor ligands, this step can be omitted.

  • Imaging: Replace the medium with fresh, pre-warmed culture medium (phenol red-free medium is recommended to reduce background fluorescence). Transfer the chambered cover glass to the microscope for imaging.[3]

Protocol 2: Intracellular Protein Labeling with SNAP-tag and Janelia Fluor Dyes

This protocol outlines the steps for labeling intracellular proteins fused to a SNAP-tag with cell-permeable Janelia Fluor dyes.

Materials:

  • Cells expressing the SNAP-tag fusion protein.

  • Complete cell culture medium.

  • Janelia Fluor SNAP-tag substrate.

  • Live-cell imaging medium.

  • Fluorescence microscope with appropriate filter sets and environmental control.

Procedure:

  • Staining Solution Preparation: Prepare a staining solution with a final concentration of 0.1 to 1 µM of the Janelia Fluor SNAP-tag substrate in pre-warmed cell culture medium or live-cell imaging medium.[4] The optimal concentration may vary depending on the cell type and expression level of the fusion protein.

  • Cell Preparation: Remove the existing culture medium and rinse the cells once with pre-warmed live-cell imaging medium.[4]

  • Labeling: Add a sufficient amount of the staining solution to cover the cells.[4]

  • Incubation: Incubate the cells for 30 minutes under optimal growth conditions (37°C, 5% CO₂).[4]

  • Washing: Remove the staining solution and wash the cells with fresh, pre-warmed imaging medium for 30 minutes to remove any unbound dye.[4]

  • Imaging: Mount the cells on the microscope for imaging, ensuring that ambient conditions (temperature, humidity, and CO₂) are maintained, especially for long-term experiments.[4]

Experimental Workflow and Signaling Pathway Visualization

To aid in experimental design, the following diagrams illustrate a typical workflow for comparing fluorescent dyes and a generalized cell signaling pathway that could be studied using these probes.

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis cell_culture Culture Cells Expressing Target-Fusion Protein plate_cells Plate Cells on Imaging Dish cell_culture->plate_cells prepare_dye Prepare Dye Working Solutions plate_cells->prepare_dye label_cells Incubate Cells with Dyes prepare_dye->label_cells wash_cells Wash to Remove Unbound Dye label_cells->wash_cells acquire_images Acquire Images on Fluorescence Microscope wash_cells->acquire_images quantify Quantify Fluorescence (Intensity, Photostability) acquire_images->quantify compare Compare Dye Performance quantify->compare

Caption: A typical experimental workflow for comparing the performance of different fluorescent dyes in live-cell imaging.

Signaling_Pathway Ligand Ligand Receptor Receptor (e.g., HaloTag-fusion) Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor (e.g., SNAP-tag-fusion) Kinase2->TF Activation Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response Nucleus->Response Gene Expression

Caption: A generalized signaling pathway that can be visualized and studied using Janelia Fluor dyes to label key protein components.

References

6-Carboxy-JF5252 in Multicolor Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into multicolor imaging, the selection of appropriate fluorophores is paramount for achieving high-quality, reproducible results. This guide provides a comprehensive comparison of the novel fluorophore 6-Carboxy-JF5252 with other commonly used alternatives in the yellow-orange spectral range. We present supporting experimental data, detailed protocols, and visual aids to facilitate an informed decision for your specific imaging needs.

Performance Comparison of Fluorophores

The intrinsic photophysical properties of a fluorophore, such as its absorption and emission maxima, quantum yield, and extinction coefficient, dictate its performance in imaging experiments. Here, we compare this compound with several popular alternatives. The data for this compound is based on the closely related Janelia Fluor 525 (JF525) and Janelia Fluor 526 (JF526), which share the same core structure.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
This compound (est.) ~525~549~0.91~122,000
Alexa Fluor 532532[1]554[1]0.61[1]81,000[1]
Cy3B559[2]570[2]0.85[3]120,000[4]
ATTO 565564[5][6][7]590[5][6][7]0.90[5][6][7]120,000[5][6][7][8]
Alexa Fluor 568578[9]603[9]0.69[9][10]91,000[9][11]

Note: The data for this compound is estimated based on the properties of Janelia Fluor 525.

Experimental Protocols

Successful multicolor imaging relies on a meticulously planned and executed experimental protocol. Below is a generalizable protocol for multicolor immunofluorescence staining, which can be adapted for use with this compound and other fluorophores.

1. Cell Culture and Fixation:

  • Seed cells on sterile glass coverslips and grow to semi-confluency.

  • Gently wash the cells with Phosphate Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Wash the coverslips twice with PBS for 2 minutes each.

2. Permeabilization and Blocking:

  • If targeting intracellular antigens, permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.

  • Wash the coverslips with PBS.

  • Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20) for 1 hour at room temperature.

3. Antibody Incubation:

  • Sequential Staining (Recommended):

    • Incubate with the first primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS-T (PBS with 0.1% Tween-20).

    • Incubate with the corresponding fluorophore-conjugated secondary antibody (e.g., conjugated to this compound) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS-T.

    • Repeat the blocking step.

    • Incubate with the second primary antibody from a different host species.

    • Wash and incubate with the corresponding secondary antibody conjugated to a spectrally distinct fluorophore.

    • Wash thoroughly.

  • Simultaneous Staining:

    • Incubate with a cocktail of primary antibodies from different host species.

    • Wash and incubate with a cocktail of corresponding secondary antibodies conjugated to different fluorophores.

4. Counterstaining and Mounting:

  • (Optional) Counterstain nuclei with a DNA-binding dye like DAPI.

  • Wash the coverslips with PBS.

  • Mount the coverslips on microscope slides using an anti-fade mounting medium.

5. Imaging:

  • Image the samples using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophores.

  • Acquire images for each channel sequentially to minimize spectral bleed-through.

Visualizing Workflows and Concepts

To further clarify the experimental processes and decision-making involved in multicolor imaging, we provide the following diagrams generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (with this compound) primary_ab->secondary_ab primary_ab2 Second Primary Ab secondary_ab->primary_ab2 secondary_ab2 Second Secondary Ab (Alternative Fluorophore) primary_ab2->secondary_ab2 mounting Mounting secondary_ab2->mounting microscopy Microscopy mounting->microscopy

Sequential multicolor immunofluorescence workflow.

signaling_pathway ligand Ligand receptor Receptor (Target 1, stained with This compound) ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor (Target 2, stained with Alternative Fluorophore) kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression

Hypothetical signaling pathway for colocalization studies.

fluorophore_selection start Start spectral_overlap Minimal Spectral Overlap? start->spectral_overlap brightness Sufficient Brightness? spectral_overlap->brightness Yes consider_alternatives Consider Alternatives spectral_overlap->consider_alternatives No photostability High Photostability? brightness->photostability Yes brightness->consider_alternatives No select_jf5252 Select this compound photostability->select_jf5252 Yes photostability->consider_alternatives No optimize_protocol Optimize Protocol select_jf5252->optimize_protocol consider_alternatives->optimize_protocol

References

A Comparative Guide to 6-Carboxy-JF5252 for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of a fluorescent probe is a critical decision that directly impacts experimental outcomes. This guide provides a detailed comparison of the performance of 6-Carboxy-JF5252, also known as Janelia Fluor 525 (JF525), against other commercially available fluorescent dyes in a similar spectral range. The information presented is based on peer-reviewed studies and aims to provide an objective assessment to aid in the selection of the most appropriate probe for your research needs.

Performance Comparison of Fluorescent Probes

The following table summarizes the key photophysical and performance characteristics of this compound and its common alternatives. This data has been compiled from foundational publications and manufacturer specifications.

FeatureThis compound (Janelia Fluor 525)Alexa Fluor 532ATTO 532CF®514
Excitation Max (nm) 525[1]532532514
Emission Max (nm) 549[1]554553525
Molar Extinction Coefficient (M⁻¹cm⁻¹) 122,000[1]81,000115,000105,000
Quantum Yield 0.91[1]0.610.900.95
Relative Brightness (ε x Φ) 111,02049,410103,50099,750
Key Advantages High brightness, good photostability, and excellent cell permeability[1][2]Well-established dye with a long history of use.High photostability and brightness, good water solubility.High quantum yield and good photostability.
Primary Application Live-cell imaging, super-resolution microscopy (dSTORM)[1][3]Confocal microscopy, flow cytometry.Single-molecule detection, super-resolution microscopy (STED, PALM, dSTORM).Confocal microscopy, flow cytometry.

Experimental Data and Methodologies

The development of Janelia Fluor dyes, including JF525, was driven by the need for brighter and more photostable probes for live-cell imaging. The foundational study by Grimm et al. (2017) in Nature Methods details the design and characterization of these dyes. A key innovation in the Janelia Fluor series is the incorporation of a four-membered azetidine (B1206935) ring, which significantly enhances quantum yield and photostability compared to traditional rhodamine dyes.[2]

One of the notable advantages of JF525 is its excellent cell permeability. The Grimm et al. study demonstrated that the JF525-HaloTag® ligand labels intracellular proteins more rapidly than the analogous JF549 ligand, which is attributed to a higher propensity to exist in a cell-permeable lactone form.[4] This feature is particularly beneficial for live-cell experiments requiring efficient labeling of intracellular targets.

While direct, peer-reviewed, head-to-head comparisons of JF525 with a wide range of other commercial dyes in live-cell applications are not extensively documented in a single publication, the superior brightness and photostability of the Janelia Fluor dye family are widely acknowledged.[1]

Experimental Protocols

A common application for this compound is in conjunction with self-labeling protein tags, such as the HaloTag®. This system allows for the specific and covalent labeling of a protein of interest within a living cell.

General Protocol for HaloTag® Labeling in Live Cells

This protocol is a generalized procedure for labeling intracellular HaloTag® fusion proteins with a cell-permeant fluorescent ligand like this compound.

Materials:

  • Mammalian cells expressing the HaloTag® fusion protein of interest cultured on a suitable imaging dish (e.g., chambered cover glass).

  • Complete cell culture medium.

  • This compound HaloTag® ligand.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Confocal or widefield fluorescence microscope with appropriate filter sets and a live-cell imaging chamber (37°C, 5% CO₂).

Procedure:

  • Cell Preparation: Seed cells expressing the HaloTag® fusion protein onto the imaging dish and allow them to adhere and grow to the desired confluency (typically 70-90%).

  • Ligand Preparation: Prepare a working stock solution of the this compound HaloTag® ligand in pre-warmed complete culture medium at the desired final concentration (typically in the nanomolar to low micromolar range).

  • Labeling: Remove the existing medium from the cells and replace it with the ligand-containing medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator to allow for efficient labeling.

  • Washing: Gently aspirate the ligand-containing medium and wash the cells three times with an equal volume of pre-warmed complete culture medium or PBS. This step is crucial for removing unbound ligand and reducing background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with live-cell imaging using the appropriate microscope settings.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of experimental designs, the following diagrams, created using the DOT language for Graphviz, illustrate a typical workflow for live-cell imaging and a generic signaling pathway that can be investigated using these fluorescent probes.

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Culture cells expressing a HaloTag® fusion protein transfection Transfect cells with HaloTag®-fusion plasmid prepare_ligand Prepare this compound HaloTag® ligand solution transfection->prepare_ligand incubate Incubate cells with ligand prepare_ligand->incubate wash Wash to remove unbound ligand incubate->wash acquire_images Acquire images using fluorescence microscopy wash->acquire_images analyze_data Analyze time-lapse data acquire_images->analyze_data Signaling_Pathway ligand Ligand receptor Receptor (HaloTag®-tagged) ligand->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor (HaloTag®-tagged) kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression

References

6-Carboxy-JF525: A Superior Fluorophore for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of live-cell imaging, the choice of fluorescent probe is paramount to the success of an experiment. Researchers demand probes that are bright, photostable, and minimally disruptive to cellular processes. 6-Carboxy-JF525, a member of the Janelia Fluor® (JF) dye family, has emerged as a leading contender, offering significant advantages over traditional and contemporary fluorophores for a range of live-cell imaging applications, including confocal and super-resolution microscopy. This guide provides a comprehensive comparison of 6-Carboxy-JF525 with other commercially available alternatives, supported by photophysical data and detailed experimental protocols.

Unveiling the Advantages: A Head-to-Head Comparison

6-Carboxy-JF525 is a rhodamine-based dye engineered for enhanced performance in cellular imaging. Its key advantages lie in its exceptional brightness, high photostability, and excellent cell permeability, which are crucial for long-term, high-resolution imaging of live cells.[1][2][3] These properties are a direct result of the innovative chemical design of the Janelia Fluor® dyes, which optimizes the equilibrium between the fluorescent zwitterionic state and the colorless, cell-permeable lactone state.

Key Performance Metrics

To objectively assess the performance of 6-Carboxy-JF525, we compare its key photophysical properties with those of two spectrally similar and commonly used fluorescent dyes: Alexa Fluor® 532 and ATTO™ 532.

Property6-Carboxy-JF525Alexa Fluor® 532ATTO™ 532
Excitation Max (nm) 525[4]532532
Emission Max (nm) 549[4]554552
Molar Extinction Coefficient (M⁻¹cm⁻¹) 122,000[4]81,000115,000
Quantum Yield 0.91[4]0.610.90
Brightness (Ext. Coeff. x QY / 1000) 111.0249.41103.5
Cell Permeability High[1]ModerateModerate
Photostability High[1][2][5]ModerateHigh

Note: Brightness is a calculated value to provide a relative comparison. Actual performance in cells can vary depending on the local environment and experimental conditions.

The data clearly indicates that 6-Carboxy-JF525 possesses a superior combination of a high extinction coefficient and a near-perfect quantum yield, resulting in exceptional brightness that surpasses both Alexa Fluor® 532 and is comparable to ATTO™ 532. Furthermore, its engineered cell permeability is a distinct advantage for intracellular labeling in live-cell imaging.[1] While direct, side-by-side quantitative photobleaching data in live cells is limited in published literature, the Janelia Fluor® series is consistently reported to have high photostability, a crucial factor for time-lapse and super-resolution imaging.[1][2][5]

The Power of Fluorogenicity: The Lactone-Zwitterion Equilibrium

A key innovation of the Janelia Fluor® dyes, including 6-Carboxy-JF525, is the finely tuned equilibrium between a non-fluorescent, cell-permeable lactone form and a highly fluorescent, zwitterionic form. This property, known as fluorogenicity, minimizes background fluorescence from unbound dye, leading to a higher signal-to-noise ratio.

Lactone_Zwitterion_Equilibrium cluster_lactone Non-Fluorescent & Cell-Permeable cluster_zwitterion Fluorescent & Cell-Impermeable Lactone Lactone_Form Lactone Zwitterion_Form Zwitterion Lactone_Form->Zwitterion_Form Binding to Target Zwitterion Zwitterion_Form->Lactone_Form Unbound in Aqueous Solution

Lactone-Zwitterion Equilibrium of Janelia Fluor Dyes.

This equilibrium allows for efficient labeling of intracellular targets with minimal background, a significant advantage over dyes that are always fluorescent, which can lead to high non-specific signals and reduced image contrast.

Experimental Protocols for Live-Cell Imaging

6-Carboxy-JF525 is exceptionally versatile and can be conjugated to various molecules for targeted labeling. It is commonly used with self-labeling protein tags like HaloTag® and SNAP-tag®, which allow for specific labeling of proteins of interest in living cells.

Live-Cell Labeling with HaloTag® and 6-Carboxy-JF525

This protocol describes the labeling of intracellular proteins fused to the HaloTag® protein in live mammalian cells.

Materials:

  • Mammalian cells expressing a HaloTag®-fusion protein, cultured on glass-bottom dishes.

  • 6-Carboxy-JF525 HaloTag® Ligand (stock solution in DMSO).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • Confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).

Procedure:

  • Cell Culture: Plate cells expressing the HaloTag®-fusion protein on a glass-bottom dish to achieve 70-80% confluency on the day of imaging.

  • Labeling Solution Preparation: Prepare a 1-5 µM working solution of the 6-Carboxy-JF525 HaloTag® Ligand in pre-warmed complete cell culture medium.

  • Labeling: Remove the culture medium from the cells and add the labeling solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed complete cell culture medium to remove any unbound ligand.

  • Equilibration: Add pre-warmed live-cell imaging medium to the cells and incubate for at least 30 minutes at 37°C to allow for the diffusion of any remaining unbound dye out of the cells.

  • Imaging: Image the cells on a confocal microscope using appropriate laser lines (e.g., 514 nm or 532 nm) and emission filters (e.g., 540-580 nm).

HaloTag_Workflow Start Cells expressing HaloTag-fusion protein Add_Ligand Add 6-Carboxy-JF525 HaloTag® Ligand Start->Add_Ligand Incubate Incubate (15-30 min, 37°C) Add_Ligand->Incubate Wash Wash 3x with complete medium Incubate->Wash Equilibrate Equilibrate in imaging medium (30 min) Wash->Equilibrate Image Live-Cell Imaging Equilibrate->Image

Workflow for Live-Cell Imaging with HaloTag®.
Live-Cell Labeling with SNAP-tag® and 6-Carboxy-JF525

This protocol outlines the procedure for labeling intracellular proteins fused to the SNAP-tag® protein in live mammalian cells.

Materials:

  • Mammalian cells expressing a SNAP-tag®-fusion protein, cultured on glass-bottom dishes.

  • 6-Carboxy-JF525 SNAP-tag® Substrate (stock solution in DMSO).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • Confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).

Procedure:

  • Cell Culture: Plate cells expressing the SNAP-tag®-fusion protein on a glass-bottom dish to achieve 70-80% confluency.

  • Labeling Solution Preparation: Prepare a 1-5 µM working solution of the 6-Carboxy-JF525 SNAP-tag® Substrate in pre-warmed complete cell culture medium.

  • Labeling: Replace the existing medium with the labeling solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells three times with pre-warmed complete cell culture medium.

  • Post-incubation: Incubate the cells in fresh, pre-warmed medium for 30 minutes to ensure the removal of any unreacted substrate.

  • Imaging: Replace the medium with live-cell imaging medium and proceed to image the cells.

Super-Resolution Microscopy (dSTORM) with 6-Carboxy-JF525

6-Carboxy-JF525 is well-suited for direct stochastic optical reconstruction microscopy (dSTORM), a super-resolution technique that relies on the photoswitching of individual fluorophores.

Materials:

  • Fixed cells labeled with 6-Carboxy-JF525 (as described in the protocols above, followed by a fixation step, e.g., with 4% paraformaldehyde).

  • dSTORM imaging buffer (e.g., containing glucose oxidase, catalase, and a thiol like β-mercaptoethanol or MEA).

  • A microscope capable of dSTORM imaging (e.g., a TIRF microscope with high-power lasers).

Procedure:

  • Sample Preparation: Prepare the labeled and fixed sample on a coverslip.

  • Mounting: Mount the coverslip onto a microscope slide with a drop of dSTORM imaging buffer. Seal the coverslip to prevent oxygen entry.

  • Imaging:

    • Use a high-power laser (e.g., 532 nm or 561 nm) to excite the 6-Carboxy-JF525 molecules and induce photoswitching into a dark state.

    • A lower power activation laser (e.g., 405 nm) can be used to sparsely reactivate individual fluorophores.

    • Acquire a long series of images (thousands of frames) to capture the stochastic blinking of individual molecules.

  • Data Analysis: Use specialized software to localize the precise position of each blinking event in each frame and reconstruct a super-resolved image.

dSTORM_Workflow Start Labeled & Fixed Cells on Coverslip Mount Mount in dSTORM Imaging Buffer Start->Mount Excite High-Power Excitation (e.g., 532 nm) Mount->Excite Activate Low-Power Activation (e.g., 405 nm) Excite->Activate Stochastic Reactivation Acquire Acquire Image Series (thousands of frames) Activate->Acquire Reconstruct Super-Resolution Image Reconstruction Acquire->Reconstruct

General Workflow for dSTORM Imaging.

Conclusion

6-Carboxy-JF525 stands out as a premier fluorescent probe for live-cell imaging. Its exceptional brightness, high photostability, and engineered cell permeability, coupled with its fluorogenic properties, provide researchers with a powerful tool to visualize cellular dynamics with unprecedented clarity and duration. The compatibility of 6-Carboxy-JF525 with established protein labeling technologies like HaloTag® and SNAP-tag®, as well as its suitability for advanced super-resolution techniques like dSTORM, further solidifies its position as a top-tier choice for scientists and drug development professionals seeking to push the boundaries of cellular imaging. While direct quantitative comparisons with all alternatives in every conceivable live-cell experiment are ongoing in the scientific community, the fundamental photophysical properties and the wealth of successful applications strongly support the advantages of 6-Carboxy-JF525 for demanding live-cell imaging studies.

References

Safety Operating Guide

Proper Disposal of 6-Carboxy-JF5252: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Prior to disposal, it is crucial to handle 6-Carboxy-JF5252 with care. The primary routes of exposure are inhalation, ingestion, and skin and eye contact.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.

ParameterInformation
Hazard Classification Not classified as a dangerous substance or mixture (based on 6-TAMRA, SE).[1]
Primary Routes of Exposure Inhalation, ingestion, skin and eye contact.[1]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat are recommended.[1]
Storage Keep container tightly closed and store in a dry, well-ventilated place. For long-term stability, storage at -20°C is recommended.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted systematically. The following procedure, based on guidelines for similar compounds and general laboratory practice, outlines the decision-making process for proper disposal.

  • Consult Institutional Guidelines: Before initiating any disposal procedures, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department.[1] They will provide specific guidance that aligns with local, state, and federal regulations.

  • Do Not Dispose Down the Drain: As a general rule for laboratory chemicals, this compound should not be poured down the sink unless explicitly permitted by your institution's EHS office.[1]

  • Management of Empty Containers:

    • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.[1]

    • The rinsate from this process must be collected and disposed of as chemical waste.[1]

    • Once thoroughly cleaned, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirmation with your EHS department is necessary.[1][2]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, paper towels, or pipette tips, are considered contaminated.[1]

    • These materials must be collected in a designated and clearly labeled waste container for disposal as chemical waste.[1]

  • Handling Spills:

    • For small spills, the solid material should be carefully swept up to avoid generating dust and placed in a suitable, labeled container for disposal.[1]

    • In the event of a large spill, prevent the product from entering drains.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.

G cluster_start cluster_consult Initial Assessment cluster_waste_type Waste Categorization cluster_disposal_paths Disposal Procedures cluster_actions Final Actions start This compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs waste_type Identify Waste Type consult_ehs->waste_type empty_container Empty Container waste_type->empty_container Container contaminated_material Contaminated Material waste_type->contaminated_material Gloves, Tips, etc. unused_product Unused/Expired Product waste_type->unused_product Bulk/Expired triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse collect_waste Collect in Designated Chemical Waste Container contaminated_material->collect_waste unused_product->collect_waste collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container as per EHS collect_rinsate->dispose_container dispose_chem_waste Dispose as Chemical Waste via EHS collect_waste->dispose_chem_waste

Caption: Disposal workflow for this compound.

Important Considerations:

  • Currently, there are no widely established experimental protocols for the specific degradation or neutralization of this compound for disposal.[1] Therefore, treating it as chemical waste is the recommended procedure.[1]

  • Always ensure that waste containers are properly labeled with the full chemical name and any associated hazards to facilitate proper handling and disposal by EHS personnel.[3]

  • Never mix incompatible waste streams.

By adhering to these procedures and maintaining open communication with your institution's safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Essential Safety and Operational Guide for Handling 6-Carboxy-JF5252

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of the fluorophore 6-Carboxy-JF5252. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety guidelines for structurally similar carboxy-terminated and rhodamine-based fluorescent dyes, including the Janelia Fluor (JF) series. It is imperative to treat this compound with a high degree of caution and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The minimum required PPE should be worn at all times in the laboratory.[1]

Core PPE Requirements:

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For tasks with a higher risk of exposure or when handling larger quantities, consider double-gloving or using more robust chemical-resistant gloves.[1] Always wash hands thoroughly with soap and water after removing gloves.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1][2] Due to the risk of serious eye damage from similar rhodamine compounds, chemical splash goggles are recommended.[1] A face shield should be worn if there is a significant risk of splashing.

  • Body Protection: A laboratory coat must be worn to protect from splashes and spills.

  • Footwear: Closed-toe shoes that fully cover the foot are mandatory in the laboratory.[1]

  • Respiratory Protection: Work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust.[1] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator may be necessary.

Hazard Summary for Structurally Similar Compounds

The following table summarizes known hazards associated with carboxyfluorescein and Rhodamine B, which should be considered potential hazards for this compound until specific data is available.

Hazard CategoryPotential HazardRecommended Precautions
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth and call a poison center or physician.[1]
Skin Corrosion/Irritation May cause skin irritation.[2]Avoid contact with skin.[2] Wear appropriate protective gloves and clothing. In case of contact, wash off with soap and plenty of water.[2]
Serious Eye Damage/Irritation May cause eye irritation.[2]Avoid contact with eyes.[2] Wear safety glasses with side shields or chemical splash goggles.[2] In case of contact, flush eyes with water as a precaution.[2]
Respiratory Irritation May be harmful if inhaled and may cause respiratory tract irritation.[2]Avoid forming dust and aerosols.[2] Use in a well-ventilated area or a chemical fume hood.[1][2]
Chronic Exposure Potential for weakness and convulsions based on similar compounds.[2]Minimize exposure and adhere to all recommended safety protocols.
Operational Plan: Handling and Disposal Workflow

A structured workflow is essential for the safe handling and disposal of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

  • The solid powder form is expected to be stable for an extended period.[3]

2. Preparation of Stock Solutions:

  • It is recommended to prepare a stock solution in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[3][4]

  • From the main stock solution, create smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4]

  • If aliquots are dried, solvents like methanol (B129727) (for SNAP-tags and certain JF ligands) or acetonitrile (B52724) (for NHS esters and other JF HaloTags) may be easier to remove than DMSO.[3]

3. Experimental Use:

  • Always handle the compound and its solutions within a chemical fume hood to minimize inhalation risk.

  • Use calibrated equipment for all measurements.

  • Avoid direct contact with the powder and solutions at all times.

4. Disposal:

  • Dispose of all waste, including empty containers, unused material, and contaminated PPE, as hazardous chemical waste.

  • Do not allow the product to enter drains.[2]

  • All treatment, storage, transportation, and disposal must be in accordance with Federal, State/Provincial, and Local Regulations.

Visual Guides

Recommended Personal Protective Equipment (PPE)

PPE_Workflow Diagram 1: Recommended PPE for Handling this compound cluster_ppe Core PPE Requirements lab_coat Lab Coat gloves Nitrile Gloves (Double-glove for high risk) goggles Chemical Splash Goggles face_shield Face Shield (if splash risk) respirator NIOSH-Approved Respirator (if no fume hood) closed_shoes Closed-Toe Shoes handler Researcher Handling This compound handler->lab_coat handler->gloves handler->goggles handler->face_shield handler->respirator handler->closed_shoes

Caption: Diagram 1: Recommended PPE for Handling this compound.

Handling and Disposal Workflow

Handling_Disposal_Workflow Diagram 2: Operational Workflow for this compound receiving 1. Receiving & Inspection storage 2. Secure Storage (Cool, Dry, Dark) receiving->storage prep 3. Stock Solution Prep (in Fume Hood) storage->prep aliquot 4. Create Single-Use Aliquots prep->aliquot experiment 5. Experimental Use (in Fume Hood) aliquot->experiment decontamination 6. Decontaminate Work Area experiment->decontamination waste_collection 7. Collect All Waste (Solid & Liquid) decontamination->waste_collection disposal 8. Hazardous Waste Disposal waste_collection->disposal

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。